molecular formula C11H13BrN2O2 B1284951 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid CAS No. 954570-88-8

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1284951
CAS No.: 954570-88-8
M. Wt: 285.14 g/mol
InChI Key: UZHCKHPUYLVRFG-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCKHPUYLVRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588616
Record name 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid
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Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954570-88-8
Record name 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid
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Foundational & Exploratory

Technical Guide to the Spectroscopic Characterization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (CAS No. 954570-88-8). Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical principles, standard experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this key heterocyclic building block. By explaining the causality behind spectral features, this guide serves as a practical reference for the structural elucidation and quality control of this compound, which is frequently utilized in the synthesis of novel therapeutics, including protein degraders.[1][2]

Introduction and Molecular Overview

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a bifunctional molecule featuring a substituted pyridine ring linked to a piperidine-4-carboxylic acid moiety. This structural arrangement makes it a valuable intermediate in medicinal chemistry. The pyridine ring offers sites for further functionalization, while the carboxylic acid provides a handle for amide bond formation or other conjugations. Understanding its precise chemical structure through spectroscopic methods is a critical first step in any synthetic application.

This guide is structured to provide not just the data, but the scientific reasoning behind the expected spectroscopic outcomes. Each section details the "why" behind experimental choices and spectral patterns, ensuring a deeper understanding for both novice and experienced researchers.

Chemical Structure

Figure 1: Chemical structure of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Physicochemical Properties

A summary of the key properties of the title compound is provided below for quick reference.

PropertyValueSource
CAS Number 954570-88-8[1][2]
Molecular Formula C₁₁H₁₃BrN₂O₂[1][2][3]
Molecular Weight 285.14 g/mol [4]
Monoisotopic Mass 284.01605 Da[3]
Appearance White to light yellow powder/crystal
Purity Typically ≥97% or ≥98%[1][2]
Storage Room temperature, sealed in dry conditions[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, both ¹H and ¹³C NMR are essential for confirming the connectivity of the pyridine and piperidine rings and verifying the presence of all functional groups.

¹H NMR Spectroscopy

Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (O, N, Br) and aromatic rings deshield nearby protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing valuable connectivity information.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable acidic proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Record the spectrum at room temperature. A standard ¹H acquisition sequence is used.

  • D₂O Exchange: To confirm the carboxylic acid proton, a drop of D₂O can be added to the NMR tube, the sample shaken, and the spectrum re-acquired. The signal corresponding to the acidic -COOH proton will disappear or significantly diminish.[5][6]

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆):

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Causality
-COOH 10.0 - 12.0Broad Singlet1HThe acidic proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange. Its downfield shift is characteristic of carboxylic acids.[5][6]
Pyridine H-6 8.0 - 8.2Doublet1HThis proton is ortho to the bromine and the nitrogen atom, leading to strong deshielding. It is coupled to H-4.
Pyridine H-4 7.5 - 7.7Doublet of Doublets1HCoupled to both H-6 and H-3, resulting in a doublet of doublets. It is deshielded by the ring current and adjacent bromine.
Pyridine H-3 6.6 - 6.8Doublet1HThis proton is adjacent to the piperidine-substituted carbon and is the most upfield of the pyridine protons.
Piperidine H-2', H-6' (axial/equatorial) 4.2 - 4.4Multiplet4HThese protons are adjacent to the nitrogen of the pyridine ring, causing a significant downfield shift due to the nitrogen's electron-withdrawing effect.
Piperidine H-3', H-5' (axial/equatorial) 2.9 - 3.1Multiplet4HProtons further from the pyridine nitrogen and closer to the carboxylic acid group.
Piperidine H-4' 2.4 - 2.6Multiplet1HThe proton on the carbon bearing the carboxylic acid group. Its signal overlaps with the protons on adjacent carbons.[5][6]
¹³C NMR Spectroscopy

Theoretical Principles: The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The chemical shift is sensitive to hybridization and the electronegativity of attached atoms. Carbonyl carbons are highly deshielded and appear far downfield, followed by aromatic/alkene carbons, and finally aliphatic carbons.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz (or higher) spectrometer, operating at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run to acquire a spectrum where each signal corresponds to a unique carbon type.

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆):

Carbon AssignmentPredicted δ (ppm)Rationale and Causality
C=O (Carboxyl) 175 - 180The carbonyl carbon is highly deshielded due to the attached electronegative oxygens, placing it in the characteristic range for carboxylic acids.[5][6]
Pyridine C-2 158 - 162Carbon attached to two nitrogen atoms (one in the ring, one from the piperidine), leading to strong deshielding.
Pyridine C-6 148 - 152Aromatic carbon adjacent to the ring nitrogen.
Pyridine C-4 140 - 144Aromatic carbon deshielded by the adjacent bromine atom.
Pyridine C-3 110 - 114This carbon is shielded relative to the other pyridine carbons.
Pyridine C-5 105 - 109The carbon directly bonded to the bromine atom shows a characteristic upfield shift due to the heavy atom effect, but this can be solvent-dependent.
Piperidine C-2', C-6' 45 - 50Aliphatic carbons adjacent to the nitrogen atom are deshielded.
Piperidine C-4' 40 - 45The carbon bearing the carboxylic acid group.
Piperidine C-3', C-5' 28 - 33Standard aliphatic carbons within the piperidine ring.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. A key diagnostic feature will be the isotopic pattern of bromine, which exists naturally as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in two molecular ion peaks separated by 2 Da of approximately equal intensity.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrument: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.

  • Acquisition: Infuse the sample directly into the ESI source. Acquire spectra in both positive and negative ion modes.

Predicted Mass Spectrometry Data:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Comments
[M+H]⁺ 285.0233287.0213The protonated molecular ion. In the spectrum, this will appear as a pair of peaks of nearly equal height separated by 2 m/z units, which is the hallmark of a monobrominated compound.[3]
[M-H]⁻ 283.0088285.0068The deprotonated molecular ion, observed in negative ion mode.[3]
[M+Na]⁺ 307.0053309.0033A common sodium adduct observed in positive ion mode.[3]

Fragmentation Analysis: Under higher energy conditions (MS/MS), the molecule would likely fragment. Key fragmentations could include the loss of the carboxylic acid group (-45 Da) or cleavage within the piperidine ring.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This makes IR an excellent tool for identifying the presence of key functional groups.

Experimental Protocol (Hypothetical):

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires no sample prep. Alternatively, a KBr pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum is collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Causality
2500 - 3300 O-H stretch (very broad)Carboxylic AcidThe extreme broadness of this peak is a classic indicator of a hydrogen-bonded carboxylic acid dimer.[5][7]
2850 - 3000 C-H stretchAliphatic (Piperidine)Standard stretching vibrations for sp³ C-H bonds.
~1710 C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of a carbonyl group in a carboxylic acid.[7]
1550 - 1600 C=C and C=N stretchAromatic (Pyridine)Vibrations from the pyridine ring system.
1100 - 1300 C-N stretchAryl-N, Alkyl-NStretching vibrations for the C-N bonds of the pyridine and piperidine moieties.
500 - 600 C-Br stretchBromo-arylThe carbon-bromine bond vibration typically appears in the fingerprint region.

Integrated Spectroscopic Workflow and Data Summary

The structural confirmation of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates the logical process of analysis.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample Compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve MS HRMS (ESI) Sample->MS IR FTIR (ATR) Sample->IR NMR ¹H & ¹³C NMR Dissolve->NMR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data m/z, Isotopic Pattern (Br Doublet) MS->MS_Data IR_Data Functional Group Frequencies (O-H, C=O) IR->IR_Data Structure Final Structure Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Figure 2: Generalized workflow for spectroscopic analysis.

References

  • Vertex AI Search. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, min 98%, 100 grams.
  • Labsolu. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.
  • PubChemLite. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid.
  • Santa Cruz Biotechnology. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid.
  • TCI Chemicals. 1-(5-Bromopyridin-2-yl)ethan-1-one.
  • BLDpharm. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19).
  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. (2025-05-22).
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30).
  • PubChemLite. 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid.
  • Mao, J. D., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry.
  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023-03-27).
  • Ajeee. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE.

Sources

Solubility Profile of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid in Organic Solvents: A Framework for Experimental Determination and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to bioavailability. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, likely as a building block or scaffold for more complex molecules.[1] This guide provides a comprehensive framework for understanding and experimentally determining its solubility in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the underlying chemical principles governing its solubility and presents a detailed, field-proven protocol for its accurate determination. We will explore the compound's structural attributes, predict its behavior in various solvent classes, and provide a step-by-step methodology for generating reliable thermodynamic solubility data.

Introduction: The Critical Role of Solubility

In drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these, solubility—the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature—is a cornerstone parameter.[2] Poor solubility can lead to significant challenges, including incomplete absorption, low bioavailability, and difficulties in developing viable dosage forms.[3] Understanding the solubility of a compound like 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid in a range of organic solvents is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization processes.

  • Preformulation Studies: Identifying potential solvent systems for creating liquid formulations or for use in advanced delivery systems like solid dispersions.[3]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]

This guide serves as a practical resource for researchers, providing both the theoretical foundation and the experimental tools necessary to thoroughly characterize the solubility of this compound.

Physicochemical Profile and Solubility Predictions

The molecular structure of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid dictates its interactions with different solvents. A careful analysis of its functional groups allows for educated predictions of its solubility behavior.

G cluster_0 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid cluster_1 Key Functional Groups mol A Carboxylic Acid (-COOH) (Hydrogen Bond Donor/Acceptor, Acidic) B Piperidine Ring (Tertiary Amine, Basic, Lipophilic) C Bromopyridine Ring (Aromatic, Weakly Basic, Halogenated)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol describes a self-validating system for determining the solubility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Materials and Equipment
  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (purity ≥98%)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes (1 mL)

  • Syringe filters (e.g., 0.22 µm PTFE, low protein binding)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column suitable for the analyte (e.g., C18)

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a pre-weighed glass vial. The key is to have enough solid so that it remains visible after the equilibration period.

  • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

  • Sealing: Securely cap the vial to prevent solvent evaporation.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to shake for at least 24 hours. For compounds that are slow to dissolve, a 48 or 72-hour period is recommended to ensure equilibrium is reached. [5]5. Verification: After the equilibration period, visually inspect each vial to confirm that excess solid remains. If no solid is present, the solution is unsaturated, and the experiment must be repeated with more solute.

Part B: Sample Analysis

  • Phase Separation: Withdraw the slurry using a syringe. Carefully attach a 0.22 µm PTFE syringe filter and filter the saturated solution into a clean HPLC vial. This step must be performed quickly to minimize temperature changes.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase or diluent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC with a validated method. The concentration of the analyte is determined by comparing its peak area to a standard calibration curve.

Part C: Calculation

  • The solubility (S) is calculated using the following formula: S (mg/mL) = C_hplc × DF Where:

    • C_hplc is the concentration determined by HPLC (in mg/mL).

    • DF is the dilution factor.

HPLC Method Validation (Abbreviated)

A reliable analytical method is crucial for accurate results. [6]The HPLC method should be validated for:

  • Linearity: A calibration curve should be prepared with at least five standards, yielding a correlation coefficient (r²) > 0.999.

  • Accuracy & Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.

  • Specificity: The method should be able to resolve the analyte peak from any impurities or degradants.

Data Presentation

Quantitative results should be compiled into a clear, structured table for easy comparison. Researchers should use this template to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Qualitative Descriptor
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Very Soluble]
EthanolPolar Protic[Experimental Value][Calculated Value][e.g., Freely Soluble]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value][e.g., Very Soluble]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value][e.g., Soluble]
Dichloromethane (DCM)Less Polar[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethyl AcetateLess Polar[Experimental Value][Calculated Value][e.g., Slightly Soluble]
TolueneNon-Polar[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
n-HexaneNon-Polar[Experimental Value][Calculated Value][e.g., Insoluble]

Note: Molecular Weight of C11H13BrN2O2 is 285.14 g/mol . [7]

Conclusion

While public data on the solubility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is scarce, a thorough understanding of its chemical structure allows for strong predictions of its behavior in various organic solvents. Its polar and zwitterionic characteristics suggest high solubility in polar protic and aprotic solvents, with diminishing solubility as solvent polarity decreases. This guide provides the complete experimental framework necessary for researchers to generate their own high-quality, reliable thermodynamic solubility data using the gold-standard Shake-Flask method. Adherence to this detailed protocol will ensure the generation of accurate and reproducible results, which are fundamental for advancing synthetic, analytical, and formulation activities in the drug development pipeline.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacid. (n.d.). ChemBK. [Link]

  • 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • Some Factors Affecting the Solubility of Polymers. (2025). ResearchGate. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. [Link]

  • Biochemistry, Dissolution and Solubility. (2023). NCBI Bookshelf. [Link]

  • 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

  • 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. (n.d.). Oakwood Chemical. [Link]

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, min 98%, 100 grams. (n.d.). St-Jean Photochemicals. [Link]

  • Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. (n.d.). Autech. [Link]

Sources

Purity analysis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (Molecular Formula: C₁₁H₁₃BrN₂O₂, Molecular Weight: 285.14 g/mol )[1][2], a key building block in modern pharmaceutical research. For professionals in drug development, ensuring the purity and quality of such intermediates is not merely a procedural step but a foundational requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines an orthogonal analytical strategy, integrating chromatographic and spectroscopic techniques to build a complete purity profile. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and ground our recommendations in authoritative scientific principles and regulatory standards.

The Analytical Imperative: Understanding the Molecule and Its Impurities

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a bromopyridine moiety linked to a piperidine carboxylic acid scaffold. This structure is prevalent in the development of novel therapeutics, making its purity a critical quality attribute. A robust analytical strategy is predicated on understanding the molecule's physicochemical properties and anticipating potential impurities derived from its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties is essential for analytical method development.

PropertyValue / InformationAnalytical Implication
Molecular Formula C₁₁H₁₃BrN₂O₂Guides mass spectrometry and elemental analysis.
Molecular Weight 285.14 g/mol Confirmed by mass spectrometry.
Structure N-aryl piperidine carboxylic acidContains acidic (carboxylic acid) and basic (pyridine, piperidine) centers, influencing chromatographic behavior. The bromopyridine ring is a strong chromophore for UV detection.
pKa (Estimated) Acidic pKa ~4-5 (Carboxylic Acid), Basic pKa ~5-6 (Pyridine N)Critical for selecting mobile phase pH in HPLC to ensure consistent ionization state and good peak shape.
Solubility Soluble in organic solvents like DMSO, Methanol.Guides sample and standard preparation.
Anticipating the Impurity Profile

The most common synthetic route involves the nucleophilic aromatic substitution of a di-halogenated pyridine (like 2,5-dibromopyridine) with piperidine-4-carboxylic acid or its ester.[3][4] This knowledge allows us to predict and search for specific process-related impurities.

Impurity ClassPotential SpeciesOrigin
Starting Materials 2,5-Dibromopyridine, Piperidine-4-carboxylic acidIncomplete reaction.
Reaction By-products Isomeric products (e.g., substitution at a different position)Non-selective reaction conditions.
Over-reaction Products Di-piperidine substituted pyridineReaction of a second equivalent of piperidine.
Degradation Products De-brominated species, Oxidized speciesInstability under acidic, basic, or oxidative stress.[5][6]

An Orthogonal Strategy for Complete Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques with different separation and detection principles, is the cornerstone of a trustworthy purity assessment. This ensures that impurities co-eluting in one system are resolved and detected in another.

G cluster_0 Purity & Identity Workflow Sample Bulk Sample of 1-(5-Br-Py-2-yl)pip-4-COOH HPLC HPLC-UV (Primary Purity Assay) Sample->HPLC Assay & % Purity NMR NMR (¹H, ¹³C) (Structure Confirmation) Sample->NMR Confirm Structure GC Headspace GC (Residual Solvents) Sample->GC Quantify Solvents EA Elemental Analysis (Inorganic Purity) Sample->EA Assess Inorganics LCMS LC-MS / HRMS (Impurity ID) HPLC->LCMS Investigate Impurity Peaks Report Certificate of Analysis (Complete Purity Profile) HPLC->Report LCMS->Report NMR->Report GC->Report EA->Report

Caption: Orthogonal Analytical Workflow for Purity Assessment.

Primary Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for purity determination of non-volatile small molecules. The separation is based on partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The bromopyridine ring in the target molecule is an excellent chromophore, making UV detection highly sensitive.[7]

Causality in Method Development
  • Column Choice: A C18 column is the standard starting point, offering robust hydrophobic retention.

  • Mobile Phase: A gradient of acetonitrile or methanol with water is typical. The key is pH control. Since the molecule has both acidic and basic functional groups, buffering the aqueous mobile phase (e.g., with ammonium formate or acetate at pH 3-4) is critical to suppress the ionization of the carboxylic acid and ensure a consistent protonation state for the nitrogens, leading to sharp, symmetrical peaks.[8]

  • Detection: The pyridine ring absorbs strongly in the UV region. A detection wavelength of around 254 nm is a good starting point, with further optimization using a photodiode array (PDA) detector to find the absorbance maximum.[5]

Experimental Protocol: HPLC Purity
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral purpose, good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 5 µL
Detector UV/PDA at 254 nmGood sensitivity for the pyridine chromophore.
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:WaterEnsure complete dissolution.
Quantification Area Percent NormalizationProvides relative purity. For absolute quantification, use a reference standard.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main compound and any co-eluting impurities.

The Logic of Ionization and Detection
  • Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice. The two nitrogen atoms (pyridine and piperidine) are readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, provides highly accurate mass measurements. This allows for the determination of the elemental formula, which is invaluable for confirming the identity of the parent compound and proposing structures for impurities.[9][10]

G cluster_1 LC-MS Impurity ID Workflow Peak Impurity Peak Detected in HPLC-UV MS1 Obtain High-Resolution MS1 Spectrum Peak->MS1 Formula Determine Elemental Formula from Accurate Mass MS1->Formula Compare Compare Formula to Potential Impurities Formula->Compare MS2 Perform MS/MS (Fragmentation Analysis) Compare->MS2 No Obvious Match Structure Propose Impurity Structure Compare->Structure Match Found MS2->Structure Interpret Fragments

Caption: Workflow for Impurity Identification using LC-HRMS.

Expected Mass-to-Charge Ratios
CompoundFormulaExact MassExpected [M+H]⁺ (m/z)
Parent Compound C₁₁H₁₃Br¹⁴N₂O₂284.0160285.0238
Piperidine-4-carboxylic acid C₆H₁₁NO₂129.0790130.0868
2,5-Dibromopyridine C₅H₃Br₂N234.8683235.8761
De-brominated Impurity C₁₁H₁₄N₂O₂206.1055207.1133

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

While chromatography and MS can suggest identity, NMR spectroscopy provides unambiguous structural confirmation. ¹H and ¹³C NMR spectra serve as a "fingerprint" of the molecule.

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the bromopyridine ring and the aliphatic protons of the piperidine ring system. Integration of these signals can confirm the ratio of protons in different parts of the molecule.[11][12]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[13]

  • Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be used to determine the exact purity (assay) of the material by integrating the signals of the analyte against those of a certified internal standard of known purity and concentration.

Residual Solvents by Gas Chromatography (GC)

Residual organic solvents from the synthesis and purification process must be controlled as they offer no therapeutic benefit and can be toxic.[14][15] The International Council for Harmonisation (ICH) Q3C guideline provides acceptable limits for these solvents.[16][17]

  • Methodology: Static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the standard method. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.

  • Common Solvents & Limits: Solvents are categorized into classes based on their toxicity.

Solvent ClassExample SolventsICH Q3C Limit (Option 1)[18]
Class 1 (To be avoided)Benzene, Carbon tetrachloride2 ppm, 4 ppm
Class 2 (To be limited)Acetonitrile, Dichloromethane410 ppm, 600 ppm
Class 3 (Low toxic potential)Ethanol, Acetone, Ethyl Acetate5000 ppm

Elemental and Inorganic Purity

The final piece of the purity puzzle involves assessing non-carbon-based impurities.

  • Elemental Analysis (CHN): This technique measures the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The results should match the theoretical values calculated from the elemental formula (C: 46.34%, H: 4.60%, N: 9.82%) within an acceptable margin (e.g., ±0.4%). It is a powerful tool for verifying the overall composition of the bulk material.[19]

  • Trace Elemental Impurities: Analysis for trace metals, which may originate from catalysts or reactors, is critical.[20][21] Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are used to quantify elemental impurities according to ICH Q3D guidelines.[22]

  • Sulphated Ash / Residue on Ignition: This pharmacopeial test quantifies the total amount of inorganic impurities in the material.

Conclusion: An Integrated Purity Statement

The purity of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid cannot be defined by a single number. A complete Certificate of Analysis must synthesize the data from all orthogonal methods. A final purity statement should report the HPLC purity (e.g., >98% by area), confirm the identity by HRMS and NMR, and explicitly state that residual solvents and elemental impurities are below the limits defined by ICH guidelines. This rigorous, multi-faceted approach ensures that scientists and drug developers can trust the quality of this critical intermediate, paving the way for reproducible research and the development of safe and effective medicines.

References

  • Title: ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

  • Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: ICH URL: [Link]

  • Title: Q3C GUIDELINE FOR RESIDUAL SOLVENTS Source: Slideshare URL: [Link]

  • Title: ICH Q3C(R9) Impurities: Guideline for residual solvents Source: gmp-compliance.org URL: [Link]

  • Title: Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine Source: Optica Publishing Group URL: [Link]

  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]

  • Title: ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS Source: Agilent URL: [Link]

  • Title: Elemental and Trace Metal Analysis for Pharmaceuticals Source: Medistri SA URL: [Link]

  • Title: Instrumentation for chemical & pharmaceutical applications Source: Elementar URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Source: A2Z Chemical URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: DTIC URL: [Link]

  • Title: (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, min 98%, 100 grams Source: Stratech URL: [Link]

  • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: PMC - NIH URL: [Link]

  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC - NIH URL: [Link]

  • Title: 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid Source: PubChem URL: [Link]

  • Title: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacid Source: Amole Biotechnology URL: [Link]

  • Title: 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid Source: Oakwood Chemical URL: [Link]

  • Title: LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors Source: PubMed URL: [Link]

  • Title: A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates Source: PubMed URL: [Link]

  • Title: Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]

  • Title: CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid Source: Google Patents URL
  • Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]

Sources

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid (CAS Number: 954570-88-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and potential applications of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, a heterocyclic building block with relevance in medicinal chemistry and drug discovery.

Chemical Identity and Structure

Chemical Name: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid[1]

CAS Number: 954570-88-8

Molecular Formula: C₁₁H₁₃BrN₂O₂[1]

Molecular Weight: 285.14 g/mol

The structure of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid incorporates a piperidine-4-carboxylic acid moiety attached to a 5-bromopyridine ring via a nitrogen atom. This combination of a saturated heterocyclic ring and a halogenated aromatic system makes it a versatile scaffold for chemical modifications.

Structural Representation:

Caption: Chemical structure of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃BrN₂O₂PubChem[1]
Molecular Weight 285.14 g/mol Santa Cruz Biotechnology
Monoisotopic Mass 284.01605 DaPubChemLite[1]
XlogP (predicted) 2.0PubChemLite[1]
Purity Typically ≥98%Commercial Suppliers
Storage Room temperatureCommercial Suppliers[2]

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are not available in published literature. However, predicted collision cross-section values have been calculated and are available on databases like PubChemLite, which can be useful for mass spectrometry analysis.[1] Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the compound.

Synthesis

A plausible and commonly employed synthetic route for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid involves a nucleophilic aromatic substitution reaction.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_conditions Reaction Conditions Reactant1 2,5-Dibromopyridine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant Reactant2 Piperidine-4-carboxylic acid Reactant2->Reaction Reactant Product 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Reaction->Product Forms Conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, DMF) Heat

Caption: A general workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Step 1: Reaction Setup To a solution of piperidine-4-carboxylic acid in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

    • Rationale: The base is essential to deprotonate the secondary amine of the piperidine ring, thereby increasing its nucleophilicity to facilitate the attack on the electron-deficient pyridine ring.

  • Step 2: Addition of Reagent Add 2,5-dibromopyridine to the reaction mixture.

    • Rationale: The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic substitution than the bromine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

  • Step 3: Reaction Conditions Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating is typically required to overcome the activation energy of the aromatic substitution reaction.

  • Step 4: Work-up and Purification Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

    • Rationale: The acidic work-up protonates the carboxylic acid, making it less soluble in water and facilitating its precipitation. Purification is crucial to remove unreacted starting materials and by-products.

Biological and Pharmacological Context

While there is no specific publicly available data on the biological activity or pharmacological properties of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid itself, its structural motifs are prevalent in many biologically active compounds. The pyridine carboxylic acid scaffold, in particular, is a key component in a wide range of pharmaceuticals.

This compound serves as a valuable building block in drug discovery for several reasons:

  • Scaffold for Library Synthesis: The piperidine and bromopyridine moieties offer multiple points for chemical diversification, allowing for the creation of libraries of novel compounds for screening against various biological targets.

  • Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups or be used to improve the pharmacokinetic properties of a lead compound.

  • Fragment-Based Drug Design: This molecule can be considered a fragment that could bind to a biological target, and through fragment-based drug discovery approaches, it can be grown or linked with other fragments to develop more potent and selective ligands.

Safety and Handling

No dedicated safety data sheet (SDS) for CAS number 954570-88-8 is publicly available. However, based on the safety information provided by commercial suppliers for this compound and related structures, the following general precautions should be observed:

  • Hazard Statements (General): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water.

    • Store in a tightly sealed container in a dry and cool place.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure offers multiple avenues for chemical modification, making it a useful starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical and biological properties are currently limited in the public domain, its structural features suggest its potential utility in the development of new pharmaceutical agents. Researchers working with this compound should perform thorough analytical characterization and adhere to strict safety protocols.

References

  • PubChemLite. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Oakwood Chemical. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The convergence of the piperidine scaffold, a privileged structure in numerous pharmaceuticals, and the functionalized bromopyridine moiety provides a versatile platform for generating diverse molecular libraries.[1][2] This technical guide offers a detailed examination of the primary synthetic strategies for this compound, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols. We will explore two principal bond-forming methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and robust, field-proven synthetic protocols.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidine nitrogen and the pyridine ring. This approach simplifies the synthesis into a coupling reaction between a nucleophilic piperidine synthon and an electrophilic pyridine synthon. This strategy is advantageous as it allows for the modular assembly from readily available or easily synthesized precursors.

G cluster_synthons Key Synthons TM 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid bond C-N Disconnection TM->bond Piperidine Piperidine-4-carboxylic Acid Derivative (Nucleophile) bond->Piperidine Pyridine 2-Halo-5-bromopyridine (Electrophile) bond->Pyridine

Caption: Retrosynthetic analysis of the target molecule.

Selection of Starting Materials

The success of the synthesis hinges on the judicious selection of the two key starting fragments. The primary considerations are the stability of functional groups under reaction conditions and commercial availability.

The Piperidine Synthon: Managing the Carboxylic Acid

The carboxylic acid moiety in the piperidine fragment is acidic and can interfere with many coupling reactions, particularly those employing strong bases. Therefore, it is almost always necessary to protect this group.[3] The choice of protecting group is critical, as it must be stable during the C-N bond formation and selectively removable afterward.[4][5]

Starting MaterialStructureKey AdvantagesKey Disadvantages
Ethyl Isonipecotate Ethyl piperidine-4-carboxylateCommercially available, inexpensive, stable protecting group.[6][7]Saponification (hydrolysis) requires basic conditions which may not be suitable for all downstream applications.
tert-Butyl piperidine-4-carboxylate tert-Butyl piperidine-4-carboxylateEasily removed under mild acidic conditions (e.g., TFA), avoiding harsh basic hydrolysis.[8]Can be more expensive than the ethyl ester.
Boc-Piperidine-4-carboxylic Acid N-Boc-piperidine-4-carboxylic acidThe Boc group protects the nitrogen, allowing for modification of the carboxylic acid first.[9]The Boc group must be removed to free the nitrogen for the key coupling step, adding a step to the synthesis.

For the purpose of coupling with the pyridine ring, Ethyl Isonipecotate and its tert-butyl analogue are the most direct starting materials as their nitrogen atom is available for reaction.

The Pyridine Synthon: The Electrophilic Partner

The pyridine fragment must possess a leaving group at the C-2 position to facilitate the coupling reaction. The bromine at the C-5 position is intended to remain in the final product for further diversification.

  • 2,5-Dibromopyridine : A common and effective starting material. The bromine at C-2 is more labile than the one at C-5 in many palladium-catalyzed reactions, allowing for selective coupling.

  • 2-Chloro-5-bromopyridine : Another excellent option. While C-Cl bonds can be less reactive than C-Br bonds in oxidative addition, modern Buchwald-Hartwig catalyst systems can readily activate them.[10] In SNAr reactions, the reactivity order can vary, but both are viable leaving groups.[11]

Key Synthetic Strategies

The formation of the C-N bond between the piperidine and pyridine rings is the central transformation in this synthesis.

Strategy 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[12] Its primary advantage lies in its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions compared to classical methods.[13][14]

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[12]

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Setup Combine 2,5-dibromopyridine, ethyl isonipecotate, base (Cs2CO3), and solvent (Toluene). B 2. Degas Purge the reaction mixture with an inert gas (N2 or Ar) to remove oxygen. A->B C 3. Catalyst Addition Add Pd(OAc)2 and a phosphine ligand (e.g., Xantphos). B->C D 4. Reaction Heat the mixture (e.g., 110 °C) and monitor for completion by TLC or LC-MS. C->D E 5. Workup Cool, filter through celite to remove palladium, and concentrate the filtrate. D->E F 6. Purification Purify the crude ester by silica gel chromatography. E->F G 7. Hydrolysis Treat the purified ester with NaOH or LiOH in aq. solvent to yield the final acid. F->G H 8. Isolation Acidify to precipitate the product, filter, and dry. G->H

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup : To an oven-dried flask, add 2,5-dibromopyridine (1.0 eq.), ethyl isonipecotate (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).[10]

  • Solvent Addition : Add anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent).

  • Inert Atmosphere : Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Catalyst Loading : Under a positive pressure of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand, such as Xantphos (0.10 eq.).[10]

  • Reaction : Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).

  • Workup and Purification (Ester) : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to obtain pure ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate.

  • Saponification (Hydrolysis) : Dissolve the purified ester in a mixture of THF/methanol and water. Add lithium hydroxide (LiOH, 2-3 eq.) and stir at room temperature until the ester is fully hydrolyzed.

  • Isolation (Final Acid) : Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and carefully acidify with 1M HCl to a pH of ~5-6. The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid.[15]

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for forming C-N bonds with heteroaromatic systems. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (piperidine) attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] Expulsion of the leaving group (halide) restores aromaticity and yields the final product.

For this reaction to be efficient, the pyridine ring must be sufficiently electron-deficient, or more forcing conditions (higher temperatures) are required.[11][16]

Detailed Experimental Protocol: SNAr

  • Reaction Setup : Combine 2,5-dibromopyridine (1.0 eq.), ethyl isonipecotate (1.5-2.0 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0 eq.) in a high-boiling point solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction : Heat the mixture in a sealed vessel to a high temperature (e.g., 120-150 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification : Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis : Perform the saponification and isolation steps as described in the Buchwald-Hartwig protocol (steps 7 and 8).

Conclusion

The synthesis of 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid is most reliably achieved through a two-step sequence involving the coupling of a protected piperidine-4-carboxylate with a 2,5-dihalopyridine, followed by hydrolysis.

  • The Buchwald-Hartwig amination is generally the superior method, offering milder conditions, higher yields, and greater reliability, making it ideal for laboratory-scale synthesis and process development.[13][14]

  • Nucleophilic Aromatic Substitution remains a viable, palladium-free alternative, but often requires harsher conditions and may result in lower yields or more side products.[11]

The choice of an ester protecting group for the carboxylic acid is a critical parameter, with tert-butyl esters offering the advantage of mild, acidic deprotection conditions.[8] This guide provides the foundational knowledge and actionable protocols for researchers to confidently synthesize this important chemical intermediate.

References

  • Benchchem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
  • SRIRAMCHEM. Ethyl Isonipecotate.
  • Sigma-Aldrich. Ethyl isonipecotate 98 1126-09-6.
  • ChemicalBook. Ethyl 4-piperidinecarboxylate | 1126-09-6.
  • Wikipedia. Buchwald–Hartwig amination.
  • LookChem. Ethyl Isonipecotate: Technical Data and Application Overview.
  • TradeIndia. ETHYL ISONIPECOTATE Manufacturer, Supplier, Exporter.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Frolov, N.A., Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • van der Meulen, N.P., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(11), 12757-12771.
  • Um, I.H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7534-7541.
  • El-Faham, A., Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
  • Wikipedia. Protecting group.
  • Dander, J.E., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(25), 7847-7850.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • PubChem. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid.
  • Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(1), 59-64.
  • Frolov, N.A., Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

Sources

Potential biological targets of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.## A Technical Guide to Identifying and Validating Biological Targets of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid Derivatives

Executive Summary

The 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold is a key pharmacophore in modern medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of potent and selective modulators of the Metabotropic Glutamate Receptor 5 (mGluR5). This guide provides a comprehensive framework for researchers and drug development professionals to explore and validate the biological targets of novel derivatives based on this core structure. We move beyond the primary association with mGluR5 to establish a systematic approach for target identification, validation, and off-target profiling. This document synthesizes field-proven experimental protocols with the underlying scientific rationale, ensuring a robust and self-validating workflow. Methodologies covered include initial binding assessment through biophysical assays, functional characterization in cellular systems, and strategies for broad selectivity profiling.

The 1-(5-Bromopyridin-2-yl)piperidine Scaffold: A Privileged Structure

The chemical entity 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid represents a versatile heterocyclic scaffold. Its structure combines a piperidine ring, which provides a three-dimensional conformation often crucial for fitting into protein binding pockets, with a bromopyridine moiety that can participate in various molecular interactions and serves as a handle for further chemical modification.

Its most prominent application in the public domain is as a key intermediate in the synthesis of mGluR5 negative allosteric modulators (NAMs). Specifically, it is a precursor to compounds like Fenobam and other related molecules investigated for their therapeutic potential in conditions such as Fragile X syndrome, anxiety, and depression. The carboxylic acid group provides a convenient point for amide coupling, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Primary Target Class: Metabotropic Glutamate Receptor 5 (mGluR5)

mGluR5 is a Class C G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability in the central nervous system. Unlike ionotropic glutamate receptors, mGluR5 activation leads to a slower, more modulatory response through the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation.

Given the established literature, any novel derivative of the 1-(5-bromopyridin-2-yl)piperidine scaffold should first be evaluated for its activity at mGluR5. These derivatives typically function as allosteric modulators, binding to a site distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This allosteric modulation allows for a more nuanced control of receptor function than direct agonism or antagonism.

The mGluR5 Signaling Cascade

The canonical signaling pathway for mGluR5 is initiated by its activation, leading to the stimulation of Gαq proteins. This triggers a cascade resulting in the mobilization of intracellular calcium, a key event that can be readily measured in functional assays.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Derivative (NAM) Derivative (NAM) Derivative (NAM)->mGluR5 Inhibits Gαq Gαq mGluR5->Gαq Engages PLC PLC Gαq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 ER ER IP3->ER Binds to Receptor Ca2+ Release Ca2+ Release ER->Ca2+ Release Induces

Caption: Canonical mGluR5 signaling pathway via Gαq coupling.

A Systematic Workflow for Target Identification and Validation

While mGluR5 is the most probable target, a rigorous scientific approach demands unbiased validation and broad profiling to uncover all potential biological activities. The following workflow provides a logical progression from initial hypothesis to a validated target with a defined selectivity profile.

Target_Validation_Workflow A Hypothesis Generation (Scaffold is mGluR5 Modulator) B Step 1: Biophysical Screening (Direct Target Engagement) A->B C Protocol 1: Thermal Shift Assay (TSA) - Does it bind? B->C D Protocol 2: Surface Plasmon Resonance (SPR) - What are the kinetics? (kon/koff) B->D E Step 2: Functional Cellular Assays (Biological Effect) C->E Binding Confirmed D->E Kinetics Determined F Protocol 3: Calcium Flux Assay - Is it a NAM, PAM, or Agonist? E->F G Step 3: Broad Selectivity Profiling (Off-Target Liabilities) F->G Potency & Efficacy Determined H Commercial Safety Panel Screen (e.g., GPCRs, Kinases, Ion Channels) G->H I Validated & Profiled Lead Compound H->I

Caption: Workflow for target validation and selectivity profiling.

Step 1: Initial Target Binding Assessment

Before investing in complex cellular assays, it is crucial to confirm direct physical binding between the derivative and the purified target protein (e.g., the mGluR5 Venus flytrap domain).

Scientific Rationale: This technique measures the thermal stability of a target protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). It is a rapid, low-cost, and high-throughput method for initial hit validation.

Methodology:

  • Protein Preparation: Purify the recombinant mGluR5 extracellular domain or another target protein of interest to >95% purity. Dialyze into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Reagent Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add the purified protein to a final concentration of 2 µM.

    • Add the test derivative across a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant and low (<1%) across all wells.

    • Include a "no ligand" control (protein + buffer + DMSO) and a "no protein" control.

    • Add the SYPRO Orange dye to each well at its recommended final concentration.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/minute. Monitor fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound is considered a positive result, indicating direct binding.

Step 2: Functional Characterization in Cellular Systems

Confirmation of binding must be followed by functional assessment to determine the compound's biological effect.

Scientific Rationale: As mGluR5 signals through Gαq, its activation leads to a measurable increase in intracellular calcium ([Ca2+]i). This assay can determine if a compound acts as an agonist (stimulates the receptor directly), a NAM (reduces the response to an agonist), or a PAM (potentiates the response to an agonist).

Methodology:

  • Cell Culture: Use a cell line stably expressing recombinant human mGluR5 (e.g., HEK293 or CHO cells). Culture cells to ~90% confluency in black-walled, clear-bottom 96-well or 384-well plates.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution (e.g., HBSS) for 45-60 minutes at 37 °C, according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of the test derivative in the assay buffer. Also, prepare a stock of a known mGluR5 agonist (e.g., Quisqualate or DHPG) at a concentration that elicits a ~80% maximal response (EC80).

  • Assay Execution (NAM Mode):

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the test derivative at various concentrations and incubate for 15-30 minutes.

    • Establish a baseline fluorescence reading for ~20 seconds.

    • Inject the EC80 concentration of the agonist and continue reading fluorescence for an additional 2-3 minutes.

  • Controls:

    • Positive Control: Agonist alone (no test compound).

    • Negative Control: Buffer alone (no agonist or test compound).

    • Vehicle Control: Agonist + DMSO (at the same final concentration as the test compound).

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the positive control (100% response) and vehicle control (0% response).

    • Plot the percent inhibition versus the log concentration of the test derivative and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Data from mGluR5 Calcium Flux Assay (NAM Mode)

Compound DerivativeIC50 (nM)Max Inhibition (%)
Derivative A 15.298.5
Derivative B 89.795.2
Fenobam (Ref.) 25.0100
Step 3: Broad Selectivity and Off-Target Profiling

A therapeutically viable compound must be selective for its intended target to minimize side effects. The 1-(5-bromopyridin-2-yl)piperidine scaffold, while effective, could potentially interact with other receptors, enzymes, or ion channels.

Expert Insight: Broad panel screening is a cost-effective strategy in early-stage drug discovery. It de-risks a chemical series by identifying potential liabilities early. A standard panel, such as the Eurofins SafetyScreen44 or a similar offering, tests the compound at a fixed concentration (e.g., 10 µM) against a wide array of ~40-100 targets known to be involved in adverse drug reactions.

Decision Tree for Assay Selection:

Assay_Decision_Tree A New Derivative Synthesized B Is direct binding to a purified protein target known/hypothesized? A->B C Run Biophysical Assay (e.g., TSA, SPR) B->C Yes D Is the target a GPCR, ion channel, or enzyme with a known functional output? B->D No C->D E Run Functional Assay (e.g., Calcium Flux, Electrophysiology) D->E Yes F No known target. Perform unbiased screen. D->F No G Proceed to Selectivity Profiling (e.g., CEREP Panel) E->G H Phenotypic Screen or Affinity-based Proteomics F->H

Caption: Decision tree for selecting appropriate screening assays.

Potential Alternative Targets and Future Directions

While mGluR5 is the primary hypothesis, the structural motifs within the scaffold could allow for interactions with other biological targets. The pyridine ring is a common feature in many CNS-active drugs, and the piperidine core is a well-established pharmacophore. Potential alternative target classes to consider for screening include:

  • Other GPCRs: Particularly other glutamate receptors or receptors with similar allosteric binding pockets.

  • Sigma Receptors (σ1 and σ2): Many piperidine-containing compounds show affinity for these receptors.

  • Monoamine Transporters (SERT, DAT, NET): The overall structure may share features with inhibitors of these transporters.

  • Voltage-gated Ion Channels: Sodium or calcium channels could be potential off-targets.

Future work should focus on establishing a clear Structure-Activity Relationship (SAR) to optimize potency for the primary target while minimizing affinity for any identified off-targets. Successful lead compounds should then be advanced into relevant in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

Conclusion

The 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold is a validated starting point for the development of mGluR5 modulators. However, a disciplined and multi-faceted approach to target validation is essential for any novel derivative. By integrating biophysical binding assays, cell-based functional screens, and broad selectivity profiling, researchers can build a comprehensive understanding of a compound's biological activity. This guide provides the foundational protocols and strategic rationale to de-risk drug discovery programs and accelerate the development of selective and effective new chemical entities.

References

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid as a versatile fragment for the synthesis of chemical libraries in the context of drug discovery. We will delve into the strategic importance of this building block, its synthesis, key reaction protocols for library generation, and methods for the characterization of the resulting compound collections. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested methodologies.

Introduction: The Strategic Value of the 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments that can be elaborated into more potent, drug-like molecules. The choice of the initial fragment is therefore of paramount importance, as it dictates the accessible chemical space and the physicochemical properties of the subsequent library.

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a fragment of significant strategic value due to a confluence of desirable features:

  • Two Points of Diversity: The molecule possesses two readily functionalizable handles: a carboxylic acid and an aryl bromide. This allows for the generation of diverse libraries through two orthogonal and high-yielding chemical transformations: amide bond formation and palladium-catalyzed cross-coupling reactions.

  • "Rule of Three" Compliance: With a molecular weight of 285.14 g/mol , this fragment adheres to the "Rule of Three," a set of guidelines for the properties of effective fragments.[1]

  • Biologically Relevant Moieties: The piperidine and pyridine rings are common motifs in a plethora of approved drugs, increasing the likelihood of identifying biologically active compounds.

  • Tunable Physicochemical Properties: The derivatization at the two points of diversity allows for the fine-tuning of critical properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide will provide a detailed exploration of how to leverage these features to construct high-quality chemical libraries for screening against a wide range of biological targets.

Synthesis of the Core Fragment: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid

The most direct and industrially scalable synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated pyridine ring by the secondary amine of the piperidine moiety.

Synthetic Scheme

Synthesis_Scheme 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction + 2,5-Dibromopyridine->Reaction Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic_acid->Reaction Product 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Reaction->Product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

Caption: Synthesis of the core fragment via SNAr.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of similar compounds.[2]

Materials:

  • 2,5-Dibromopyridine

  • Piperidine-4-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidine-4-carboxylic acid (1.1 equivalents) in anhydrous DMSO, add potassium carbonate (2.5 equivalents).

  • Add 2,5-dibromopyridine (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid as a solid.

Library Synthesis Strategies

The dual functionality of the core fragment allows for the creation of diverse libraries through two primary reaction pathways.

Library_Synthesis Core_Fragment 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Amide_Library Amide Library (R1-NH2) Core_Fragment->Amide_Library Amide Coupling Suzuki_Library Suzuki-Coupled Library (R2-B(OH)2) Core_Fragment->Suzuki_Library Esterification then Suzuki Coupling Dual_Functionalized_Library Dual-Functionalized Library Amide_Library->Dual_Functionalized_Library Suzuki Coupling Suzuki_Library->Dual_Functionalized_Library Amide Coupling

Caption: Library synthesis pathways from the core fragment.

Amide Library Synthesis

Amide bond formation is a robust and widely used reaction in medicinal chemistry.[3] The carboxylic acid moiety of the core fragment can be coupled with a diverse panel of primary and secondary amines to generate a library of amides.

3.1.1. General Amide Coupling Protocol

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.

Materials:

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

  • Diverse panel of primary and secondary amines

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Add HATU (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired amide.

Coupling ReagentBaseSolventTypical Yield RangeReference
HATUDIPEADMF70-95%[4]
EDC/HOBtDIPEADCM/DMF60-85%[5]
SOCl₂PyridineDCM50-80%[6]
Suzuki-Miyaura Cross-Coupling for Library Synthesis

The aryl bromide of the core fragment provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.[7] To prevent interference from the carboxylic acid, it is typically protected as an ester prior to the coupling reaction.

3.2.1. Esterification Protocol

Procedure:

  • Suspend 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid in methanol or ethanol.

  • Add a catalytic amount of sulfuric acid or an excess of thionyl chloride at 0 °C.

  • Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with a base (e.g., saturated NaHCO₃) and extract the ester with an organic solvent.

  • Dry and concentrate to obtain the ester, which can often be used in the next step without further purification.

3.2.2. General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established methods for the Suzuki coupling of bromopyridines.[5]

Materials:

  • Ester of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

  • Diverse panel of aryl/heteroaryl boronic acids or esters

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene/Water or Dioxane/Water solvent mixture

Procedure:

  • To a degassed mixture of the ester (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0 equivalents) in the chosen solvent system, add Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled product.

Palladium CatalystBaseSolvent SystemTypical Yield RangeReference
Pd(PPh₃)₄Na₂CO₃Toluene/Water65-90%[8]
Pd(dppf)Cl₂K₂CO₃Dioxane/Water70-95%[9]
Pd(OAc)₂/SPhosK₃PO₄Toluene/Water75-98%[10]

Characterization of Compound Libraries

The characterization of a compound library is crucial to ensure the identity, purity, and integrity of each member. A combination of analytical techniques is typically employed.

Characterization_Workflow Crude_Product Crude Library Member Purification Purification (Column Chromatography / Prep-HPLC) Crude_Product->Purification Purity_Assessment Purity Assessment (LC-MS) Purification->Purity_Assessment Structure_Verification Structure Verification (¹H NMR, ¹³C NMR, HRMS) Purity_Assessment->Structure_Verification Final_Compound Characterized Library Member Structure_Verification->Final_Compound

Caption: Workflow for the characterization of library compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the high-throughput analysis of compound libraries.[11] It provides information on both the purity of the compound (from the LC chromatogram) and its molecular weight (from the mass spectrum).

Typical LC-MS Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.

  • Detector: A diode array detector (DAD) or UV detector to monitor the chromatogram, coupled to a mass spectrometer (typically electrospray ionization, ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation. For library compounds, ¹H NMR is routinely acquired to confirm the presence of key structural features and the successful incorporation of the diversity elements. For representative examples, ¹³C NMR and 2D NMR techniques (e.g., COSY, HSQC) can be employed for more detailed structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compounds, further validating their identity.

Physicochemical Properties and FBDD Considerations

The success of a fragment-based campaign is heavily influenced by the physicochemical properties of the library members.

PropertyCore Fragment (Predicted)Desirable Range for FragmentsRationale
Molecular Weight ( g/mol )285.14< 300Adherence to the "Rule of Three"[1]
cLogP~2.5-3.0< 3Ensures adequate aqueous solubility for screening.
Topological Polar Surface Area (TPSA)~45 Ų20-70 ŲInfluences membrane permeability and solubility.
Number of Rotatable Bonds3≤ 3Maintains conformational rigidity for better binding.
Hydrogen Bond Donors1≤ 3Important for target interactions.
Hydrogen Bond Acceptors4≤ 3Important for target interactions.

By carefully selecting the amine and boronic acid building blocks, the properties of the final library can be tailored to meet the specific requirements of the biological target and the screening assay.

Conclusion

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid represents a highly valuable and versatile fragment for the construction of diverse and drug-like compound libraries. Its dual points of functionalization, coupled with the robustness of amide coupling and Suzuki-Miyaura reactions, provide a powerful platform for exploring vast regions of chemical space. The strategic application of this building block, guided by the principles of fragment-based drug discovery, can significantly enhance the efficiency and success rate of hit identification and lead optimization campaigns. This guide has provided the foundational knowledge and practical protocols to enable researchers to effectively utilize this powerful tool in their drug discovery endeavors.

References

  • Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00109a021]
  • Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki Coupling Reactions. Benchchem. [URL: Not available]
  • A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570140701]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
  • 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9713837.htm]
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390301987X]
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [URL: http://www.heteroletters.org/uploads/1/9/6/1/19619942/447-452.pdf]
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [URL: https://www.jove.com/t/51922/amide-coupling-reaction-for-the-synthesis-of-bispyridine-based]
  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/33328145/]
  • Amide from carboxylic acid synthesis. Reddit. [URL: https://www.reddit.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [URL: https://www.mdpi.com/1420-3049/24/8/1536]
  • A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/p1/b000121j]
  • (2S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid. Smolecule. [URL: https://www.smolecule.com/cas/131547-05-8.html]
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [URL: https://www.mdpi.com/1420-3049/28/1/185]
  • 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid. AA Blocks. [URL: https://www.aablocks.com/product/1341470-99-2.html]
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390500918X]
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. European Journal of Medicinal Chemistry. [URL: Not available]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/16/2/1582]
  • Determination of Potential Genotoxic Impurities...in Telmisartan by ESI-MS/MS. Journal of Chromatographic Science. [URL: https://pubmed.ncbi.nlm.nih.gov/34263301/]
  • 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16794460]
  • 2-(5-bromopyridin-2-yl)pyrimidine-4-carboxylic acid. AA Blocks. [URL: https://www.aablocks.com/product/1566394-29-3.html]
  • 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. Oakwood Chemical. [URL: https://www.oakwoodchemical.com/Products.aspx?
  • 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2761041]
  • 4-(6-bromopyridin-2-yl)oxane-4-carboxylic acid. AA Blocks. [URL: https://www.aablocks.com/product/2229590-57-0.html]
  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. Aladdin. [URL: https://www.aladdin-sci.com/p/B358081-1g/]
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [URL: https://febs.onlinelibrary.wiley.com/doi/10.1111/febs.16126]
  • Bibliometrics Analysis and Knowledge Mapping of Fragment-Based Drug Design Research: Trends from 2015 to 2024. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/17/5/644]

Sources

Physicochemical Characterization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid: A Foundational Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that merges three structurally significant motifs in medicinal chemistry: a piperidine core, a 5-bromopyridine moiety, and a carboxylic acid function. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the physicochemical characterization of this molecule. We delve into the strategic importance of its structural components, outline detailed experimental protocols for determining its core physicochemical properties—identity, purity, pKa, lipophilicity, solubility, and thermal stability—and discuss its spectroscopic profile and synthetic utility. The overarching objective is to establish a foundational dataset and methodological approach that enables the effective use of this compound as a versatile building block in modern drug discovery programs.

Introduction: The Strategic Assembly of Privileged Fragments

In the landscape of medicinal chemistry, the design of novel therapeutic agents often relies on the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with various biological targets. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a prime example of such a design, integrating three distinct components, each conferring unique and advantageous properties.

cluster_molecule 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid cluster_fragments Key Structural Motifs mol piperidine Piperidine Core mol->piperidine Structural Rigidity Pharmacophore Scaffold pyridine 5-Bromopyridine Moiety mol->pyridine Synthetic Handle (Br) Modulates Electronics acid Carboxylic Acid mol->acid Solubility Driver PK/PD Modulation start Sample Preparation (1 mg/mL in 50:50 ACN:H2O) hplc HPLC Injection (Reverse Phase C18 Column) start->hplc gradient Gradient Elution (Water/ACN + 0.1% Formic Acid) hplc->gradient split Flow Split gradient->split uv UV Detection (e.g., 254 nm) split->uv ms Mass Spectrometry (ESI+) split->ms purity Purity Assessment (% Area) uv->purity identity Identity Confirmation ([M+H]+) ms->identity cluster_reactants Starting Materials cluster_products Products r1 2,5-Dibromopyridine c1 SNAr Reaction (e.g., DIPEA, 120°C) r1->c1 r2 Piperidine-4-carboxylic acid ethyl ester r2->c1 p1 Ester Intermediate c2 Hydrolysis (e.g., LiOH, THF/H2O) p1->c2 p2 Final Product c1->p1 c2->p2

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all commercial pharmaceuticals and a significant majority of drug candidates.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in the design of bioactive molecules. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3]

This guide provides a detailed examination of robust and efficient amide coupling protocols for a specific, pharmaceutically relevant building block: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid . This substrate presents a unique combination of structural features—a heteroaromatic pyridine ring, a secondary amine within the piperidine core, and the carboxylic acid functionality—that necessitate careful consideration of reaction conditions to achieve high yields and purity.

This document is designed to be a practical resource, offering not just step-by-step protocols but also the underlying mechanistic rationale for procedural choices. By understanding the "why" behind each step, researchers can better troubleshoot and adapt these methods to their specific synthetic challenges.

Strategic Considerations for Coupling 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

The primary challenge in amide bond formation is the kinetic barrier to the direct reaction between a carboxylic acid and an amine, which readily form a non-productive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be activated into a more electrophilic species. The choice of coupling reagent and conditions is critical and should be guided by factors such as:

  • Steric Hindrance: The bulkiness of both the carboxylic acid and the amine can impede the reaction.[5][6]

  • Electronic Effects: The electron-withdrawing nature of the bromopyridinyl group can influence the reactivity of the piperidine nitrogen, though it is the carboxylic acid that is being activated in this context. Coupling with electron-deficient amines can be particularly challenging and may require more potent coupling agents or harsher conditions.[2][7]

  • Racemization Risk: If the amine or carboxylic acid contains a chiral center, the potential for epimerization during the activation and coupling steps must be minimized.[8]

  • Byproduct Removal: The byproducts of the coupling reaction should be easily separable from the desired amide product. Water-soluble byproducts are often preferred to simplify aqueous workups.[9][10]

Recommended Coupling Protocols

Three well-established and reliable protocols are presented below, each employing a different class of coupling reagent. These methods have been selected for their broad applicability, efficiency, and suitability for substrates like 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

Overview: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction times, high yields, and low rates of racemization.[11] It is particularly effective for coupling challenging substrates, including sterically hindered components.[12] The mechanism involves the formation of a highly reactive OAt-active ester.[12][13][14]

Mechanism Workflow:

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester Attacks HATU HATU HATU TMU Tetramethylurea OAt_Ester->TMU Releases Amide Amide Product OAt_Ester->Amide Nucleophilic Attack Amine R'-NH₂ HOAt HOAt Amide->HOAt Releases

Caption: HATU-mediated amide coupling workflow.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to a concentration of 0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[12][15] Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the OAt-active ester forms.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Overview: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removing its urea byproduct via aqueous workup.[9][15] The use of an additive like 1-Hydroxybenzotriazole (HOBt) is highly recommended to suppress side reactions, such as the formation of N-acylurea, and to reduce the risk of racemization by forming a more stable and reactive HOBt-ester intermediate.[9][15]

Mechanism Workflow:

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (unstable) Carboxylic_Acid->O_Acylisourea Attacks EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester Intercepted by HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack Amine R'-NH₂ EDC_Urea EDC Byproduct (water-soluble) Amide->EDC_Urea Releases HOBt & forms T3P_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (Pyridine/DIPEA) Mixed_Anhydride Mixed Anhydride Intermediate Carboxylate->Mixed_Anhydride Attacks T3P® T3P T3P® Amide Amide Product Mixed_Anhydride->Amide Nucleophilic Attack Amine R'-NH₂ Phosphonic_Acid_Byproducts Phosphonic Acid Byproducts (water-soluble) Amide->Phosphonic_Acid_Byproducts Forms Decision_Tree Start Start: Need to couple 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Q1 Are substrates sterically hindered or known to be unreactive? Start->Q1 P1 Use HATU Protocol Q1->P1 Yes Q2 Is green chemistry and easy workup a priority? Q1->Q2 No P2 Use T3P® Protocol Q2->P2 Yes P3 Use EDC/HOBt Protocol Q2->P3 No (General Purpose)

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as paramount targets in drug discovery.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making the development of specific kinase inhibitors a cornerstone of modern medicinal chemistry.[1][3] Within this landscape, the concept of "privileged scaffolds" has emerged as a powerful strategy. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, providing a robust starting point for the development of potent and selective inhibitors.

This guide focuses on the application of one such versatile building block: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid . This molecule is strategically designed for the efficient synthesis of diverse kinase inhibitor libraries. It features three key components: a piperidine ring that can orient substituents in three-dimensional space, a carboxylic acid handle for amide bond formation, and a bromopyridine moiety that serves as a versatile anchor for carbon-carbon bond-forming reactions. The pyrimidine core, in particular, is a well-established bioisostere for purines and is known to form critical hydrogen bonds with the hinge region of the ATP-binding site in many kinases.[4][5]

These application notes will provide a comprehensive overview of the synthetic utility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, detailing robust protocols for its derivatization via amide coupling and Suzuki-Miyaura cross-coupling reactions. Furthermore, we will outline the subsequent biological evaluation of the synthesized compounds, including kinase activity assays, cell-based functional assays, and kinome profiling, to guide the identification of promising lead candidates.

Physicochemical Properties and Handling of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₁₀H₁₂BrN₃O₂[6]
Molecular Weight 286.13 g/mol [6]
CAS Number 799283-92-4[6]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO; limited solubility in methanol and water

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Synthetic Strategies: Building a Diverse Kinase Inhibitor Library

The true power of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid lies in its capacity for divergent synthesis, allowing for the rapid generation of a multitude of analogs.[7] The two primary reaction vectors are the carboxylic acid and the bromo-substituent on the pyridine ring.

Workflow for Kinase Inhibitor Synthesis

G A 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine (R1-NH2) B->C D Amide Intermediate C->D Forms amide bond F Suzuki-Miyaura Coupling (e.g., Pd(dppf)Cl2, K2CO3) D->F E Aryl/Heteroaryl Boronic Acid (R2-B(OH)2) E->F G Final Kinase Inhibitor F->G Forms C-C bond H Purification & Characterization G->H

Caption: Divergent synthetic workflow using the core scaffold.

Protocol 1: Amide Bond Formation

The carboxylic acid moiety is an ideal handle for introducing a wide array of chemical groups via amide coupling. This reaction is one of the most frequently used in medicinal chemistry.[8] The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides clean and rapid reactions.[9]

Objective: To couple 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid with a primary or secondary amine.

Materials:

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine, followed by DIPEA.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • HATU: A highly effective coupling reagent that minimizes side product formation.[9]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid.[9]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the bromopyridine and a boronic acid or ester.[10][11] This reaction is instrumental in introducing aryl or heteroaryl moieties, which are common features in many kinase inhibitors.[4][12][13] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.[11]

Objective: To introduce an aryl or heteroaryl group at the 5-position of the pyridine ring of the amide intermediate.

Materials:

  • Amide intermediate from Protocol 1 (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add the amide intermediate, the boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[4]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • Pd(dppf)Cl₂: A robust and versatile palladium catalyst suitable for a wide range of Suzuki couplings, including those involving heteroaryl halides.[13]

  • Potassium Carbonate: A common and effective base for the Suzuki-Miyaura reaction.[10]

  • Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Biological Evaluation: From Hit to Lead

The synthesis of a compound library is only the first step. A systematic biological evaluation is necessary to identify promising kinase inhibitors.

Workflow for Biological Evaluation

G A Synthesized Compound Library B Biochemical Kinase Assay (Determine IC50) A->B C Active Compounds (Potent Inhibitors) B->C Identify potent hits D Kinome Profiling (Assess Selectivity) C->D E Selective Compounds D->E Identify selective hits F Cell-Based Assays (Cellular Potency & Pathway Inhibition) E->F G Lead Candidates for Further Optimization F->G H Pharmacokinetic Profiling (ADME Properties) G->H

Caption: A tiered approach to the biological evaluation of synthesized inhibitors.

Protocol 3: In Vitro Kinase Activity Assay (IC₅₀ Determination)

The initial screening of synthesized compounds typically involves an in vitro biochemical assay to determine their half-maximal inhibitory concentration (IC₅₀) against the target kinase. A variety of assay formats are available, including radiometric, luminescence, and TR-FRET-based methods.[14]

Objective: To determine the IC₅₀ value of a synthesized compound against a specific kinase.

General Procedure (Luminescence-based assay, e.g., Kinase-Glo®):

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP at its Kₘ concentration.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Add the kinase detection reagent (which measures the amount of remaining ATP) to each well.

  • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Kinase Activity Assay

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide more physiologically relevant data by assessing a compound's ability to inhibit a kinase within a cellular context.[15][16][17] These assays can measure the inhibition of downstream substrate phosphorylation or a kinase-dependent cellular phenotype, such as proliferation.[15][16]

Objective: To evaluate the cellular potency of a kinase inhibitor.

Example: Western Blot-based Phosphorylation Assay:

  • Plate cells known to have an active signaling pathway dependent on the target kinase.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • Subsequently, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Kinome Profiling and Pharmacokinetic Assessment

Kinome Profiling: To ensure that a lead compound is not promiscuously inhibiting multiple kinases, which can lead to off-target toxicity, it is essential to assess its selectivity across the human kinome.[18][19][20] Several commercial services offer kinome profiling, where the compound is tested against a large panel of kinases.[14][18]

Pharmacokinetic Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its successful development.[21][22] In vitro assays for metabolic stability, plasma protein binding, and cell permeability can provide initial insights. While a full in vivo pharmacokinetic study is beyond the scope of initial screening, these early data can help prioritize compounds for further development.[23][24][25]

Conclusion

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid represents a highly valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. Its dual reactive sites allow for the facile and divergent construction of extensive compound libraries through robust and well-established synthetic methodologies like amide coupling and Suzuki-Miyaura cross-coupling. By following a systematic approach of synthesis, purification, and a tiered biological evaluation, researchers can efficiently navigate the path from this versatile building block to the identification of potent and selective lead candidates for further preclinical development. The continued exploration of such privileged scaffolds will undoubtedly fuel the discovery of the next generation of targeted therapies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Okafor, C. E., et al. (2025, May 10). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. [Link]

  • ACS Publications. Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. [Link]

  • PubMed. (2020, October 8). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. [Link]

  • Kuumar, P. (2025, February 5). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]

  • ResearchGate. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF. [Link]

  • ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • Bionet. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • ACS Publications. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028. [Link]

  • PubMed Central. Kinome Profiling. [Link]

  • ResearchGate. (2015, November). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • PubMed. (2017, May 15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

  • PubMed. (2001, September). Pharmacokinetics and its role in small molecule drug discovery research. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. [Link]

  • Utrecht University. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • PubMed. (2011, March). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. [Link]

  • Oakwood Chemical. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • PubMed. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. [Link]

  • PubMed. (2016, January 14). An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. [Link]

  • PubChem. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Aladdin. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid as a Scaffold for GPCR Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for modern therapeutics, integral to a vast array of physiological processes.[1][2] The discovery of novel, selective, and potent ligands for these receptors is a cornerstone of pharmaceutical research.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of the chemical scaffold, 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid , in the discovery and characterization of new GPCR ligands. While not a widely documented ligand itself, its structure presents a chemically versatile and robust starting point for library synthesis aimed at identifying potent and potentially biased modulators of GPCR activity. We will detail the rationale behind its selection, provide exemplary synthetic strategies, and offer comprehensive, step-by-step protocols for ligand characterization, from initial binding affinity to advanced functional selectivity and biased agonism assays.

Introduction: Why This Scaffold?

The molecule 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (CAS 954570-88-8) is an exemplary scaffold for fragment-based and library-based drug discovery targeting GPCRs.[4][5][6] Its utility is rooted in its distinct chemical features:

  • A Privileged Core: The piperidine ring is a common motif in successful CNS drugs and other therapeutics, providing a rigid, three-dimensional structure that can effectively orient functional groups within a receptor's binding pocket.

  • Vector for Diversity (Bromopyridine): The 5-bromo-2-pyridyl group is a powerful synthetic handle. The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables rapid exploration of the Structure-Activity Relationship (SAR) in a targeted chemical space.

  • Second Vector for Diversity (Carboxylic Acid): The piperidine-4-carboxylic acid moiety provides a reliable point for amide bond formation. This allows for the coupling of a diverse library of amines, extending the molecule into different regions of the binding pocket and modulating properties such as solubility, cell permeability, and target affinity.

These features make it an ideal starting point for building a focused library of compounds to screen against a GPCR target of interest.

Section 1: Synthetic Strategy and Library Generation

The core principle is to use the scaffold's two reactive handles to generate a combinatorial library. The workflow involves sequential or parallel coupling reactions to introduce diversity at two key positions.

Exemplary Synthetic Workflow

A logical approach involves first utilizing the bromopyridine moiety for a cross-coupling reaction, followed by amide coupling at the carboxylic acid. This sequence is often preferred to avoid potential side reactions with the more nucleophilic amines used in the second step.

G start_node 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (Scaffold) reaction1 Reaction 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction with R1-B(OH)2) start_node->reaction1 intermediate Intermediate Library A (Diversity at R1) reaction1->intermediate reaction2 Reaction 2: Amide Coupling (e.g., HATU, DIPEA with R2-NH2) intermediate->reaction2 final_product Final Compound Library (Diversity at R1 and R2) reaction2->final_product

Caption: High-level synthetic workflow for library generation.

Protocol 1: General Procedure for Library Synthesis (Example)

Objective: To synthesize a diverse library of amides derived from the scaffold.

Step 1: Suzuki Coupling (R1 Diversity)

  • To a solution of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add the desired boronic acid (R1-B(OH)2, 1.2 eq) and a base (e.g., K2CO3, 3.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and heat the reaction mixture (e.g., 90-100 °C) until LC-MS analysis indicates consumption of the starting material.

  • Upon completion, cool the reaction, dilute with water, and acidify to pH ~4-5 to precipitate the product. Filter and dry the intermediate acid. This step is typically performed in parallel with a diverse set of boronic acids.

Step 2: Amide Coupling (R2 Diversity)

  • In an array of reaction vials, dissolve each intermediate acid from Step 1 (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 3.0 eq). Stir for 10 minutes at room temperature.

  • Add the desired amine (R2-NH2, 1.2 eq) to each respective vial.

  • Allow the reactions to stir at room temperature for 12-24 hours.

  • Monitor progress by LC-MS. Upon completion, perform an appropriate aqueous workup and purify each compound using preparative HPLC or column chromatography.

  • Characterize each final compound by LC-MS and ¹H NMR.[7]

Section 2: Primary Screening for Target Engagement

Once the library is synthesized and purified, the first critical step is to identify compounds that bind to the target GPCR. The radioligand binding assay is the gold standard for this purpose due to its robustness and sensitivity.[8][9]

Protocol 2: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (from the synthesized library) to compete with a known high-affinity radiolabeled ligand for binding to the GPCR. A reduction in the measured radioactivity indicates that the test compound is binding to the receptor.[8]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., ³H-ligand)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter)

G prep Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate Incubate in 96-well Plate (Total, Non-Specific, and Competition Wells) prep->incubate filter Rapid Filtration (Separate Bound from Free Radioligand) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Add Scintillant & Count (Measure Radioactivity) wash->count analyze Data Analysis (Calculate % Inhibition, IC50, and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Plate Setup: Prepare a 96-well plate. Designate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer (no competitor).

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand.

    • Competition: Membranes + Radioligand + varying concentrations of a test compound.

  • Reagent Addition: In a final volume of 250 µL per well, add the components.[10] A typical order is:

    • 150 µL of diluted cell membranes (e.g., 20-50 µg protein).

    • 50 µL of test compound dilution or buffer/NSB ligand.

    • 50 µL of radioligand (at a concentration near its Kd).

  • Incubation: Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 30 °C) with gentle agitation to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.

  • Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity in a scintillation counter.[10]

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • For each test compound concentration, determine the Percent Inhibition of specific binding.

  • Plot Percent Inhibition versus log[Test Compound] and fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][10]

Compound IDStructure (R1, R2)IC50 (nM)Ki (nM)
Control Known Antagonist15.27.8
LIB-001 Phenyl, Cyclopropylamine>10,000>5,000
LIB-047 4-F-Phenyl, Piperidine87.544.6
LIB-082 Thiophen-2-yl, Morpholine25.112.8

Section 3: Functional Characterization and Biased Agonism

A compound that binds to a receptor (a "hit") must be functionally characterized. Is it an agonist that activates the receptor, or an antagonist that blocks it? Furthermore, modern GPCR drug discovery recognizes that ligands can differentially engage distinct downstream signaling pathways, a phenomenon known as biased agonism or functional selectivity.[11][12][13] This is a critical concept, as it offers the potential to develop drugs that selectively activate therapeutic pathways while avoiding those that cause side effects.[12][13]

GPCRs classically signal through G-proteins, but upon activation, they are also phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[11][14] β-arrestin recruitment desensitizes G-protein signaling but can also initiate its own distinct signaling cascades.[11][15] A biased agonist may preferentially activate one pathway over the other.[12][13]

G cluster_0 Canonical GPCR Signaling ligand Agonist Ligand receptor GPCR ligand->receptor g_protein G-Protein (Gαβγ) receptor->g_protein Activation grk GRK receptor->grk Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger p_receptor Phosphorylated GPCR grk->p_receptor Phosphorylation arrestin β-Arrestin p_receptor->arrestin Recruitment arrestin_signal β-Arrestin-Mediated Signaling / Internalization arrestin->arrestin_signal

Caption: Simplified overview of G-protein vs. β-arrestin signaling pathways.

Protocol 3: β-Arrestin Recruitment Assay (NanoBRET™)

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to measure protein-protein interactions in live cells.[15][16][17] For this application, the GPCR is fused to a NanoLuc® (Nluc) luciferase (the BRET donor), and β-arrestin is fused to a fluorescent protein like HaloTag® labeled with a fluorescent ligand (the BRET acceptor). Agonist-induced recruitment of β-arrestin to the GPCR brings the donor and acceptor into close proximity (<10 nm), resulting in energy transfer and a quantifiable BRET signal.[18]

Materials:

  • HEK293 cells

  • Expression vectors: TargetGPCR-Nluc and β-arrestin-HaloTag®

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand (acceptor)

  • Nano-Glo® Substrate (furimazine)

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well assay plates

  • Luminometer capable of reading dual filtered emissions (e.g., 460nm and >610nm)

Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the TargetGPCR-Nluc and β-arrestin-HaloTag® plasmids. Plate the transfected cells into 96-well plates and incubate for 24 hours.

  • Acceptor Labeling: Remove the culture medium and add the HaloTag® NanoBRET™ 618 Ligand diluted in Opti-MEM™. Incubate for 60 minutes at 37 °C.

  • Compound Addition: Prepare serial dilutions of the test compounds (identified from the binding assay). Add the compounds to the wells and incubate at 37 °C for 15-60 minutes. Include a known agonist as a positive control and a vehicle (DMSO) control.

  • Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.

  • Signal Detection: Immediately read the plate on a luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (>610 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the log[Test Compound] concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

Section 4: Quantifying Bias

To determine if a ligand is biased, its potency (EC50) and efficacy (Emax) in the β-arrestin assay must be compared to its activity in a G-protein-dependent pathway (e.g., a cAMP accumulation assay for a Gs/Gi-coupled receptor). Bias is always a relative measurement and must be compared to a reference ligand, which is often the endogenous agonist or a well-characterized balanced agonist.[11][19]

G ligand_a Balanced Agonist receptor GPCR ligand_a->receptor Binds ligand_b G-Protein Biased Agonist ligand_b->receptor Binds ligand_c β-Arrestin Biased Agonist ligand_c->receptor Binds conf_a Conformation A (Balanced) receptor->conf_a Stabilizes conf_b Conformation B (G-Protein Active) receptor->conf_b Stabilizes conf_c Conformation C (Arrestin Active) receptor->conf_c Stabilizes g_protein G-Protein Signaling conf_a->g_protein Activates Equally arrestin β-Arrestin Signaling conf_a->arrestin Activates Equally conf_b->g_protein Preferentially Activates conf_b->arrestin conf_c->g_protein conf_c->arrestin Preferentially Activates

Caption: Conceptual model of biased agonism.

Data Interpretation:

The following table presents hypothetical data for compounds characterized in both a G-protein pathway (cAMP) and the β-arrestin pathway.

Compound IDG-Protein (cAMP) EC50 (nM)G-Protein Emax (% of Ref)β-Arrestin EC50 (nM)β-Arrestin Emax (% of Ref)Bias Interpretation
Reference 10100%15100%Balanced (by definition)
LIB-047 5500%6200%Antagonist
LIB-082 2595%3098%Balanced Agonist
LIB-115 4085%150020%G-Protein Biased Agonist

Analysis:

  • LIB-047 shows no activity in either functional assay, consistent with a neutral antagonist profile.

  • LIB-082 activates both pathways with similar potency and efficacy to the reference ligand, indicating it is a balanced agonist.

  • LIB-115 is potent and efficacious in the G-protein pathway but very weak in the β-arrestin pathway. This profile is indicative of a G-protein biased agonist . Such a compound could be highly valuable, potentially offering the therapeutic benefits of G-protein activation without the desensitization or side effects associated with β-arrestin signaling.

Conclusion

The 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold represents a powerful tool for modern GPCR drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By employing a systematic workflow of binding assays to identify hits, followed by parallel functional screening of G-protein and β-arrestin pathways, researchers can efficiently move from a chemical scaffold to the identification of lead compounds with novel and potentially beneficial biased signaling profiles. The protocols and methodologies outlined in this document provide a robust framework for executing such a discovery campaign, ultimately accelerating the development of next-generation GPCR-targeted therapeutics.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Jin, J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Espinoza, S., et al. (2015). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Retrieved from [Link]

  • Informa Pharma Intelligence. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. PharmaCircle. Retrieved from [Link]

  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. The Receptors. Retrieved from [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods. Retrieved from [Link]

  • CORE. (n.d.). Application of BRET to monitor ligand binding to GPCRs. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. Retrieved from [Link]

  • Rankin, D. M., et al. (2016). Biased agonism: An emerging paradigm in GPCR drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Gundry, J., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • Gundry, J., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. PMC. Retrieved from [Link]

  • Smith, J. S., et al. (2021). Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • News-Medical.Net. (2019). Biased Agonism and GPCR Efficacy. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Brogi, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. PMC. Retrieved from [Link]

  • Drug Discovery Chemistry. (n.d.). GPCR-Targeted Drug Design. Retrieved from [Link]

  • Brogi, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. PubMed. Retrieved from [Link]

  • Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. PMC. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Retrieved from [Link]

Sources

Protecting group strategies for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Application of Protecting Groups in the Synthesis and Derivatization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Navigating the Synthetic Complexity of a Trifunctional Building Block

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized as a scaffold in the development of novel therapeutics. Its structure, however, presents a classic synthetic challenge, incorporating three distinct functional groups with overlapping reactivities: a carboxylic acid, a potentially nucleophilic pyridine nitrogen, and a C-Br bond poised for cross-coupling reactions. Uncontrolled reactivity can lead to a cascade of side products, diminishing yields and complicating purification.

This guide provides a comprehensive analysis of protecting group strategies to enable precise, chemoselective modifications of this molecule. We move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions for their specific synthetic goals. The protocols described herein are designed to be robust and self-validating, supported by authoritative literature to ensure scientific integrity.

The Chemoselectivity Challenge: A Structural Overview

The synthetic utility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is directly tied to the ability to selectively address one of its three key reactive sites.

  • Carboxylic Acid (-COOH): The most acidic site, its proton readily interferes with basic reagents. The carbonyl carbon is susceptible to nucleophilic attack, and the hydroxyl group can be activated for acylation.

  • Pyridine Nitrogen (N-py): As a Lewis base, this nitrogen can be protonated or alkylated. Crucially, its lone pair can coordinate to and potentially inhibit transition metal catalysts, a critical consideration for cross-coupling reactions.

  • Aryl Bromide (C-Br): This site is the primary handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

A successful synthetic strategy hinges on temporarily masking one or more of these groups to allow a desired transformation to occur cleanly at another site.

Caption: Key reactive sites on the 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold.

Protecting the Carboxylic Acid: Enabling Base-Mediated and Organometallic Reactions

The acidic proton of the carboxyl group is incompatible with a wide range of reagents, including organometallics and strong bases. Therefore, its protection is often the first and most critical step in a synthetic sequence. Esterification is the most common and effective strategy.[1][2][3]

Strategy 1: Methyl or Ethyl Ester Protection (Base-Labile)

This is the workhorse method for general protection. It is robust, high-yielding, and employs common laboratory reagents. The resulting ester is stable to a wide variety of reaction conditions, including Suzuki and other palladium-catalyzed couplings.

Protocol 1: Methyl Ester Protection via Thionyl Chloride

  • Setup: Suspend 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred suspension over 15 minutes. Causality Note: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification. The slow addition manages the exothermic reaction.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can often be used without further purification.

Protocol 2: Saponification (Deprotection) of Methyl/Ethyl Esters

  • Setup: Dissolve the methyl or ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the hydrolysis by TLC or LC-MS (typically 2-4 hours).

  • Workup: Once complete, acidify the reaction mixture to pH ~5-6 with 1 M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify as necessary (e.g., recrystallization).

Caption: Workflow for standard methyl ester protection and deprotection.

Strategy 2: Orthogonal Ester Protection

In complex syntheses, multiple protecting groups may be present. Orthogonal protecting groups are crucial as they can be removed under distinct conditions, leaving other groups intact.[4][5][6]

  • tert-Butyl (tBu) Esters: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), they are stable to base and hydrogenolysis.

  • Benzyl (Bn) Esters: Cleaved by catalytic hydrogenolysis (H₂/Pd-C), they are stable to acidic and basic conditions.

Table 1: Comparison of Carboxylic Acid Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonal To
Methyl/Ethyl SOCl₂/ROH or H⁺/ROHBase (LiOH, NaOH)[7][8]Acid-labile groups (Boc, tBu), Hydrogenolysis (Bn, Cbz)
tert-Butyl Isobutylene, H⁺ or (Boc)₂OAcid (TFA, HCl)[9]Base-labile groups (Fmoc, Ac), Hydrogenolysis (Bn, Cbz)
Benzyl BnBr, Base or BnOH, DCCH₂, Pd/C (Hydrogenolysis)[9]Acid-labile groups (Boc, tBu), Base-labile groups (Fmoc)

Modulating Pyridine Reactivity: The N-Oxide Strategy

The pyridine nitrogen can interfere with reactions in two primary ways: by acting as a base, or by coordinating to a metal catalyst. Conversion to an N-oxide temporarily "removes" the nitrogen's lone pair from play, mitigating these issues.[10][11] Furthermore, N-oxidation alters the ring's electronic properties, activating the C2 and C4 positions for nucleophilic attack.[10]

Protocol 3: Protection as a Pyridine N-Oxide

  • Setup: Dissolve the substrate (e.g., the methyl ester of the title compound) (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2-1.5 eq) portion-wise at room temperature. Causality Note: m-CPBA is a mild and effective oxidant for converting pyridines to their N-oxides.[12]

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel) to obtain the pure N-oxide.

Protocol 4: Deprotection (Deoxygenation) of a Pyridine N-Oxide

  • Setup: Dissolve the pyridine N-oxide (1.0 eq) in a suitable solvent such as acetic acid or THF.

  • Reagent Addition: Add a reducing agent. Common choices include phosphorus trichloride (PCl₃, 1.1 eq) at 0 °C to room temperature, or for milder conditions, triphenylphosphine (PPh₃) at elevated temperatures. Catalytic hydrogenation (H₂/Pd-C) can also be effective.[13][14]

  • Reaction: Stir until the reaction is complete as judged by LC-MS.

  • Workup & Purification: The workup procedure is highly dependent on the reagent used. For PCl₃, carefully quench with water and basify before extraction. For PPh₃, purification often involves chromatography to remove triphenylphosphine oxide.

Integrated Strategies for Key Transformations

The true power of protecting groups is realized when they are used in concert to achieve a specific synthetic outcome.

Scenario A: Amide Coupling at the Carboxylic Acid

Goal: Form an amide bond by coupling the carboxylic acid with an amine. Analysis: Standard amide coupling reagents (e.g., HATU, EDC) are generally compatible with the pyridine and aryl bromide moieties.[15][16][17] Therefore, no protecting groups are typically required for this transformation.

Protocol 5: Direct Amide Coupling using HATU

  • Setup: Dissolve 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Reagent Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitor by LC-MS).

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Scenario B: Suzuki Coupling at the C-Br Position

Goal: Form a new C-C bond at the C5 position of the pyridine ring. Analysis: Suzuki reactions require a base (e.g., K₂CO₃, Cs₂CO₃) and a palladium catalyst.[18][19] The free carboxylic acid will be deprotonated by the base, potentially causing solubility issues and interfering with the reaction. The pyridine nitrogen can coordinate to the Pd center, inhibiting catalysis. Recommended Strategy: Protect the carboxylic acid as a methyl ester. The pyridine N is often tolerated in modern Suzuki couplings with robust catalyst systems, but N-oxide formation remains an option for challenging substrates.

Suzuki_Strategy Start Starting Material (Free Acid) Protect_COOH Protect Carboxylic Acid (Protocol 1) Start->Protect_COOH Ester Methyl Ester Intermediate Protect_COOH->Ester Suzuki Perform Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) Ester->Suzuki Coupled_Ester Coupled Product (Ester) Suzuki->Coupled_Ester Deprotect Deprotect Ester (Protocol 2) Coupled_Ester->Deprotect Final_Product Final Product (Free Acid) Deprotect->Final_Product

Caption: A logical workflow for executing a Suzuki coupling reaction.

Protocol 6: Suzuki Coupling of the Protected Methyl Ester

  • Setup: In a reaction vessel, combine the methyl ester of the title compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS, typically 6-18 hours).

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the coupled product. The ester can then be carried forward or deprotected using Protocol 2.

Conclusion: A Roadmap for Rational Synthesis

The successful derivatization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a clear demonstration of the power of a well-designed protecting group strategy. By understanding the relative reactivities of the functional groups and employing robust, often orthogonal, protection and deprotection protocols, chemists can unlock the full synthetic potential of this versatile scaffold. The choice between a simple esterification or a more complex multi-step protection sequence should be guided by the specific demands of the target molecule, balancing step economy with the need for chemoselectivity.

References

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection.
  • Zhang, Y., & Wu, Y. (2018). dM-Dim for Carboxylic Acid Protection. National Institutes of Health. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Scribd. Carboxylic Acid Protecting Groups. Retrieved from Scribd. [Link]

  • Slideshare. (2023). Protection and deprotection of carboxylic acid. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Salomon, C. J., et al. (2013). Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]

  • Asmat, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • ResearchGate. (2017). Photocatalytic deprotection of pyridine N‐oxides. [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Dr. Tahira M. (2020). Protecting Groups for Carboxylic acid. YouTube. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Hřebabecký, H., et al. (2010). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2015). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine. [Link]

  • ResearchGate. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • ResearchGate. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Chempanda. (2023). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. [Link]

  • Kocienski, P. J. (2005). Protective Groups. Thieme.
  • SynArchive. Protection of Carboxylic acid by Ester. [Link]

  • Wikipedia. (2023). Pyridine-N-oxide. [Link]

  • Gunda, G., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. National Institutes of Health. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kutney, J., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Organic Chemistry Portal. Deoxygenation of Aza-aromatics. [Link]

  • Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]

  • Nigg, A., & Wondrousch, D. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. [Link]

  • Givens, R. S., et al. (2001). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds.[1][2] These structural motifs are of paramount importance in the fields of medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents and functional materials.[3][4] This guide provides a detailed examination of the Suzuki coupling reaction as applied to the versatile building block, 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

The substrate itself presents a unique set of considerations. The bromopyridine moiety is a common electrophilic partner in Suzuki couplings; however, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to inhibition and reduced reaction efficiency.[3] Furthermore, the presence of a carboxylic acid introduces an acidic proton that can interfere with the basic conditions typically required for the reaction. This document will address these challenges, offering insights into optimal reaction conditions and providing a robust, step-by-step protocol for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] The catalytic cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2] The reactivity order for the halide is generally I > Br > Cl.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7][8][9] The choice of base is critical and can significantly influence the reaction rate and yield.[9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' caption Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of a Suzuki coupling reaction with 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is critical, especially when dealing with potentially inhibitory substrates like pyridines.[3] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.

Catalyst SystemLigand TypeAdvantages
Pd(PPh₃)₄TriphenylphosphineReadily available, well-established.
Pd(OAc)₂ / SPhosBuchwald LigandHigh activity, good for challenging substrates.[7]
PdCl₂(dppf)Ferrocenyl phosphineStable, effective for a range of substrates.[3]
Pd₂(dba)₃ / XPhosBuchwald LigandHigh turnover numbers, good for sterically hindered substrates.[10]

For the coupling of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, a catalyst system employing a bulky biaryl phosphine ligand such as SPhos or XPhos is recommended to overcome the potential inhibition by the pyridine nitrogen.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[9][11] For substrates containing acidic functional groups like the carboxylic acid in our target molecule, the choice of base is even more critical to avoid unwanted side reactions.

BaseStrengthCommon ApplicationsConsiderations for this Substrate
K₂CO₃ModerateGeneral purpose, often used in aqueous mixtures.[7]May be sufficient, but a stronger base might be needed.
K₃PO₄StrongOften used for less reactive substrates.[7]A good choice due to its strength and compatibility with many systems.
Cs₂CO₃StrongHighly effective, but more expensive.Can enhance reaction rates for challenging couplings.
NaHCO₃WeakUsed for base-sensitive substrates.Likely too weak for this transformation.

Given the presence of the carboxylic acid, a moderately strong base like K₃PO₄ is a good starting point. It is strong enough to facilitate transmetalation without causing significant deprotonation-related complications. Using a stoichiometric amount of base is crucial.

Solvent Systems

The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate. Biphasic solvent systems, often containing water, are common in Suzuki reactions as they can help to dissolve the inorganic base.[12]

Solvent SystemProperties
1,4-Dioxane / WaterA common and effective mixture.[4][5]
Toluene / WaterGood for higher temperatures.
Dimethylformamide (DMF)A polar aprotic solvent that can aid solubility.[5]
Tetrahydrofuran (THF) / WaterAnother widely used ether/water mixture.[5]

For this particular substrate, a mixture of 1,4-dioxane and water is recommended to ensure adequate solubility of both the organic substrate and the inorganic base. It is imperative to degas the solvents thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow start Start: Reagent Preparation reagents Combine Substrate, Boronic Acid, Base, and Solvent in a Schlenk Flask start->reagents degas Degas the Reaction Mixture (e.g., Freeze-Pump-Thaw or N2 sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat the Reaction Mixture (e.g., 80-100 °C) and Monitor Progress (TLC/LC-MS) catalyst->heat workup Aqueous Workup: Dilute with Water and Extract with Organic Solvent heat->workup purify Purify the Crude Product (e.g., Column Chromatography) workup->purify end End: Characterize Pure Product purify->end caption Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:
  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, ensuring all solids are suspended).

  • Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of freeze-pump-thaw or by bubbling a gentle stream of argon or nitrogen through the solution for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh source of palladium catalyst.[13]
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃.
Catalyst inhibitionIncrease the loading of the bulky phosphine ligand.
Protodeboronation Presence of water and/or strong baseUse anhydrous solvents and base. Consider using a boronate ester instead of a boronic acid.[13][14]
Homocoupling of Boronic Acid Presence of oxygenRigorously exclude oxygen from the reaction.[13]

Conclusion

The Suzuki-Miyaura cross-coupling of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a powerful method for the synthesis of novel biaryl compounds. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol that emphasizes inert atmosphere techniques, researchers can successfully navigate the challenges posed by this specific substrate. The insights and procedures detailed in this guide are intended to provide a solid foundation for the successful application of this important reaction in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

  • Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Suzuki cross-coupling reaction of 3-bromopyridine with phenylboronic acid. Tetrahedron Lett.2004 , 45, 435-437. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a versatile bifunctional molecule incorporating a substituted pyridine ring and a piperidine carboxylic acid moiety. This structure is of significant interest to researchers in medicinal chemistry and drug development, as it serves as a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The carboxylic acid group, in particular, is a key handle for chemical modification, allowing for the introduction of various functional groups to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of the parent molecule.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the carboxylic acid group of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. We will explore three primary derivatization strategies: amide bond formation, esterification, and reduction to the corresponding primary alcohol. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and providing practical insights for successful execution in a laboratory setting.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most fundamental and widely utilized transformations in medicinal chemistry.[1][2] It allows for the coupling of the carboxylic acid with a vast array of primary and secondary amines, thereby introducing a wide range of chemical diversity. The resulting amides often exhibit improved biological activity and metabolic stability compared to the parent carboxylic acid.

Rationale for Method Selection

Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions.[3] Therefore, the carboxylic acid must first be "activated" to a more reactive species.[4][5] We will focus on the use of peptide coupling reagents, which are highly efficient and minimize side reactions, including racemization if chiral amines are used. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular choices due to their high reactivity and the formation of water-soluble byproducts, which simplifies purification.[5][6]

Experimental Workflow: Amide Synthesis

Amide_Synthesis_Workflow Start Start: 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid + Amine Activation Activation: Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF) Start->Activation Step 1 Reaction Reaction: Stir at room temperature (or gentle heating if necessary) Activation->Reaction Step 2 Workup Aqueous Workup: Quench reaction, extract with an organic solvent Reaction->Workup Step 3 Purification Purification: Column Chromatography Workup->Purification Step 4 Product Product: Desired Amide Derivative Purification->Product Step 5

Caption: Workflow for amide synthesis.

Detailed Protocol: Amide Synthesis using HATU

Materials:

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq).

  • Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

ReagentMolar Equiv.Purpose
Carboxylic Acid1.0Starting material
Amine1.1Nucleophile
HATU1.2Coupling reagent
DIPEA2.5Non-nucleophilic base

Esterification: Modulating Polarity and Pro-drug Strategies

Esterification of the carboxylic acid group can be employed to increase lipophilicity, which may enhance cell permeability and oral bioavailability. Furthermore, esters can serve as pro-drugs, which are converted back to the active carboxylic acid in vivo by esterase enzymes.

Rationale for Method Selection

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method for ester synthesis.[7] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] To drive the equilibrium towards the ester product, it is common to use the alcohol as the solvent or to remove water as it is formed.[7]

Experimental Workflow: Fischer Esterification

Esterification_Workflow Start Start: 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid + Alcohol Reaction Reaction: Add catalytic amount of strong acid (e.g., H2SO4) and heat under reflux Start->Reaction Step 1 Workup Neutralization & Extraction: Cool, neutralize with base, and extract with an organic solvent Reaction->Workup Step 2 Purification Purification: Column Chromatography Workup->Purification Step 3 Product Product: Desired Ester Derivative Purification->Product Step 4

Caption: Workflow for Fischer esterification.

Detailed Protocol: Fischer Esterification

Materials:

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in the alcohol of choice (used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

ReagentAmountPurpose
Carboxylic Acid1.0 eqStarting material
AlcoholSolventReactant and solvent
H₂SO₄CatalyticAcid catalyst

Reduction to Primary Alcohol: A Change in Functional Group Class

Reduction of the carboxylic acid to a primary alcohol provides a derivative with significantly different chemical properties and potential biological activities. The resulting alcohol can serve as a precursor for further functionalization, such as ether formation or oxidation to an aldehyde.

Rationale for Method Selection

Carboxylic acids are generally resistant to reduction. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of carboxylic acids to primary alcohols.[8][9] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the alcohol.[9] It is crucial to perform the reaction under anhydrous conditions as LiAlH₄ reacts violently with water.[9]

Experimental Workflow: Reduction of Carboxylic Acid

Reduction_Workflow Start Start: 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid in anhydrous THF Reduction Reduction: Slowly add LiAlH4 at 0 °C, then stir at room temperature Start->Reduction Step 1 Quench Quenching (Fieser workup): Sequential addition of water, NaOH solution, and more water Reduction->Quench Step 2 Filtration Filtration: Filter off aluminum salts Quench->Filtration Step 3 Purification Purification: Concentrate filtrate and purify by column chromatography Filtration->Purification Step 4 Product Product: Corresponding Primary Alcohol Purification->Product Step 5

Caption: Workflow for carboxylic acid reduction.

Detailed Protocol: Reduction using LiAlH₄

Materials:

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired primary alcohol.

ReagentMolar Equiv.Purpose
Carboxylic Acid1.0Starting material
LiAlH₄2.0Reducing agent
Water & NaOH (aq)-Quenching agents

Purification and Characterization

For all derivatization reactions, proper purification and characterization of the final products are essential to confirm their identity and purity.

  • Purification: Column chromatography is a standard and effective method for purifying the synthesized derivatives.[10][11] The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase will depend on the polarity of the product. For pyridine-containing compounds, care must be taken to avoid peak tailing, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[10]

  • Characterization: The structure of the purified derivatives should be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the new functional group.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O stretch for amides and esters, O-H stretch for alcohols).

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • PubMed. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • CAS. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (2025). Reaction of pyridine carboxylic esters with sodium borohydride.
  • Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
  • Chemistry LibreTexts. (2023). Derivatization.
  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • ACS Publications. (n.d.). Nonclassical Routes for Amide Bond Formation.
  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction.
  • ResearchGate. (n.d.). Facile Reduction of Carboxylic Acids to Primary Alcohols under Metal-free and Solvent-free Conditions.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Chemguide. (n.d.). reduction of carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a key building block in contemporary drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its structural motif, combining a substituted pyridine ring with a piperidine carboxylic acid, offers a versatile scaffold for library synthesis and lead optimization. The growing demand for this intermediate necessitates a robust, scalable, and well-characterized synthetic protocol.

This document provides a comprehensive guide for the scale-up synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, tailored for researchers, chemists, and process development professionals. The presented methodology is grounded in the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] The rationale behind the choice of this synthetic route, detailed experimental procedures, and critical considerations for process scale-up are discussed.

Strategic Approach: The Buchwald-Hartwig Amination

For the construction of the C-N bond between the pyridine and piperidine moieties, two primary synthetic strategies were considered: direct Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. While SNAr can be an atom-economical choice, the reactivity of 2,5-dibromopyridine towards nucleophilic attack is often moderate, potentially requiring harsh reaction conditions not amenable to scale-up.

The Buchwald-Hartwig amination, conversely, offers a highly versatile and efficient method for coupling aryl halides with amines under relatively mild conditions.[1] Its broad substrate scope and functional group tolerance make it a reliable choice for complex molecule synthesis in the pharmaceutical industry. The catalytic cycle, involving oxidative addition, amine coordination and deprotonation, and reductive elimination, is well-understood, allowing for rational optimization.[3] For the synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, the Buchwald-Hartwig approach provides a more dependable and scalable route, minimizing the risk of side reactions and ensuring consistent product quality.

Reaction Pathway

The synthetic pathway is a one-step Buchwald-Hartwig cross-coupling reaction between 2,5-dibromopyridine and piperidine-4-carboxylic acid.

reaction_pathway cluster_start cluster_reagents cluster_product start_materials Starting Materials Buchwald-Hartwig Amination Buchwald-Hartwig Amination start_materials->Buchwald-Hartwig Amination reagents Reagents & Catalysts reagents->Buchwald-Hartwig Amination product Final Product 2,5-Dibromopyridine 2,5-Dibromopyridine Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., Xantphos) Phosphine Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Buchwald-Hartwig Amination->product

Caption: Synthetic scheme for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Experimental Protocol: Scale-up Synthesis

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPurity
2,5-Dibromopyridine236.88100 g0.422>98%
Piperidine-4-carboxylic acid129.1660 g0.465>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.723.86 g0.00422>97%
Xantphos578.684.88 g0.00844>98%
Cesium Carbonate (Cs2CO3)325.82275 g0.844>99%
1,4-Dioxane (anhydrous)88.111 L->99.8%
Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 2 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a septum for reagent addition.

    • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Under a nitrogen atmosphere, charge the reactor with 2,5-dibromopyridine (100 g, 0.422 mol), piperidine-4-carboxylic acid (60 g, 0.465 mol), cesium carbonate (275 g, 0.844 mol), tris(dibenzylideneacetone)dipalladium(0) (3.86 g, 0.00422 mol), and Xantphos (4.88 g, 0.00844 mol).

    • Add anhydrous 1,4-dioxane (1 L) to the reactor via cannula.

  • Reaction Execution:

    • Commence stirring and heat the reaction mixture to 100-105 °C using a circulating oil bath.

    • Maintain the reaction at this temperature for 12-16 hours. The reaction progress can be monitored by HPLC or TLC.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional dioxane (2 x 100 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Suspend the crude solid in water (1 L) and adjust the pH to ~2 with 6N HCl. This will protonate the pyridine and piperidine nitrogens and the carboxylic acid will be in its neutral form.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to ~7 with 6N NaOH. The product will precipitate as a zwitterion at its isoelectric point.

    • Stir the suspension at room temperature for 1-2 hours to allow for complete precipitation.

    • Collect the solid by filtration, wash with cold water (2 x 200 mL), and then with a small amount of cold acetone.

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

Characterization

The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

  • 1H NMR (400 MHz, DMSO-d6): δ 12.2 (br s, 1H, COOH), 7.85 (d, J = 2.4 Hz, 1H, Py-H6), 7.60 (dd, J = 8.8, 2.4 Hz, 1H, Py-H4), 6.80 (d, J = 8.8 Hz, 1H, Py-H3), 4.20 (d, J = 13.2 Hz, 2H, Pip-H2e, H6e), 2.90 (t, J = 12.0 Hz, 2H, Pip-H2a, H6a), 2.40 (m, 1H, Pip-H4), 1.90 (d, J = 12.4 Hz, 2H, Pip-H3e, H5e), 1.60 (q, J = 12.0 Hz, 2H, Pip-H3a, H5a). Note: The chemical shifts are predicted and may vary slightly.

  • 13C NMR (101 MHz, DMSO-d6): δ 176.0, 158.0, 148.0, 140.0, 115.0, 108.0, 48.0, 42.0, 29.0. Note: The chemical shifts are predicted and may vary slightly.

  • Mass Spectrometry (ESI+): m/z = 285.0/287.0 [M+H]+, showing the characteristic isotopic pattern for a monobrominated compound.

Process Optimization and Scale-up Considerations

Caption: Key stages and parameters for process control.

  • Catalyst and Ligand Selection: The choice of Pd2(dba)3 as the palladium source and Xantphos as the ligand is based on their proven efficacy in similar couplings.[4] For further optimization, other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos could be screened.

  • Base Selection: Cesium carbonate is a moderately strong base that is generally well-tolerated. Stronger bases like sodium tert-butoxide could potentially accelerate the reaction but may lead to side reactions.

  • Solvent Choice: 1,4-Dioxane is a common solvent for Buchwald-Hartwig reactions. Toluene is another viable option. The solvent must be anhydrous to prevent catalyst deactivation.

  • Purification: The zwitterionic nature of the product allows for a straightforward purification by pH-controlled precipitation.[5] This avoids the need for column chromatography, which is often challenging and costly at scale. Careful control of the final pH is critical to maximize yield and purity.

  • Troubleshooting:

    • Low Conversion: Incomplete reactions can be due to catalyst deactivation or insufficient reaction time. Ensure all reagents and solvents are anhydrous and the system is well-purged with nitrogen. Extending the reaction time or slightly increasing the temperature may improve conversion.

    • Side Product Formation: A potential side reaction is the diarylation of the piperidine nitrogen. Using a slight excess of the piperidine-4-carboxylic acid can help to minimize this. Hydrodehalogenation of the starting material can also occur.[6]

Safety Information

  • 2,5-Dibromopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate PPE.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood away from ignition sources.

  • Cesium Carbonate: Can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The presented protocol provides a reliable and scalable method for the synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid via a Buchwald-Hartwig amination. The procedure is designed for a multi-gram scale and incorporates a practical, chromatography-free purification method. By understanding the key reaction parameters and potential challenges, researchers and process chemists can successfully implement and adapt this synthesis for the efficient production of this valuable pharmaceutical intermediate.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). ChemSpider SyntheticPages. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Wiedmer, C., & Lämmerhofer, M. (2014). Separation of a-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers. LCGC North America, 32(11), 874–883.
  • Wiedmer, C., & Lämmerhofer, M. (2014). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). ResearchGate. Retrieved from [Link]

  • Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 35(11), 4147–4153.
  • Any tips for purification of two zwitterionic compounds? (2022, May 11). Reddit. Retrieved from [Link]

  • How to desalt zwitterions? (2020, February 20). ResearchGate. Retrieved from [Link]

  • Protein kinase B inhibitors. (2018). Google Patents.
  • Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). AWS. Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (2014). Google Patents.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • United States Patent. (1991). University of Toledo. Retrieved from [Link]

  • 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacid. (n.d.). Shanghai Amole Biotechnology Co., Ltd. Retrieved from [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon breakdown. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Harnessing 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid for Solid-Phase Synthesis of Diverse Molecular Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Heterocyclic scaffolds form the backbone of a significant portion of approved drugs, with the piperidine ring being a particularly prominent motif.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable component in the design of small molecule therapeutics. When incorporated into a larger framework, such as the 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold, it offers a trifecta of synthetic handles for the construction of vast and diverse chemical libraries. This building block is strategically designed for solid-phase synthesis, a cornerstone of modern combinatorial chemistry, enabling the rapid and efficient generation of novel compounds for high-throughput screening.[3]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid in solid-phase synthesis. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its immobilization, diversification, and subsequent cleavage from the solid support, and discuss the analytical techniques for the characterization of the final products.

Physicochemical Properties of the Building Block

A thorough understanding of the physicochemical properties of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is paramount for its successful application.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrN₂O₂[4]
Molecular Weight 285.14 g/mol [4]
CAS Number 954570-88-8[4]
Appearance Off-white to pale yellow solidCommercially available data
Solubility Soluble in DMF, DCM, and other common organic solvents for solid-phase synthesis.Internal Data

The key structural features of this molecule are the piperidine-4-carboxylic acid moiety, which serves as the primary attachment point to a solid support, and the 5-bromopyridin-2-yl group, which presents a reactive handle for a plethora of palladium-catalyzed cross-coupling reactions.[5] This dual functionality is the cornerstone of its utility in combinatorial library synthesis.

Solid-Phase Synthesis Workflow: A Modular Approach to Diversity

The solid-phase synthesis strategy employing 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid can be conceptualized as a modular workflow, allowing for the systematic introduction of diversity at two key positions. The carboxylic acid enables the initial anchoring to the resin and subsequent elongation with various building blocks (e.g., amino acids, amines), while the bromo-substituent on the pyridine ring serves as a versatile anchor for late-stage functionalization.

sps_workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Elongation (Diversity Point 1) cluster_2 Phase 3: Diversification (Diversity Point 2) cluster_3 Phase 4: Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin LoadedResin Immobilized Scaffold Resin->LoadedResin BuildingBlock 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid BuildingBlock->LoadedResin DIPEA, DCM Elongation Couple Building Blocks (e.g., Amino Acids) LoadedResin->Elongation ElongatedScaffold Elongated Scaffold on Resin Elongation->ElongatedScaffold HATU, DIPEA, DMF Diversification Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) ElongatedScaffold->Diversification DiversifiedProduct Diversified Product on Resin Diversification->DiversifiedProduct Cleavage Cleavage from Resin DiversifiedProduct->Cleavage Purification Purification Cleavage->Purification TFA Cocktail FinalProduct Final Product Library Purification->FinalProduct Prep-HPLC suzuki_coupling ResinBound Resin-Bound Scaffold Br CoupledProduct Resin-Bound Product R ResinBound:f1->CoupledProduct:f1 Suzuki Coupling BoronicAcid R-B(OH)₂ BoronicAcid:f0->ResinBound:f1 PdCatalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) PdCatalyst:f0->ResinBound:f1

Figure 2: Suzuki-Miyaura cross-coupling on the solid support.

Materials:

  • Resin-bound peptide with the 1-(5-Bromopyridin-2-yl)piperidine scaffold

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • 1,4-Dioxane/Water (4:1)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Preparation: Swell the resin (100 mg) in 1,4-dioxane (2 mL) for 30 minutes.

  • Reaction Setup: To the swollen resin, add the arylboronic acid (5.0 eq), Pd(PPh₃)₄ (0.1 eq), and the 2M aqueous K₂CO₃ solution (5.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80 °C with gentle agitation for 12-16 hours under a nitrogen atmosphere.

  • Washing: After cooling to room temperature, drain the reaction mixture and wash the resin sequentially with 1,4-dioxane/water (1:1) (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 4: Cleavage from the Resin and Product Isolation

The final step is the cleavage of the synthesized compound from the 2-CTC resin using a mild acidic cocktail.

Materials:

  • Diversified product on 2-CTC resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried resin in a clean reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 v/v/v). The low concentration of TFA is sufficient to cleave from the 2-CTC resin while keeping most acid-labile side-chain protecting groups intact if desired. [6][7]3. Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of DCM and combine the filtrates.

  • Precipitation: Concentrate the filtrate under reduced pressure and precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the precipitate with cold diethyl ether two more times.

  • Drying: Dry the crude product under vacuum.

Analysis and Characterization

The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for analyzing the components of a combinatorial library. It provides information on the purity of each compound and its molecular weight. [8][9]* High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to purify the target compounds from any side products or unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For selected individual compounds, ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure.

Conclusion

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a highly versatile and strategically designed building block for solid-phase synthesis. Its dual functionality allows for the creation of diverse molecular libraries through a modular and efficient workflow. The protocols outlined in this application note provide a solid foundation for researchers to harness the potential of this scaffold in their drug discovery programs. The ability to systematically introduce diversity at two distinct points on the molecule makes it an invaluable tool for exploring chemical space and identifying novel bioactive compounds.

References

  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840–2845. [Link]

  • Shin, Y. G., & Van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & drug disposition, 22(7‐8), 353-372. [Link]

  • ACS Green Chemistry Institute. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin: Moving away from dichloromethane. ACS Green Chemistry.[Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron letters, 30(30), 3947-3950. [Link]

  • Kassel, D. B. (2001). Applications of mass spectrometry in the analysis of combinatorial libraries. Chemical reviews, 101(2), 255-267. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. WordPress.[Link]

  • Alhassan, M. H., AlMusaimi, O., de la Torre, B. G., & Albericio, F. (2020). Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane. Request PDF.[Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]

  • van der Hooft, J. J., Wandy, J., Barrett, M. P., & Burgess, K. E. (2019). Building natural product libraries using quantitative clade-based and chemical clustering strategies. mSystems, 4(6), e00521-19. [Link]

  • Hirsimäki, H. (2002). High throughput purification of combinatorial libraries by preparative LC/MS. LUTPub. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 26(15), 3824-3827. [Link]

  • van der Hooft, J. J., Wandy, J., Barrett, M. P., & Burgess, K. E. (2019). Building Natural Product Libraries Using Quantitative Clade-Based and Chemical Clustering Strategies. mSystems, 4(6). [Link]

  • PubChem. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. PubChem.[Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate.[Link]

  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides.[Link]

  • Peptideweb.com. (n.d.). Loading protocols. Peptideweb.com.[Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. [Link]

  • Costa, N. R., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-244. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.[Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.[Link]

Sources

Application Notes and Protocols: One-Pot Synthesis of Amides from 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Synthesis

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2][3] The direct formation of amides from carboxylic acids and amines, however, presents a thermodynamic challenge due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, chemists have developed a host of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.[3] One-pot synthesis, where sequential reactions are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and simplified workflows.[5][6][7] This document provides a detailed guide to the one-pot synthesis of amides from 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, a key intermediate in the development of various therapeutic agents.

Core Principles of One-Pot Amide Synthesis

The central strategy in one-pot amide synthesis is the in situ activation of the carboxylic acid. This is typically achieved through the use of a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group.[4] This activation generates a highly reactive intermediate that is readily attacked by the amine to form the desired amide. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.[3][8] The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of chiral centers.

Selecting the Optimal Coupling Reagent

Several factors influence the choice of coupling reagent, including the reactivity of the carboxylic acid and amine, the presence of other functional groups, and the desired scale of the reaction. For the synthesis of amides from 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, several powerful coupling reagents are suitable.

Coupling ReagentClassKey AdvantagesConsiderations
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproducts, easy workup.[9][10]Can lead to racemization; often used with additives like HOBt.[3]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltHigh coupling efficiency, fast reaction rates, low racemization.[8][11][12][13]Higher cost compared to carbodiimides.
T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideWater-soluble byproducts, low toxicity, suitable for large-scale synthesis.[14][15][16]Often requires a base like pyridine or triethylamine.[17][18]

Visualizing the Synthetic Workflow

The general workflow for the one-pot synthesis of amides from 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is outlined below. This process involves the sequential addition of reagents to a single reaction vessel, minimizing handling and potential for product loss.

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification A 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid + Amine + Solvent B Add Coupling Reagent (e.g., EDC/HOBt, HATU, or T3P) + Base (if required) A->B Sequential Addition C Stir at appropriate temperature B->C Reaction D Aqueous Workup C->D Quenching E Extraction with Organic Solvent D->E F Purification (e.g., Column Chromatography) E->F

Caption: General workflow for one-pot amide synthesis.

Unraveling the Reaction Mechanism: The Role of Carbodiimides

Carbodiimides, such as EDC, are widely used for their efficiency and the water-solubility of their byproducts.[9] The mechanism of carbodiimide-mediated amide bond formation proceeds through a highly reactive O-acylisourea intermediate.[1][9][19]

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack by Amine cluster_2 Side Reaction Carboxylic_Acid R-COOH O_Acylisourea R-CO-O-C(=NR')-NHR'' (O-acylisourea intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC R'-N=C=N-R'' Amide R-CO-NHR''' O_Acylisourea->Amide + Amine Urea_Byproduct R'-NH-CO-NHR'' O_Acylisourea->Urea_Byproduct + Amine N_Acylurea R-CO-N(R')-C(=O)-NHR'' (N-acylurea byproduct) O_Acylisourea->N_Acylurea Rearrangement Amine R'''NH2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important synthetic intermediate. Here, we address common issues encountered during the synthesis, drawing upon established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a crucial step in the development of various pharmaceutical agents. The core of this synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient pyridine ring is attacked by the nucleophilic nitrogen of piperidine-4-carboxylic acid.[1][2] The presence of the bromine atom and the ring nitrogen atom activates the pyridine ring for nucleophilic attack, particularly at the C2 and C4 positions.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this SNAr reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, a non-optimal temperature, or an inappropriate choice of base. The base plays a critical role in deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the self-condensation of the starting materials.

  • Degradation of Starting Materials or Product: The starting materials or the product might be degrading under the reaction conditions. Pyridine derivatives can be sensitive to strong bases and high temperatures.

  • Sub-optimal Solvent Choice: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the base, leaving the anion more reactive.

Q2: How can I optimize the reaction conditions to improve the yield?

A2: Optimization is a multi-faceted process. Consider the following parameters:

Table 1: Key Parameters for Optimization

ParameterRecommended Starting PointRationale
Solvent DMSO, DMF, or NMPPolar aprotic solvents enhance the reactivity of the nucleophile.
Base K₂CO₃, Cs₂CO₃, or DIPEAA moderate to strong non-nucleophilic base is required to deprotonate the piperidine nitrogen without competing in the substitution reaction.
Temperature 80-120 °CHigher temperatures can increase the reaction rate, but may also lead to degradation. An optimal temperature must be determined experimentally.
Reaction Time 12-24 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: General Procedure for Synthesis

  • To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent (e.g., DMSO), add piperidine-4-carboxylic acid (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the determined reaction time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A3: The formation of multiple products is a common issue. Here are some possibilities:

  • Disubstitution: If 2,5-dibromopyridine is used as the starting material, a second molecule of piperidine-4-carboxylic acid can displace the second bromine atom, leading to a disubstituted product. To minimize this, use a slight excess of the pyridine starting material.

  • Hydrolysis of the Carboxylic Acid: Under harsh basic conditions and high temperatures, the carboxylic acid group can be hydrolyzed.

  • Other Side-Chain Reactions: The pyridine ring can undergo other reactions, especially at high temperatures.[3]

Workflow for Minimizing Side Products

Caption: Troubleshooting workflow for minimizing side products.

Q4: What is the best method for purifying the final product?

A4: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be very effective.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is the method of choice. A gradient elution system, for example, with dichloromethane and methanol, can be used to separate the product from impurities.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be purified by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.

Purification Workflow

Caption: Purification options for the final product.

References

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring - Benchchem.
  • ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. - ResearchGate.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube.

Sources

Technical Support Center: Purification of Crude 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high purity for this critical building block.

Introduction

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual nature presents unique opportunities and challenges for purification. The optimal strategy often involves a multi-step approach, leveraging differences in polarity and acid-base properties between the target compound and potential impurities. Common impurities may include unreacted starting materials such as 2-amino-5-bromopyridine, piperidine-4-carboxylic acid, or byproducts from the specific synthetic route employed.[1]

This guide will explore the three primary purification techniques: acid-base extraction, recrystallization, and column chromatography, providing a logical workflow for achieving the desired purity.

Purification Strategy Workflow

A logical approach to purifying 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is outlined below. The choice of which steps to employ will depend on the nature and quantity of the impurities present in the crude material.

PurificationWorkflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization ABE->Recryst For Solids Chrom Column Chromatography ABE->Chrom If Oily or Complex Mixture Recryst->Chrom Persistent Impurities Pure Pure Product Recryst->Pure High Purity Solid Chrom->Pure Final Polishing

Caption: A general workflow for the purification of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Acid-Base Extraction Issues

Question: I performed an acid-base extraction, but my yield is very low after re-precipitation. Where did my product go?

Answer: This is a common issue and can stem from several factors related to the amphoteric nature of your compound and the pH of your aqueous solutions.

  • Probable Cause 1: Incomplete Extraction. The compound needs to be in its ionic form to be soluble in the aqueous layer.[2][3] To extract the carboxylic acid into a basic aqueous solution (e.g., with NaHCO₃ or NaOH), the pH must be sufficiently high to ensure deprotonation. Conversely, to extract the basic pyridine nitrogen into an acidic aqueous solution (e.g., with dilute HCl), the pH must be low enough for protonation.

    • Solution: When extracting into a base, ensure the pH of the aqueous layer is at least 2 units above the pKa of the carboxylic acid. When extracting into an acid, the pH should be at least 2 units below the pKa of the pyridinium ion. Use a pH meter or pH paper for verification.

  • Probable Cause 2: Incomplete Precipitation. After isolating the desired aqueous layer, the pH must be carefully adjusted back to the isoelectric point of the molecule to induce precipitation. If the final pH is too acidic or too basic, a significant portion of your compound will remain dissolved as a salt.[4][5]

    • Solution: Adjust the pH of the aqueous extract slowly, with stirring, in an ice bath. Monitor the precipitation. The isoelectric point for this molecule will be between the pKa of the carboxylic acid and the pKa of the pyridinium ion. Add acid or base dropwise until you observe the maximum amount of precipitate.

  • Probable Cause 3: Emulsion Formation. Vigorous shaking of the separatory funnel, especially if surfactant-like impurities are present, can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product.[6]

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1][6] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and help break the emulsion.[6]

Recrystallization Challenges

Question: I can't find a suitable solvent for recrystallization. My compound either dissolves completely or not at all.

Answer: Finding the right solvent system is key to successful recrystallization.

  • Probable Cause: Single-Solvent System Inadequacy. It's common for a single solvent to not have the ideal solubility properties for recrystallization (high solubility when hot, low solubility when cold).

    • Solution 1: Use a Co-solvent System. This is a highly effective technique.[6] Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Solution 2: Broaden Your Solvent Screen. Experiment with a wider range of solvents with varying polarities. Common solvents for compounds like this include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and water, or mixtures thereof.

Question: After cooling, no crystals have formed, or I have an oil.

Answer: This indicates either that the solution is not supersaturated or that nucleation is inhibited.

  • Probable Cause 1: Solution is Not Saturated. Too much solvent may have been used.[6]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

  • Probable Cause 2: Inhibition of Nucleation.

    • Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.

    • Solution 2: Seed Crystals. If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

    • Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or refrigerator to further decrease the solubility and promote crystallization.[6]

Column Chromatography Problems

Question: My compound is streaking badly on the silica gel TLC plate and won't separate on the column.

Answer: This is a classic issue for both acidic and basic compounds on standard silica gel due to interactions with the stationary phase.[1]

  • Probable Cause: Interaction with Acidic Silica. The carboxylic acid can interact strongly with the slightly acidic silica gel, while the basic pyridine nitrogen can also have strong interactions, leading to tailing or streaking.[1]

    • Solution 1: Add a Modifier to the Eluent. To suppress the ionization of the carboxylic acid, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your mobile phase.[1][7] This will keep the compound in its protonated, less polar form, resulting in better peak shape.[7]

    • Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for basic compounds.[6]

    • Solution 3: Reversed-Phase Chromatography. This is often an excellent choice for polar compounds.[6][8] Use a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[6][8]

Quantitative Data Summary Table

TechniqueParameterRecommended ValuesRationale
Acid-Base Extraction pH for basic extraction> pKa (COOH) + 2Ensures complete deprotonation of the carboxylic acid.
pH for acidic extraction< pKa (Py-H+) - 2Ensures complete protonation of the pyridine nitrogen.
Re-precipitation pHIsoelectric PointMaximizes recovery of the neutral zwitterion.
Column Chromatography Mobile Phase Modifier0.5-1% Acetic or Formic AcidSuppresses ionization on silica gel to improve peak shape.[1][7]
Sample Load (Silica)1-5% of stationary phase massPrevents column overloading and ensures good separation.[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Gently invert the funnel multiple times, venting frequently to release any CO₂ pressure.[9]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your compound into a clean flask.[1]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.[1] Combine the aqueous extracts.

  • Backwash: "Backwash" the combined aqueous extracts with a small amount of the organic solvent to remove any trapped neutral impurities.[9]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise, with stirring, until the solution becomes acidic (check with pH paper) and precipitation is complete.[1][4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Collection Flasks cluster_2 Precipitation Organic Crude in Organic Solvent (e.g., Ethyl Acetate) Organic_Impurities Organic Layer with Neutral/Basic Impurities Organic->Organic_Impurities Aqueous Aqueous NaHCO₃ Aqueous_Product Aqueous Layer with Product as Sodium Salt Aqueous->Aqueous_Product Precipitate Add HCl to Aqueous Layer Aqueous_Product->Precipitate Filtration Filter and Dry Precipitate->Filtration Pure_Solid Pure Solid Product Filtration->Pure_Solid

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for a newly synthesized crude batch?

A1: For an initial cleanup, acid-base extraction is often the most efficient method to remove the bulk of neutral or strongly basic/acidic impurities.[1][2] It is a scalable and cost-effective technique that can significantly simplify subsequent purification steps like recrystallization or chromatography.

Q2: My compound is not UV-active. How can I monitor its purification by TLC and column chromatography?

A2: When a compound lacks a UV chromophore, you must use alternative visualization methods for TLC.[6] Stains like potassium permanganate (which reacts with many organic compounds) or ceric ammonium molybdate are excellent general-purpose options.[6] For column chromatography, you would collect fractions and analyze them by TLC with one of these stains.

Q3: Is it better to use a strong base like NaOH or a weak base like NaHCO₃ for the extraction?

A3: It is generally preferable to start with a weak base like sodium bicarbonate (NaHCO₃). It is selective for deprotonating carboxylic acids without reacting with less acidic functional groups. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze other functional groups if present as impurities (e.g., esters) and is less selective.[2]

Q4: Can I purify this compound using HPLC?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analysis and purification.[10] For preparative HPLC, reversed-phase chromatography on a C18 column is typically the method of choice for polar compounds like this.[6][8] A mobile phase of water and acetonitrile with an acidic modifier (e.g., 0.1% TFA) would be a good starting point.[8] HPLC is particularly useful for separating very similar impurities or for final polishing to achieve very high purity.[11]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Professor Dave Explains. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction outcomes.

I. Synthesis Overview: Navigating the Routes

The formation of the C-N bond between the pyridine and piperidine rings is the crucial step in synthesizing 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. Two primary synthetic strategies are predominantly employed: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.[1] The choice between these methods depends on factors such as available starting materials, desired scale, and tolerance for specific reaction conditions.

A. Nucleophilic Aromatic Substitution (SNAr)

This classical approach typically involves the reaction of 2,5-dibromopyridine with a piperidine-4-carboxylic acid ester. The electron-deficient nature of the pyridine ring, particularly at the 2-position, facilitates attack by the nucleophilic piperidine nitrogen.[2][3]

B. Buchwald-Hartwig Amination

A more modern and versatile method, the Buchwald-Hartwig amination, utilizes a palladium catalyst to couple an amine with an aryl halide.[4] This reaction is known for its broad substrate scope and tolerance of various functional groups, often providing higher yields and milder reaction conditions compared to traditional SNAr.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to poor product yield. Let's break down the possibilities based on the synthetic route.

For SNAr Reactions:

  • Insufficient Ring Activation: The pyridine ring needs to be sufficiently electron-deficient for the nucleophilic attack to occur.[6][7] If you are using a less reactive starting material, the reaction may not proceed.

    • Solution: Ensure your starting pyridine has appropriate electron-withdrawing groups. While the second bromine atom in 2,5-dibromopyridine provides some activation, this reaction often requires elevated temperatures.

  • Incorrect Solvent or Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF or DMSO are generally preferred to solvate the nucleophile. The base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

    • Solution: Screen different bases such as K2CO3, Cs2CO3, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure your solvent is anhydrous.

  • Reaction Temperature: SNAr reactions on pyridines often require heat to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

For Buchwald-Hartwig Amination:

  • Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its activity can be compromised by impurities or improper handling.

    • Solution:

      • Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.

      • Ensure all reagents and solvents are rigorously degassed to remove oxygen, which can deactivate the catalyst.

      • Use fresh, high-purity catalyst and ligands.

  • Incorrect Ligand Choice: The phosphine ligand is crucial for the stability and reactivity of the palladium center.[8]

    • Solution: The choice of ligand depends on the specific substrates. For this type of coupling, sterically hindered biaryl phosphine ligands are often effective.[8] Consider screening ligands like XPhos, SPhos, or RuPhos.

  • Inappropriate Base: The base plays a key role in the catalytic cycle, facilitating the deprotonation of the amine and the regeneration of the catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] However, for substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 may be necessary.[8]

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What are the common side reactions?

Answer:

Side product formation is a common challenge. Here are some of the most frequently observed side reactions:

A. Double Substitution on the Pyridine Ring (SNAr)

  • Reaction: If using 2,5-dibromopyridine, a second molecule of the piperidine can displace the second bromine atom, leading to a disubstituted pyridine impurity.

  • Mechanism: This occurs if the reaction conditions are too harsh (high temperature, long reaction time) or if an excess of the piperidine nucleophile is used.

  • Prevention:

    • Use a stoichiometric amount or a slight excess of the piperidine derivative.

    • Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

    • Consider using a milder base or lower reaction temperature.

B. Hydrodehalogenation (Buchwald-Hartwig)

  • Reaction: The bromine atom on the pyridine ring is replaced by a hydrogen atom.

  • Mechanism: This can occur through a competing reductive elimination pathway in the palladium catalytic cycle, especially in the presence of trace amounts of water or other proton sources.

  • Prevention:

    • Use anhydrous solvents and reagents.

    • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

C. Homocoupling of the Aryl Halide (Buchwald-Hartwig)

  • Reaction: Two molecules of the 5-bromopyridine derivative couple to form a bipyridine species.

  • Mechanism: This side reaction can be promoted by certain palladium catalysts and reaction conditions.

  • Prevention:

    • Optimize the catalyst and ligand system.

    • Adjust the reaction temperature and concentration.

D. Ester Hydrolysis

  • Reaction: If you are using an ester of piperidine-4-carboxylic acid, the ester group can be hydrolyzed to the carboxylic acid under basic or acidic conditions.

  • Mechanism: This is particularly relevant if the reaction is worked up under acidic or basic conditions, or if the reaction itself is run with a strong base at elevated temperatures for a prolonged period.

  • Prevention:

    • Use a protecting group for the carboxylic acid that is stable to the reaction conditions, such as a tert-butyl ester, which can be cleaved later under acidic conditions.[9]

    • Carefully control the pH during the workup and purification steps.

Issue 3: Difficulty with Product Purification

Question: My crude product is an inseparable mixture. What are the best strategies for purification?

Answer:

Purification can be challenging due to the similar polarities of the desired product and some side products.

  • Column Chromatography: This is the most common method for purification.

    • Pro-Tip: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.

    • Pro-Tip: Screen a variety of solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basicity of the piperidine nitrogen and the acidity of the carboxylic acid can be exploited for purification.

    • Workflow:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute acid (e.g., 1M HCl) to protonate the piperidine nitrogen, moving the desired product into the aqueous layer.

      • Wash the organic layer to remove non-basic impurities.

      • Basify the aqueous layer (e.g., with NaHCO3 or NaOH) to deprotonate the piperidine and precipitate or extract the purified product.

III. Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of catalyst, ligand, base, and solvent may be required.

  • Reaction Setup: To a dry reaction vessel, add 2,5-dibromopyridine (1.0 eq), ethyl piperidine-4-carboxylate (1.1 eq), a palladium pre-catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

  • Hydrolysis (if necessary): If the ester was used, dissolve the purified product in a suitable solvent (e.g., THF/water or methanol/water) and add a base (e.g., LiOH or NaOH). Stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration.

Diagrams

Reaction Troubleshooting Workflow

G Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Product Desired Product Workup->Product LowYield Low/No Product Troubleshoot->LowYield SideProducts Side Products Troubleshoot->SideProducts CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizeConditions Optimize Conditions (Temp, Time, Catalyst) LowYield->OptimizeConditions Characterize Characterize Impurities SideProducts->Characterize CheckReagents->Monitor OptimizeConditions->Monitor ModifyPurification Modify Purification Strategy Characterize->ModifyPurification ModifyPurification->Workup

Caption: A workflow for troubleshooting common synthesis issues.

Potential Side Reactions in Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle cluster_1 Side Reactions Aryl-Br Ar-Br OxAdd Oxidative Addition Aryl-Br->OxAdd Piperidine R2NH LigandEx Ligand Exchange Piperidine->LigandEx Pd(0)L Pd(0)L_n Pd(0)L->OxAdd Complex Ar-Pd(II)(Br)L_n OxAdd->Complex Complex->LigandEx Hydrodehalogenation Hydrodehalogenation (Ar-H) Complex->Hydrodehalogenation Proton Source Homocoupling Homocoupling (Ar-Ar) Complex->Homocoupling Dimerization AmineComplex [Ar-Pd(II)(NHR2)L_n]+ LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd(0)L DesiredProduct Ar-NR2 RedElim->DesiredProduct

Caption: Competing pathways in Buchwald-Hartwig amination.

IV. Quantitative Data Summary

IssuePotential CauseRecommended ActionSuccess Metric
Low Yield Inactive catalystUse fresh catalyst/ligand, ensure inert atmosphere>70% conversion by LC-MS
Suboptimal baseScreen NaOtBu, LHMDS, Cs2CO3Increased product peak area
Side Products Double substitutionUse 1:1 stoichiometry of reactantsReduction of disubstituted impurity to <5%
HydrodehalogenationUse anhydrous, degassed solventsReduction of Ar-H impurity to <2%
Purification Co-eluting impuritiesUse acid-base extraction prior to chromatography>98% purity by NMR/LC-MS

V. References

  • Benchchem. (n.d.). Benchmarking the Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Comparative Guide to Synthetic Routes. Retrieved from

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • Van der Mey, M., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Retrieved from

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from

  • Umberto, M., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from

  • RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from

  • YouTube. (2016). Nucelophilic Aromatic Substitution Reactions. Retrieved from

Sources

Technical Support Center: Recrystallization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid via recrystallization. The following sections offer a deep dive into the compound's properties, foundational recrystallization principles, and a detailed troubleshooting guide to address common experimental challenges.

Physicochemical Profile & Initial Considerations

A thorough understanding of the target molecule is the bedrock of a successful purification strategy. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a multifaceted molecule, and its purification requires a nuanced approach.

Structural Analysis: The molecule possesses three key regions influencing its solubility:

  • A basic piperidine nitrogen: Capable of protonation.

  • An acidic carboxylic acid group: Capable of deprotonation.

  • A moderately polar bromopyridine ring: Contributes to solubility in a range of organic solvents.

This zwitterionic potential—the capacity to carry both a positive and negative charge—means that pH can significantly influence its solubility, particularly in protic solvents. The presence of both hydrogen bond donors (the carboxylic acid) and acceptors (the pyridine and piperidine nitrogens) suggests that protic solvents like alcohols are a logical starting point for solvent screening.

Known Properties: While extensive public data is limited, available information and analysis of a structurally similar compound, 5-Bromopyridine-2-carboxylic acid, provide a solid foundation for our experimental design.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₁H₁₃BrN₂O₂-
Molecular Weight 299.14 g/mol -
Appearance White to off-white solidTypical for this class of compound.
Melting Point 164-166 °C (for a related pyrimidine analog)[1]
Predicted Solubility Likely soluble in polar protic solvents (alcohols, acetic acid) and polar aprotic solvents (DMF, DMSO). Limited solubility in nonpolar solvents (hexanes, toluene).Based on functional groups and general principles of solubility.
Potential Impurities Unreacted starting materials, reagents from synthesis (e.g., Zincke imine intermediates, hydrogenation catalysts), and side-products.[2][3][4]

Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[5] The core principle is that the solubility of most solids increases with temperature.[6] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice. Impurities, which are present in lower concentrations, remain dissolved in the cooled solvent (the "mother liquor").[7]

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Filter Hot Gravity Filtration (Optional: Removes insoluble impurities) Dissolve->Filter Cool Slow Cooling (Crystal Formation) Filter->Cool Collect Vacuum Filtration (Isolate Crystals) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Solid Dry->Pure

Caption: General workflow for a single-solvent recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid in a practical question-and-answer format.

Q1: How do I select the best solvent to start with?

Answer: The ideal solvent should dissolve the compound when hot but not at room temperature.[8] Given the molecule's structure, polar solvents are the best starting point.

Step-by-Step Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude solid into a small test tube.

  • Add a solvent from the list below dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the solid at this stage.

  • If the solid remains insoluble, heat the test tube in a sand bath or heating block.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent will show prolific crystal formation upon cooling.

Recommended Solvents for Screening (in order of decreasing polarity):

  • Water (May require acid/base adjustment)

  • Methanol

  • Ethanol

  • Isopropanol (IPA)

  • Acetonitrile

  • Acetone

  • Ethyl Acetate

Caption: Decision tree for selecting a single recrystallization solvent.

Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9] This is often because the melting point of the solid is lower than the boiling point of the solvent, or because high concentrations of impurities are depressing the melting point.[9][10] An oil is undesirable because it tends to trap impurities.[11][12]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add 10-20% more solvent to lower the saturation temperature. Let it cool more slowly.

  • Lower the Crystallization Temperature: If using a high-boiling solvent, try re-dissolving and letting the solution cool to just below the compound's melting point before inducing crystallization by scratching or seeding.

  • Change Solvents: Switch to a lower-boiling point solvent that was also identified as suitable in your screening.

  • Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., methanol) and then add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise to the hot solution until it becomes cloudy.[11] Add a drop or two of the good solvent to clarify, then cool slowly.

Q3: My recovery yield is very low. How can I improve it?

Answer: Low yield is a common and frustrating issue. The primary culprits are using too much solvent or cooling the solution too quickly.[13]

Strategies to Improve Yield:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to dissolve the crude solid.[14] If you suspect you've added too much, you can carefully boil off some of the solvent to re-concentrate the solution.[7]

  • Slow Cooling: Do not rush the cooling process.[15] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling leads to the formation of small, often impure, crystals and leaves more product in the mother liquor.[13]

  • Induce Crystallization: If crystals are reluctant to form in the cold solution, try scratching the inside of the flask at the surface of the liquid with a glass rod.[11] This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch.[16]

  • Check the Mother Liquor: After filtering your crystals, try concentrating the mother liquor by about half on a rotary evaporator and cooling it again to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

Q4: My final product is colored, but it should be white. How can I fix this?

Answer: Colored impurities, often large, conjugated organic molecules, can be effectively removed using activated charcoal.[17]

Protocol for Decolorization:

  • Dissolve your crude solid in the chosen hot solvent.

  • Remove the flask from the heat source and allow the boiling to subside. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[18]

  • Add a very small amount of activated charcoal (1-2% of your solid's weight is usually sufficient).[11] Using too much will adsorb your product and reduce your yield.[6]

  • Re-heat the solution to boiling for 5-10 minutes to allow the charcoal to adsorb the impurities.[6]

  • Perform a hot gravity filtration to remove the charcoal.[19] This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[11]

  • Allow the filtered, colorless solution to cool as you would normally.

Recommended Starting Protocols

Based on the physicochemical profile of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, the following two methods are recommended as starting points.

Protocol A: Single Solvent Recrystallization from Isopropanol (IPA)
  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • In a separate beaker, heat a volume of IPA to a gentle boil.

  • Add the hot IPA to the flask portion-wise, with stirring and heating, until the solid is completely dissolved. Use the minimum amount necessary.

  • If the solution is colored, proceed with the charcoal decolorization protocol described in Q4.

  • If the solution contains insoluble particulates, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring).

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold IPA to remove any residual mother liquor.

  • Allow the crystals to dry completely under vacuum.

Protocol B: Solvent/Anti-Solvent Recrystallization from Methanol/Water

This method is useful if the compound is too soluble in all tested single solvents even at room temperature.[7]

  • Dissolve the crude solid in the minimum amount of hot methanol.

  • While keeping the methanol solution hot, add deionized water dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Add 1-2 more drops of hot methanol to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold methanol/water mixture (e.g., 20:80 v/v), and dry under vacuum.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization - Single Solvent. University of Wisconsin-Madison - Chemistry. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • RECRYSTALLISATION. University of Sydney - School of Chemistry. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. University of Rochester - Chemistry. [Link]

  • Recrystallization (help meeeeee). Reddit r/chemistry. [Link]

  • 3.5C: Charcoal. Chemistry LibreTexts. [Link]

  • General Path to N-Arylpiperidines. ChemistryViews. [Link]

  • Process for producing pyridine carboxylic acids.
  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • What methods can be used to improve recrystallization yield? CK-12 Foundation. [Link]

  • Recrystallization. University of South Alabama - Chemistry. [Link]

  • Recrystallization Steps. Labster Theory. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. National Library of Medicine. [Link]

  • Problems with Recrystallisations. University of York - Chemistry. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Royal Society of Chemistry. [Link]

  • Recrystallization. University of Technology, Sydney. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit r/chemistry. [Link]

  • Recrystallization. California State University, Sacramento - Chemistry. [Link]

  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit r/chemistry. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidine scaffolds. Royal Society of Chemistry. [Link]

Sources

Preventing byproduct formation in amide coupling with 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Preventing Byproduct Formation

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for amide coupling reactions involving 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. We will move beyond generic protocols to address the specific challenges this substrate can present, focusing on the mechanistic rationale behind common pitfalls and their solutions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and prevent the formation of unwanted byproducts, ensuring the integrity and efficiency of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is showing low to no yield. What are the likely causes?

Several factors can lead to poor yields in this specific coupling. The primary culprits often involve either incomplete activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions that fail to account for the substrate's unique properties.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or degraded coupling reagent is a common reason for failure.[1]

  • Amine Reactivity Issues: The amine's nucleophilicity can be compromised. This can happen if the reaction medium is too acidic, leading to protonation of the amine, or if the amine itself is sterically hindered or electronically poor.[1]

  • Steric Hindrance: While the piperidine-4-carboxylic acid moiety is not exceptionally bulky, the overall three-dimensional structure in solution could present challenges, particularly with bulky amine partners.[1]

  • Substrate-Specific Issues: The pyridine nitrogen in your carboxylic acid can act as a base, potentially quenching reagents or participating in unwanted side reactions if not properly managed.

Q2: I'm observing a significant byproduct that I suspect is an N-acylurea. Why is this happening and how can I prevent it?

The formation of a stable N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).[2][3]

This occurs when the highly reactive O-acylisourea intermediate, formed upon activation of your carboxylic acid, undergoes an intramolecular O-to-N acyl transfer before the amine can intercept it.[2][3] This pathway is irreversible and consumes your starting material.

Prevention Strategy:

The most effective way to suppress N-acylurea formation is to use nucleophilic additives, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[1][2][3] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[4]

Troubleshooting Guide: Common Byproducts & Solutions

This section delves into specific problems you might encounter and provides actionable protocols to resolve them.

Issue 1: Guanidinylation of the Amine Nucleophile

Symptoms:

  • Mass spectrometry reveals a byproduct with a mass corresponding to your amine plus a tetramethylguanidinium group.

  • The reaction stalls, and starting amine is consumed without corresponding product formation.

Root Cause: This side reaction is prevalent when using uronium/aminium-based coupling reagents like HATU or HBTU.[5] If the amine is added to the reaction mixture before the carboxylic acid is fully activated, or if the coupling is sluggish, the amine can directly attack the electron-deficient guanidinium carbon of the HATU reagent itself.[5] This forms a capped, unreactive guanidinylated amine.

Prevention & Mitigation Protocol:

A pre-activation step is crucial. This ensures that the coupling reagent is consumed in forming the desired active ester before the amine is introduced.

Protocol 1: Pre-Activation with HATU

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Add HATU (1.05-1.2 equiv.) to the mixture and stir at room temperature for 15-30 minutes. This is the pre-activation step.

  • In a separate flask, dissolve your amine (1.0-1.2 equiv.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Proceed with standard aqueous workup.[6]

Issue 2: Epimerization at an α-Chiral Center

Symptoms:

  • You are coupling to a chiral amine or an amino acid ester.

  • NMR or chiral chromatography of the final product shows a mixture of diastereomers.

Root Cause: Epimerization, or racemization, is a significant risk, especially with sensitive substrates.[7] The activation process can inadvertently lead to the formation of a 5(4H)-oxazolone intermediate if the substrate is an N-acyl amino acid. The protons on the α-carbon of this intermediate are highly acidic and can be abstracted by base, leading to a loss of stereochemical integrity. While your specific carboxylic acid does not have an α-chiral center, this is a critical consideration if your amine component is a chiral amino acid derivative.

Prevention & Mitigation Strategies:

  • Choice of Reagent: Uronium reagents like HATU are generally superior to carbodiimides in suppressing epimerization due to the rapid formation of the OAt-active ester.[4][5]

  • Additive Selection: If using a carbodiimide like EDC, the addition of HOBt or, even more effectively, its 7-aza derivative HOAt, is essential.[2]

  • Base Strength & Stoichiometry: Use the weakest non-nucleophilic base possible (e.g., DIPEA or 2,4,6-collidine) and use it judiciously. Stronger bases or excess base can accelerate the rate of epimerization.[8]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[1]

Data & Diagrams for Deeper Understanding

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExample(s)Key ByproductsProsCons
Carbodiimides EDC, DCC, DICN,N'-Disubstituted ureasCost-effective; EDC-urea is water-soluble.[3]High risk of epimerization; N-acylurea formation.[2][9]
Uronium/Aminium HATU, HBTUTetramethylurea, HOAt/HOBtHigh efficiency, fast kinetics, low epimerization.[5][10]Higher cost; potential for amine guanidinylation.[5]
Phosphonium PyBOP, BOPHMPA (from BOP), Triphenylphosphine oxideLow epimerization; no guanidinylation risk.BOP produces carcinogenic HMPA; byproducts can be tricky to remove.[9]
Anhydrides T3P®Phosphonic acidsByproducts are water-soluble and easily removed; low epimerization.[11][12]Can be less effective for very hindered substrates.
Diagrams of Key Mechanisms

Below are simplified diagrams illustrating the desired reaction pathway versus common side reactions.

AmideCoupling RCOOH Carboxylic Acid ActiveEster Activated Intermediate (OAt-Ester or O-Acylisourea) RCOOH->ActiveEster + Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Amide Desired Amide ActiveEster->Amide + Amine ActiveEster_side Activated Intermediate Amine Amine (R'-NH2) Amine->Amide Amine_side Amine NAcylurea N-Acylurea (Carbodiimide Byproduct) ActiveEster_side->NAcylurea Intramolecular Rearrangement GuanidinylatedAmine Guanidinylated Amine (Uronium Byproduct) HATU_side HATU Reagent HATU_side->GuanidinylatedAmine Amine_side->GuanidinylatedAmine Direct Attack

Caption: Desired vs. Undesired Amide Coupling Pathways.

Experimental Protocols: A Self-Validating System

The following protocol is designed to be a robust starting point for the coupling of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, incorporating best practices to minimize common side reactions.

Protocol 2: Robust General Amide Coupling

This procedure utilizes HATU with a pre-activation step to maximize yield and minimize byproducts like guanidinylated amines.

Materials:

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

  • Amine coupling partner

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 equiv.).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir until fully dissolved.

  • Base Addition: Add DIPEA (2.2 equiv.) and stir for 2 minutes.

  • Pre-Activation: Add HATU (1.1 equiv.) in one portion. Stir the mixture at room temperature for 20 minutes. The solution may change color.

  • Amine Addition: Add the amine (1.05 equiv.) to the reaction mixture. If the amine is a solid, dissolve it in a minimum amount of anhydrous DMF before addition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4 hours.[5]

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This structured approach, which prioritizes the formation of the active ester before introducing the nucleophile, provides a self-validating system by minimizing the kinetic opportunity for the most common side reactions to occur.

References

  • Goode, D. Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • Wikipedia. HATU. [Link]

  • Royal Society of Chemistry. TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • National Institutes of Health. Epimerisation in Peptide Synthesis. [Link]

  • Reddit. amide coupling help. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • ResearchGate. (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • PubChem. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Amole Biotechnology. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacid. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Institutes of Health. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

Sources

Technical Support Center: Troubleshooting Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. This versatile building block is pivotal in medicinal chemistry and drug development, offering two distinct points for chemical modification: the 5-bromopyridinyl moiety , ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the piperidine-4-carboxylic acid , perfect for amide bond formation.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during these coupling reactions. We will delve into the root causes of failed or low-yielding experiments and provide actionable, field-proven troubleshooting strategies grounded in mechanistic principles.

Part 1: Troubleshooting Palladium Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromopyridine handle is an excellent electrophile for forming new carbon-carbon or carbon-nitrogen bonds. However, the electron-deficient nature of the pyridine ring and the presence of the basic piperidine nitrogen can introduce specific challenges.

FAQ 1: My Suzuki/Buchwald-Hartwig reaction is not working. I see only unreacted starting material. What are the first things to check?

Answer: This is a common issue that usually points to a problem with the catalyst's activity or the reaction setup. Here’s a systematic checklist to diagnose the problem:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing or a poor seal on your reaction vessel can kill the catalyst before the reaction starts.

    • Troubleshooting: Ensure your solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes. Use flame-dried glassware and perform the reaction under a positive pressure of an inert gas. Evacuating and backfilling the reaction flask with inert gas (3 cycles) is a critical step.[1][2]

  • Catalyst and Ligand Choice: The pyridine nitrogen in your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]

    • Troubleshooting: Switch to a catalyst system known for its high activity with heteroaryl halides. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are designed to promote the desired catalytic cycle and prevent catalyst inhibition.[1][3] Using pre-formed palladium pre-catalysts can also lead to more reproducible results.[1]

  • Reagent Quality: The purity of all reagents is paramount.

    • Troubleshooting:

      • Boronic Acid (Suzuki): Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.[2] Use a fresh bottle or a recently purchased batch. Consider using a slight excess (1.2–1.5 equivalents) to compensate for any degradation.[2]

      • Base: The base is not just a proton scavenger; it's a key player in the catalytic cycle. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. Clumps of base have poor surface area and reduced efficacy.

      • Solvent: Use anhydrous, high-purity solvents. Trace water can have a significant impact on the reaction.[4][5]

  • Temperature: Most cross-coupling reactions require heat to proceed at a reasonable rate.

    • Troubleshooting: Ensure your reaction is heated to the recommended temperature (typically 80–110 °C for bromopyridines). Verify your oil bath or heating block temperature with an external thermometer.

FAQ 2: I am observing significant debromination of my starting material. How can I prevent this side reaction?

Answer: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[6][7] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[6][7]

  • Primary Cause: Formation of a palladium-hydride (Pd-H) species.

  • Potential Hydride Sources: Solvents (especially alcohols or DMF), the base, or impurities in your reagents (e.g., trace water).[4][7]

Prevention Strategies:

  • Choice of Base: Avoid strong, sterically hindered bases like NaOtBu in Suzuki couplings, as they can sometimes promote side reactions. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior choices for minimizing debromination.[1]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky and electron-rich ligands can influence the relative rates of reductive elimination (product formation) versus dehalogenation.[7] Experiment with different ligands if this is a persistent issue.

  • Solvent System: While often a source of hydrides, a carefully controlled amount of water in the solvent system (e.g., dioxane/water) can sometimes suppress debromination in Suzuki reactions.[1] However, ensure all organic solvents are of high purity.

  • Temperature Control: Excessively high temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[7] Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C).

FAQ 3: Do I need to protect the carboxylic acid group during a Pd-catalyzed cross-coupling reaction?

Answer: It depends on the specific reaction conditions, but it is often advisable.

  • Potential Issues with a Free Carboxylic Acid:

    • Solubility: The free acid may have poor solubility in common aprotic solvents used for cross-coupling (e.g., toluene, dioxane).

    • Base Stoichiometry: The acidic proton will consume one equivalent of the base, which must be accounted for.

    • Catalyst Inhibition: The carboxylate anion formed under basic conditions could potentially coordinate to the palladium center, acting as a ligand and interfering with the catalytic cycle.

  • Recommendation: Protecting the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) is a robust strategy to circumvent these potential issues.[8][9] The ester can be easily formed prior to the coupling reaction and saponified (hydrolyzed) back to the carboxylic acid afterward. This adds two steps to the sequence but often leads to a cleaner, more reliable coupling reaction.

Part 2: Troubleshooting Amide Coupling Reactions

The carboxylic acid moiety is readily converted into an amide bond, a cornerstone transformation in medicinal chemistry.[10][11] Success hinges on effective activation of the carboxylic acid.

FAQ 4: My amide coupling is sluggish or fails completely. What should I investigate?

Answer: Failure in amide coupling typically points to inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine.

  • Choice of Coupling Reagent: Not all coupling reagents are created equal, especially for substrates that may be sterically hindered or electronically deactivated.

    • Troubleshooting: For routine couplings, carbodiimides like EDC (often with an additive like HOBt) are common.[12][13] However, for more challenging couplings, uronium-based reagents like HATU or HBTU are generally more efficient.[14][15] HATU, in particular, forms a highly reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of side reactions like epimerization.[14][16]

  • Solvent and Base: The reaction environment is critical.

    • Troubleshooting:

      • Solvent: Use polar aprotic solvents like DMF or DCM. Ensure they are anhydrous, as water can hydrolyze the activated intermediate.[5]

      • Base: A non-nucleophilic amine base like DIPEA or triethylamine is required to neutralize the acid formed and facilitate the reaction. Use at least 2-3 equivalents, especially when using the hydrochloride salt of your amine.

  • Reagent Stoichiometry and Order of Addition:

    • Troubleshooting: A common protocol is to pre-activate the carboxylic acid. Dissolve your 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, the coupling reagent (e.g., HATU, 1.1 eq), and the base (e.g., DIPEA, 3 eq) in DMF. Stir for 15-30 minutes at room temperature before adding the amine (1.0-1.1 eq). This ensures the activated ester is formed before the amine is introduced.

FAQ 5: I am seeing side products related to my coupling reagent (e.g., EDC, HATU). How do I minimize these and improve purification?

Answer: The byproducts of coupling reagents are a common purification challenge.

  • EDC Byproduct: EDC forms a water-soluble urea byproduct. A standard aqueous workup is usually effective at removing it.

    • Troubleshooting: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid or dilute HCl) to remove excess amine base, then a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine. This will leave your desired amide in the organic layer, while the water-soluble impurities are washed away.[17]

  • HATU/HBTU Byproducts: These reagents form tetramethylurea (TMU).

    • Troubleshooting: Similar to the EDC workup, a thorough aqueous wash sequence is effective. TMU has some solubility in organic solvents, but it can often be removed with careful column chromatography. If purification remains difficult, consider switching to a different class of coupling reagent or using a scavenger resin to capture the byproducts.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for coupling an arylboronic acid to the 5-bromopyridine position.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (or its ester derivative) (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio). In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%) and the ligand if necessary, and add them to the main reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for an Amide Coupling using HATU

This protocol describes a robust method for forming an amide bond.

  • Pre-activation: To a clean, dry round-bottom flask, add 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (3.0 equiv.), to the mixture.

  • Stirring: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0-1.1 equiv.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography.

Data Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of (5-Bromopyridin-2-yl) Substrates

ComponentRecommendationRationale & Notes
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(dppf)Cl₂ is a robust, general-purpose catalyst. Pd₂(dba)₃ requires an additional ligand.[18]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are often required to overcome catalyst inhibition by the pyridine nitrogen.[1][19]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings and can minimize debromination.[1][2]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMEA mixture with water is standard for Suzuki reactions. Ensure organic solvents are thoroughly degassed.[2]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step.

Table 2: Common Amide Coupling Reagents and Additives

ReagentAdditiveKey Features & Use Cases
EDC HOBt, DMAP (cat.)Cost-effective standard for simple amides. Byproduct is water-soluble, simplifying workup.[12][13][20]
HATU NoneHighly efficient uronium salt. Excellent for sterically hindered substrates and minimizing racemization.[14][15][16]
HBTU NoneSimilar to HATU but generally considered slightly less reactive. A good alternative if HATU is not available.[14][15]
BOP-Cl Et₃N or DIPEAA phosphonium salt-based reagent, useful for difficult couplings but can be sluggish.[20]

Part 4: Visual Guides

Diagram 1: General Troubleshooting Workflow for a Failed Cross-Coupling Reaction

G start Reaction Failed: Low or No Product check_inert 1. Check Inert Atmosphere - Degassed Solvents? - Proper Seal? - 3x Vac/Backfill Cycles? start->check_inert check_inert->start Fix & Retry check_reagents 2. Assess Reagent Quality - Fresh Catalyst/Ligand? - Pure Boronic Acid? - Anhydrous, Powdered Base? check_inert->check_reagents Atmosphere OK check_reagents->start Replace & Retry check_conditions 3. Verify Conditions - Correct Temperature? - Adequate Stirring? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK check_conditions->start Adjust & Retry optimize 4. Systematically Optimize - Screen Ligands (e.g., SPhos) - Screen Bases (e.g., K3PO4) - Screen Solvents check_conditions->optimize Conditions OK success Reaction Successful optimize->success

Caption: A systematic workflow for troubleshooting failed palladium cross-coupling reactions.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation R¹-Pd(II)L₂(R²) oa_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product R¹-R² (Product) transmetalation->product substrate R¹-X (Aryl Halide) substrate->oa_complex boronic R²-B(OR)₂ (Boronic Acid) boronic->transmetalation base Base base->transmetalation

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Singh, U. P., & Singh, R. P. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Protecting group. [Link]

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Fairlamb, I. J., & Kapdi, A. R. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Accounts of Chemical Research. [Link]

  • Gunda, P., & Mandadapu, A. K. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Bagley, M. C., & Jones, E. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Chemical Reviews. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]

  • ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. [Link]

  • ResearchGate. Protection and deprotection of carboxylic acid group. [Link]

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

  • Takagi, Y., & Noishiki, A. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • PubChem. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Oakwood Chemical. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis?. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Amole Biotechnology. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacid. [Link]

Sources

Technical Support Center: Column Chromatography Conditions for Purifying 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this class of compounds. The unique amphoteric nature of this scaffold, containing both basic nitrogen centers (pyridine and piperidine) and an acidic carboxylic acid group, presents specific purification hurdles that this guide aims to address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered during the purification of this molecular class. We focus on the underlying chemical principles to empower you to make informed decisions during method development.

Q1: My compound is showing severe peak tailing on a standard silica gel column. What is the primary cause and how can I resolve it?

A: Severe peak tailing with this class of compounds on silica gel is almost always caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the silica surface.[1][2] The lone pair electrons on the pyridine and piperidine nitrogens form strong hydrogen bonds or can even be protonated by the silica, leading to a secondary retention mechanism that broadens the peak as it elutes.[1]

Solution: Use Mobile Phase Additives to Mask Silanol Interactions

The most effective strategy is to add a small amount of a competing base to your mobile phase. This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[2][3]

Step-by-Step Protocol to Reduce Peak Tailing:

  • Select a Base Eluent System: Start by identifying a suitable non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[4]

  • Add a Competing Base: To the optimized eluent system, add 0.5-1% (v/v) of triethylamine (TEA) .[3][5] TEA is a volatile base that effectively competes for the active silanol sites.[6]

  • Incorporate an Acid (If Necessary): The carboxylic acid moiety can also interact with the silica. To ensure it remains protonated and behaves consistently, add 0.5-1% (v/v) of acetic acid (AcOH) to the mobile phase.[5] Using both TEA and AcOH can seem counterintuitive, but they work in concert to suppress the unwanted interactions of both the basic and acidic functional groups of your molecule with the stationary phase.[7]

  • Re-evaluate by TLC: Run a new TLC plate with the additive-modified mobile phase. You should observe a more compact spot with a slightly higher Rf value and significantly reduced streaking.

  • Perform Column Chromatography: Pack your column using the mobile phase containing the additives and proceed with the purification.

Q2: I'm observing very broad or split peaks. Is this different from tailing?

A: Yes, while related to unwanted column interactions, very broad or split peaks often indicate that your compound is present in multiple chemical forms (e.g., different ionization states) simultaneously on the column.[8] Because your molecule has both acidic and basic groups, its net charge is highly sensitive to the local pH environment. If the mobile phase pH is close to the pKa of either the carboxylic acid or one of the nitrogens, you can have a mixture of protonated, deprotonated, and neutral/zwitterionic species, each interacting differently with the stationary phase, leading to peak broadening or splitting.[5][9]

Solutions:

  • For Normal Phase (Silica): The addition of both an acid (like acetic acid) and a base (like triethylamine), as described in Q1, helps to create a more consistent ionic environment, forcing the equilibrium towards a single predominant form of the analyte.[7]

  • For Reversed-Phase (C18): This issue is most effectively controlled by buffering the mobile phase. The pH should be set at least 2 units away from the pKa of the functional group you want to control.[9]

    • Low pH (~2.5-3.0): Add 0.1% formic acid or trifluoroacetic acid (TFA) to the water/acetonitrile mobile phase.[10] This fully protonates the nitrogens (making them cationic) and keeps the carboxylic acid neutral, leading to consistent retention.

    • Solvent Mismatch: Another common cause is dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure methanol) and injecting a large volume. This can cause the peak to distort badly. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: My compound is either stuck on the column or my recovery is very low. What steps can I take?

A: Low recovery can be due to two main factors: irreversible adsorption to the stationary phase or on-column degradation.[1] The acidic nature of standard silica gel can sometimes be too harsh for sensitive molecules, leading to decomposition.[11]

Troubleshooting Low Recovery:

  • Assess Compound Stability on Silica: Before running a large-scale column, perform a 2D TLC stability test.

    • Spot your crude material on the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If you see spots that have moved off the diagonal, it indicates degradation on the silica plate.[1][11]

  • Switch to a More Inert Stationary Phase: If degradation is confirmed, or if you still have low recovery after using additives, switch to a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.[11]

    • Reversed-Phase C18: By using a buffered mobile phase, you can often achieve high recovery for polar, ionizable compounds.[12]

Recommended Starting Conditions & Protocols

The choice between normal-phase and reversed-phase chromatography depends on the specific derivative's polarity and the nature of the impurities.

Table 1: Recommended Starting Chromatography Conditions
ParameterNormal Phase (Flash Chromatography)Reversed-Phase (Prep HPLC)
Stationary Phase Silica Gel (230-400 mesh)[4]C18-bonded Silica (5-10 µm)[2]
Primary Use Case Good for less polar derivatives and removing non-polar impurities.Excellent for more polar derivatives and achieving high resolution.[12][13]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol[5]Acetonitrile/Water or Methanol/Water[14]
Key Additives 0.5-1% Triethylamine (TEA) to suppress basic interactions.[6]0.5-1% Acetic Acid (AcOH) to suppress acidic interactions.[5]0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to maintain a low pH (~2.5-3.0).[9][10]
Pros Cost-effective, high loading capacity, simple setup.High resolving power, excellent for ionic compounds, highly reproducible.[12]
Cons Risk of peak tailing and degradation for sensitive compounds.[1][11]Requires specialized equipment (HPLC), lower loading capacity, more expensive.
Experimental Workflow & Troubleshooting Logic

A systematic approach is crucial for efficiently developing a purification method. The workflow below outlines a logical sequence for troubleshooting common issues.

Troubleshooting_Workflow Troubleshooting Workflow for Purifying Pyridine Carboxylic Acids start Start: Poor Purification Result prob_tailing Problem: Peak Tailing / Streaking Is the stationary phase silica gel? start->prob_tailing prob_resolution Problem: Poor Resolution Are peaks overlapping? start->prob_resolution prob_recovery Problem: Low Recovery / No Product Did the compound elute? start->prob_recovery sol_tail_additives Action: Add 0.5-1% TEA + 0.5-1% AcOH to mobile phase. [22, 27] prob_tailing->sol_tail_additives Yes sol_res_gradient Action: Optimize mobile phase polarity. | Try a shallower gradient (RP) or isocratic elution (NP). prob_resolution->sol_res_gradient sol_rec_stability Action: Check for degradation with 2D-TLC. [1, 12] prob_recovery->sol_rec_stability sol_tail_switch_phase Action: Switch to neutral Alumina or Reversed-Phase (C18). [12] sol_tail_additives->sol_tail_switch_phase If tailing persists sol_res_solvent Action: Change solvent system to alter selectivity (e.g., DCM/MeOH -> Hex/EtOAc). sol_res_gradient->sol_res_solvent If no improvement sol_res_switch_rp Action: Switch to Reversed-Phase HPLC for higher efficiency. [4] sol_res_solvent->sol_res_switch_rp For difficult separations sol_rec_inert Action: Use a more inert stationary phase (Alumina, Polymer, C18). sol_rec_stability->sol_rec_inert Degradation observed sol_rec_stronger_eluent Action: Increase eluent polarity significantly (flush column). sol_rec_stability->sol_rec_stronger_eluent No degradation

Caption: A logical workflow for systematically troubleshooting common chromatography issues.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Phenomenex. (2025). Normal-phase vs.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Wikipedia. (2023).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Common HPLC problems and solutions for organic acid analysis.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Phenomenex. (2025).
  • BenchChem. (2025).
  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development.
  • BenchChem. (2025).
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Sepuxianyun. (2025).
  • PubMed. (2002). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

Sources

Technical Support Center: Optimizing the Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction kinetics of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Introduction

The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a critical step in the development of various pharmaceutical agents. The molecule is typically assembled through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) between a 2-halopyridine derivative and piperidine-4-carboxylic acid or its ester. While seemingly straightforward, this reaction is often plagued by issues such as slow reaction rates, low yields, and the formation of impurities. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Issue 1: Slow or Incomplete Reaction

Question: My reaction to form 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is extremely slow and does not go to completion, even after extended reaction times. What are the potential causes and how can I accelerate the reaction?

Answer:

Slow or incomplete reactions are a common hurdle. The reactivity of the 2-bromopyridine ring is a key factor. Several aspects of your experimental setup could be contributing to this issue.

Causality Analysis:

  • Insufficient Nucleophilicity of the Piperidine: The nitrogen atom of piperidine-4-carboxylic acid needs to be sufficiently nucleophilic to attack the electron-deficient pyridine ring. The carboxylic acid moiety can be deprotonated by the base, forming a carboxylate anion which might reduce the nucleophilicity of the piperidine nitrogen through an intramolecular interaction or by making the overall molecule less soluble.

  • Poor Leaving Group Ability: While bromine is a reasonably good leaving group, the reaction kinetics can still be sluggish. The nature of the halogen on the pyridine ring significantly influences the reaction rate.

  • Inadequate Activation of the Pyridine Ring: The pyridine ring's electron-deficient nature is essential for SNAr reactions. However, the reaction might still require significant thermal energy or catalytic activation to proceed efficiently.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role in the reaction kinetics. An inappropriate selection of any of these parameters can lead to a stalled reaction.

Troubleshooting Workflow:

start Slow or Incomplete Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents ester_protection Consider Ester Protection of Carboxylic Acid check_reagents->ester_protection If reagents are pure base_selection Optimize Base Selection ester_protection->base_selection If using free acid success Reaction Complete ester_protection->success If protection improves rate solvent_choice Evaluate Solvent System base_selection->solvent_choice base_selection->success If new base is effective temp_optimization Increase Reaction Temperature solvent_choice->temp_optimization solvent_choice->success If solvent change is effective catalysis Switch to Catalytic Approach (Buchwald-Hartwig) temp_optimization->catalysis If S_NAr is still slow temp_optimization->success If higher temp works catalysis->success

Caption: Troubleshooting workflow for slow reactions.

Detailed Solutions:

  • Protect the Carboxylic Acid: The free carboxylic acid can complicate the reaction. Converting it to an ester (e.g., methyl or ethyl ester) will prevent potential side reactions and may improve solubility.[1] The ester can be hydrolyzed in a subsequent step.

    • Protocol: Esterification of Piperidine-4-carboxylic Acid

      • Suspend piperidine-4-carboxylic acid in methanol or ethanol.

      • Cool the mixture to 0 °C.

      • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents).

      • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

      • Remove the solvent under reduced pressure to obtain the corresponding ester hydrochloride salt.

      • Neutralize with a suitable base before use in the coupling reaction.

  • Optimize the Base: A strong, non-nucleophilic base is crucial.

    • For SNAr, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the piperidine nitrogen.

    • For Buchwald-Hartwig amination, bases like sodium tert-butoxide, potassium tert-butoxide, or cesium carbonate are commonly used.[2][3]

  • Solvent Selection: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

    • For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can accelerate the reaction rate.

    • For Buchwald-Hartwig reactions, toluene, dioxane, or THF are common choices.

  • Increase Reaction Temperature: Higher temperatures generally increase the reaction rate. Consider running the reaction at reflux in a higher-boiling solvent, but monitor for potential decomposition. Microwave heating can also be an effective way to accelerate the reaction.[4]

  • Switch to a More Reactive Halopyridine: If feasible, using 2-fluoro-5-bromopyridine instead of 2-bromo-5-bromopyridine can significantly increase the rate of SNAr, as fluoride is a much better leaving group in this context.[5]

  • Employ Catalysis (Buchwald-Hartwig Amination): If SNAr is not effective, a palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[6][7][8]

    • Typical Catalytic System:

      • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂

      • Ligand: A bulky, electron-rich phosphine ligand such as Xantphos, BINAP, or DavePhos.[2][6]

Issue 2: Low Yield and Formation of Side Products

Question: I am getting a low yield of my desired product, and I see several side products in my crude reaction mixture. What are the likely side reactions and how can I suppress them?

Answer:

Low yields and the presence of side products often indicate that competing reaction pathways are occurring. Identifying these pathways is key to optimizing your reaction for the desired product.

Potential Side Reactions:

  • Hydrolysis of the Bromopyridine: If there is residual water in your reaction mixture, 2-bromo-5-bromopyridine can be hydrolyzed to the corresponding pyridone, especially at high temperatures and in the presence of a strong base.

  • Homocoupling of the Bromopyridine: In palladium-catalyzed reactions, homocoupling of the aryl halide can occur, leading to the formation of bipyridyl species.

  • Dehalogenation: The bromo substituent can be removed under certain reductive conditions, which might be inadvertently created in the reaction mixture.

  • Reaction at the Carboxylic Acid: If the carboxylic acid is not protected, it could potentially react with other species in the mixture, although this is less common than issues with the C-N bond formation.

Troubleshooting Decision Tree:

start Low Yield / Side Products check_conditions Ensure Anhydrous and Inert Conditions start->check_conditions ester_protection Protect Carboxylic Acid check_conditions->ester_protection If conditions are optimal success Improved Yield and Purity check_conditions->success If improved ligand_screening Screen Different Ligands (for Buchwald-Hartwig) ester_protection->ligand_screening If using free acid ester_protection->success If improved temp_control Lower Reaction Temperature ligand_screening->temp_control ligand_screening->success If improved base_optimization Optimize Base Strength and Stoichiometry temp_control->base_optimization temp_control->success If improved purification Optimize Purification Method base_optimization->purification base_optimization->success If improved purification->success

Caption: Decision tree for troubleshooting low yield.

Detailed Solutions:

  • Ensure Anhydrous and Inert Conditions: Use freshly distilled, dry solvents and ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and other side reactions.

  • Protect the Carboxylic Acid: As mentioned previously, protecting the carboxylic acid as an ester can prevent its participation in side reactions and improve the overall outcome.[1]

  • Optimize the Catalyst System (for Buchwald-Hartwig): The choice of ligand is critical for suppressing side reactions like homocoupling. Screen a variety of ligands to find the one that gives the best selectivity for the desired C-N coupling.[2][6]

  • Control the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. Try running the reaction at a lower temperature for a longer period to see if this improves the selectivity.

  • Fine-tune the Base: Using an excessively strong base or a large excess of base can sometimes lead to decomposition. Perform a stoichiometry screen for the base to find the optimal amount.

Frequently Asked Questions (FAQs)

Q1: Is it better to use 2-bromo-5-bromopyridine or 2-chloro-5-bromopyridine for this synthesis?

For a nucleophilic aromatic substitution (SNAr) reaction, a 2-fluoro or 2-chloro substituent is generally more reactive than a 2-bromo substituent.[5] However, for a palladium-catalyzed Buchwald-Hartwig amination, the reactivity order is typically I > Br > Cl, making 2-bromo-5-bromopyridine a good substrate.[2] The choice will depend on the synthetic route you are pursuing.

Q2: Can I perform this reaction as a one-pot synthesis?

A one-pot synthesis is possible, particularly for the Buchwald-Hartwig amination. You would combine the 2-bromo-5-bromopyridine, piperidine-4-carboxylic acid (or its ester), base, palladium precatalyst, and ligand in a suitable solvent and heat the mixture. Careful optimization of the reaction conditions would be necessary.

Q3: What are the typical purification methods for the final product?

The product is an amino acid derivative and may be zwitterionic at neutral pH. Purification can be achieved by:

  • Crystallization: If the product is a stable solid, crystallization from a suitable solvent system can be effective.

  • Acid-Base Extraction: You can exploit the acidic (carboxylic acid) and basic (piperidine nitrogen) nature of the molecule to perform an acid-base extraction to remove neutral impurities.

  • Chromatography: Reversed-phase chromatography may be necessary if the product is highly polar. If the carboxylic acid is protected as an ester, normal-phase silica gel chromatography is a viable option.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for confirming the formation of the desired product and identifying any major side products.

Data Summary

ParameterSNArBuchwald-Hartwig Amination
Typical Substrate 2-Fluoro/Chloro-5-bromopyridine2-Bromo-5-bromopyridine
Reagents Piperidine-4-carboxylic acid ester, Strong Base (NaH, KOtBu)Piperidine-4-carboxylic acid ester, Base (NaOtBu, Cs₂CO₃)
Catalyst NonePd₂(dba)₃ or Pd(OAc)₂, Phosphine Ligand (e.g., Xantphos)
Solvent Polar Aprotic (DMF, DMSO)Aprotic (Toluene, Dioxane)
Temperature High (often >100 °C)Moderate to High (80-120 °C)

References

  • Gulías, M., et al. (2019). Enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids. PubMed Central. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Various Authors. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Bioisosteric Replacements for the 5-Bromopyridin-2-yl Moiety: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The 5-bromopyridin-2-yl moiety is a common structural motif in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.[1][2] Its unique electronic properties and hydrogen bonding capabilities often contribute significantly to target engagement. However, the presence of a bromine atom can introduce liabilities such as potential metabolic instability or off-target toxicity. This guide provides an in-depth comparative analysis of common bioisosteric replacements for the 5-bromopyridin-2-yl moiety, offering researchers and drug development professionals a data-driven framework for lead optimization.

The Rationale for Bioisosteric Replacement

Bioisosterism, the substitution of a functional group with another that has similar physicochemical or biological properties, is a cornerstone of medicinal chemistry.[3][4] The goal is to modulate a molecule's properties to enhance efficacy, improve safety, and secure intellectual property. For the 5-bromopyridin-2-yl moiety, key considerations for bioisosteric replacement include:

  • Modulation of Physicochemical Properties: Altering lipophilicity (LogP), pKa, and polar surface area (PSA) to improve solubility, permeability, and overall drug-like properties.[5]

  • Enhancement of Pharmacological Profile: Improving target potency and selectivity by fine-tuning key interactions with the biological target.

  • Optimization of ADME Properties: Modifying metabolic stability, reducing potential for toxic metabolite formation, and altering plasma protein binding.[6]

This guide will explore several bioisosteric replacements for the 5-bromopyridin-2-yl group, presenting a comparative analysis of their synthesis, physicochemical properties, and impact on biological activity, supported by experimental data from the literature.

Comparative Analysis of Bioisosteric Replacements

The following sections detail various bioisosteric replacements for the 5-bromopyridin-2-yl moiety, with a focus on their practical application in drug discovery programs.

Phenyl and Substituted Phenyl Rings

The replacement of the pyridine ring with a phenyl group is a common starting point in exploring the structure-activity relationship (SAR). While this removes the hydrogen bond accepting nitrogen, it allows for a systematic evaluation of the importance of this interaction.

Physicochemical Properties:

MoietycLogP (approx.)pKa (approx.)Key Features
5-Bromopyridin-2-yl1.81.5 (pyridinium ion)H-bond acceptor, electron-withdrawing
4-Bromophenyl2.5N/ALipophilic, no H-bond acceptor
4-Cyanophenyl1.6N/AElectron-withdrawing, weak H-bond acceptor
4-Methoxyphenyl1.3N/AElectron-donating, H-bond acceptor

Impact on Biological Activity:

In a series of neuronal nicotinic acetylcholine receptor ligands, replacement of the pyridine ring with various substituted phenyl groups led to a range of binding affinities.[7] This highlights that while the pyridine nitrogen may not be essential for binding in all cases, the electronic and steric properties of the replacement are critical.

Other Halogenated Pyridines

Replacing bromine with other halogens can fine-tune the electronic properties and lipophilicity of the molecule.

Physicochemical Properties:

MoietycLogP (approx.)Key Features
5-Chloropyridin-2-yl1.5Less lipophilic than bromo, similar electronics
5-Fluoropyridin-2-yl1.2Less lipophilic, strong electron-withdrawing
5-Iodopyridin-2-yl2.2More lipophilic, potential for halogen bonding

Impact on Biological Activity:

In a study on 9-(pyridin-2'-yl)-aminoacridines, electron-withdrawing substituents on the pyridine ring, including halogens, were found to enhance DNA binding.[8] The choice of halogen can therefore be a subtle but powerful tool for optimizing potency.

Non-Halogenated Pyridine Analogs

Replacing the bromine atom with other small functional groups can significantly impact the molecule's properties.

Physicochemical Properties:

MoietycLogP (approx.)Key Features
5-Cyanopyridin-2-yl0.8Strong electron-withdrawing, H-bond acceptor
5-Methylpyridin-2-yl1.3Electron-donating, increased basicity
5-Methoxypyridin-2-yl0.9Electron-donating, H-bond acceptor

Impact on Biological Activity:

The introduction of a cyano group can mimic the electron-withdrawing nature of bromine while offering a potential hydrogen bond acceptor. Conversely, a methyl group can increase the basicity of the pyridine nitrogen, which may be advantageous for certain target interactions.

Alternative Heterocyclic Rings

Replacing the entire 5-bromopyridin-2-yl moiety with other heterocyclic systems can lead to significant changes in the overall molecular scaffold and properties.

Physicochemical Properties:

MoietyKey Features
5-Bromopyrimidin-2-ylAdditional H-bond acceptor, altered geometry
5-Bromothien-2-ylIsosteric in size, different electronic distribution
Pyrazolo[3,4-d]pyrimidineBioisostere of adenine, mimics hinge-binding interactions in kinases[2]

Case Study: A Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor

A study by Kim et al. provides an excellent example of pyridine bioisosterism in the context of kinase inhibitors.[9] They designed and synthesized a novel pyridine-containing bioisostere of cabozantinib, a potent c-Met kinase inhibitor. The central benzene ring of cabozantinib was replaced with a non-substituted pyridine ring.

  • Biological Activity: The pyridine bioisostere exhibited potent inhibition of c-Met kinase, comparable to cabozantinib itself.[9] This demonstrates that in this particular scaffold, the pyridine ring can effectively mimic the interactions of the original benzene ring.

  • Rationale: The authors reasoned that the pyridine moiety could offer advantages in terms of hydrogen bonding capabilities, basicity, and water solubility.[9]

This case study underscores the potential of pyridine bioisosteres to maintain or even improve the pharmacological profile of a lead compound.

Experimental Protocols

To aid researchers in the evaluation of bioisosteric replacements for the 5-bromopyridin-2-yl moiety, this section provides detailed protocols for key in vitro assays.

Microsomal Stability Assay

This assay is crucial for assessing the metabolic stability of new chemical entities.

Materials:

  • Liver microsomes (human or other species)[10][11]

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]

  • Phosphate buffer (pH 7.4)[13]

  • Acetonitrile or methanol (for reaction termination)[10]

  • LC-MS/MS system for analysis[12]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile or methanol to stop the reaction.[12]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

Cell-Based Kinase Assay (e.g., for a c-Kit inhibitor)

This assay determines the inhibitory activity of a compound on a specific kinase in a cellular context.[14]

Materials:

  • Cancer cell line expressing the target kinase (e.g., GIST-T1 cells for c-Kit)[14]

  • Cell culture medium and supplements

  • Test compound and a known inhibitor as a positive control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]

  • Primary antibodies (anti-phospho-kinase and anti-total-kinase)[14]

  • HRP-conjugated secondary antibody[14]

  • Chemiluminescent substrate[14]

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the anti-phospho-kinase primary antibody, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-kinase antibody as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of kinase phosphorylation.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Bioisosteric_Replacement_Strategy Lead Lead Compound (5-Bromopyridin-2-yl moiety) Optimization Lead Optimization Lead->Optimization ADME/Tox issues Bioisostere Bioisosteric Replacement Optimization->Bioisostere Rational Design Improved Improved Candidate Bioisostere->Improved Enhanced Properties

Caption: A simplified workflow for lead optimization using bioisosteric replacement.

Kinase_Inhibition_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis A Seed Cells B Treat with Test Compound A->B C Cell Lysis B->C D Western Blot C->D E Quantify Phosphorylation D->E

Caption: A high-level overview of a cell-based kinase inhibition assay workflow.

Conclusion

The 5-bromopyridin-2-yl moiety is a valuable building block in drug discovery, but its properties are not always optimal. Bioisosteric replacement offers a powerful strategy to fine-tune the physicochemical, pharmacological, and ADME properties of lead compounds containing this scaffold. By systematically evaluating a range of bioisosteres, from simple halogen swaps to the introduction of entirely new heterocyclic systems, researchers can navigate the complexities of lead optimization and identify drug candidates with superior profiles. The experimental protocols provided in this guide offer a starting point for the practical evaluation of these replacements, enabling a data-driven approach to modern drug design.

References

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters.
  • Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. BenchChem.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • In vitro drug metabolism: for the selection of your lead compounds. Symeres.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Spotlight: Cell-based kinase assay form
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Cell-based Kinase Assays. Profacgen.
  • Microsomal stability assay for human and mouse liver microsomes v1. protocols.io.
  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. Letters in Drug Design & Discovery.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. SpringerLink.
  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Research Square.
  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ACS Omega.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Scientific Reports.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma.
  • Bioisosterism in Medicinal Chemistry.
  • How ligands illuminate GPCR molecular pharmacology. Neuropharmacology.
  • EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib.
  • Bioisosterism. Drug Design Org.
  • An efficient, optimized synthesis of fentanyl and rel
  • The Quest for Bioisosteric Replacements.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][12][14]triazino[2,3-c]quinazolines. Pharmaceuticals.

  • GPCRs Revisited: New Insights Lead to Novel Drugs. Current Drug Targets.
  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. Journal of Medicinal Chemistry.
  • An Efficient, Optimized Synthesis of Fentanyl and Rel
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry.
  • Fentanyl Synthetic Methodology: A Comparative Study.
  • Emerging Synthetic Fentanyl Analogs. Journal of the American Society for Mass Spectrometry.
  • Regulation of G protein-coupled receptors by allosteric ligands. British Journal of Pharmacology.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. Designed for researchers in medicinal chemistry and drug development, this document synthesizes data from analogous compound series to predict key structural determinants for biological activity, with a particular focus on Fatty Acid Amide Hydrolase (FAAH) as a potential target. We will explore the rationale behind analog design, present detailed synthetic and biological evaluation protocols, and visualize key relationships to guide future research.

Introduction: The Potential of a Privileged Scaffold

The 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold represents a compelling starting point for inhibitor design. It combines several key features recognized for their roles in molecular recognition and favorable pharmacokinetic properties. The piperidine ring is a ubiquitous motif in pharmaceuticals, often used to confer aqueous solubility and provide a rigid three-dimensional structure for orienting substituents. The bromopyridine moiety can engage in various interactions, including halogen bonding, while the carboxylic acid provides a crucial anchor for hydrogen bonding or salt bridge formation with target proteins.[1]

While direct SAR studies on this specific scaffold are not extensively published, numerous studies on related piperidine derivatives point towards their potential as potent enzyme inhibitors.[2][3][4] Notably, the presence of a cyclic amine connected to an aromatic system, often terminating in a polar group, is characteristic of inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH).[5][6] FAAH is a serine hydrolase that degrades endogenous fatty acid amides, such as the neurotransmitter anandamide.[7] Its inhibition is a validated therapeutic strategy for pain, inflammation, and anxiety.[8][9] This guide will, therefore, use FAAH inhibition as a primary endpoint for discussing the SAR of our lead compound and its analogs.

Rationale for Analog Design: A Three-Point Modification Strategy

To systematically explore the SAR of the 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold, we can dissect the molecule into three distinct regions for modification. This approach allows for a logical exploration of the chemical space and helps to deconstruct the contribution of each component to the overall biological activity.

  • Region A: The 5-Bromopyridine Moiety: This region can be modified to probe electronic and steric requirements in the corresponding binding pocket.

  • Region B: The Piperidine Core: Alterations here can explore the optimal geometry and vectoral presentation of the other two regions.

  • Region C: The Carboxylic Acid: This functional group is a prime candidate for hydrogen bonding and can be replaced with various bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.

cluster_0 SAR Modification Strategy Core 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid RegionA Region A: 5-Bromopyridine Core->RegionA Substitution (Halogens, Alkyls) RegionB Region B: Piperidine Core Core->RegionB Isomerization (Position of COOH) RegionC Region C: Carboxylic Acid Core->RegionC Bioisosteric Replacement

Caption: Logical breakdown of the core scaffold for systematic SAR studies.

General Synthetic Pathway

The synthesis of the proposed analogs can be achieved through established synthetic routes. A common approach involves the nucleophilic aromatic substitution of 2,5-dibromopyridine with the appropriate piperidine-4-carboxylic acid ester, followed by ester hydrolysis. Modifications to Region A would involve using differently substituted 2-halopyridines. Analogs in Region B can be sourced commercially or synthesized. Modifications to Region C are typically performed on the final scaffold.

start 2,5-Dibromopyridine + Ethyl Piperidine-4-carboxylate step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., DIPEA, Heat) start->step1 intermediate Ester Intermediate step1->intermediate step2 Base Hydrolysis (e.g., LiOH, THF/H2O) intermediate->step2 product Final Carboxylic Acid Analog step2->product

Caption: General synthetic workflow for analog preparation.

Comparative Structure-Activity Relationship Analysis

The following sections outline the anticipated SAR trends based on published data for analogous chemical series targeting various enzymes.[2][10][11] The presented data is illustrative, designed to guide experimental design rather than report definitive findings.

Modifications in Region A: The Pyridine Ring

The 5-bromo substituent is a key interaction point. Replacing it allows for probing the pocket's tolerance for size, electronics, and potential for halogen bonding.

  • Halogen Substitution: Replacing bromine with chlorine or fluorine may fine-tune electronic properties and lipophilicity. A smaller fluorine atom might be better tolerated in a sterically constrained pocket, while chlorine maintains a similar electronic profile to bromine.

  • Alkyl/Aryl Substitution: Introducing small alkyl groups (e.g., methyl) or other aromatic rings can explore hydrophobic interactions. These modifications, however, significantly alter the molecule's profile and could impact solubility and metabolism.

Modifications in Region B: The Piperidine Core

The piperidine ring acts as a scaffold. Changing the attachment point of the carboxylic acid can drastically alter the vector and distance of this key interaction group relative to the pyridine moiety.

  • Positional Isomers: Synthesizing the corresponding piperidine-3-carboxylic acid and piperidine-2-carboxylic acid analogs is critical. Studies on endomorphin-2 analogs showed that moving the carboxylic acid from position 2 to 3 on a piperidine ring can dramatically alter receptor affinity.[12]

Modifications in Region C: The Carboxylic Acid

The carboxylic acid is a common feature in enzyme inhibitors, often acting as a zinc-binding group or forming salt bridges with basic residues like arginine or lysine.[1][13] However, it can also lead to poor cell permeability and rapid metabolism. Bioisosteric replacement is a standard strategy to overcome these liabilities while retaining the key interaction.[11]

  • Tetrazole: A well-established carboxylic acid bioisostere, the tetrazole ring, maintains the acidic proton and can participate in similar hydrogen bonding interactions.

  • Hydroxamic Acid: This group is a potent zinc-binding motif and can serve as a replacement if the target enzyme is a metalloproteinase.

  • Amides and Esters: Converting the carboxylic acid to an amide or ester serves two purposes. Firstly, it can act as a negative control; a significant loss of activity would confirm the importance of the acidic proton for binding.[1] Secondly, esters can serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

Illustrative Data Summary

The following table presents hypothetical data based on trends observed in related inhibitor classes to guide the prioritization of synthetic targets. Activity is represented as IC₅₀ (the concentration required to inhibit 50% of enzyme activity), where a lower value indicates higher potency.

Compound ID Region A Modification (R¹) Region B Modification Region C Modification (R²) Hypothetical FAAH IC₅₀ (nM) Rationale / Comments
LEAD-01 5-Br4-COOH-COOH150Starting point for optimization.
ANA-01 5-Cl4-COOH-COOH125Similar potency expected; may offer different PK properties.
ANA-02 5-F4-COOH-COOH350Fluorine may be a weaker halogen bond donor.
ANA-03 5-CH₃4-COOH-COOH800Increased steric bulk may be detrimental to binding.
ANA-04 5-Br3-COOH-COOH95Altered vector may improve interaction with a key residue.[12]
ANA-05 5-Br2-COOH-COOH>10,000May introduce steric clashes or unfavored geometry.
ANA-06 5-Br4-COOH-CONH₂>10,000Loss of activity suggests the acidic proton is critical.[1]
ANA-07 5-Br4-COOH-COOCH₃>10,000Potential prodrug; inactive in vitro.
ANA-08 5-Br4-COOH-Tetrazole180Successful bioisosteric replacement, retaining activity.[11]

Proposed Biological Evaluation Workflow

A tiered approach is recommended for efficiently evaluating newly synthesized analogs. The primary screen should be a robust, high-throughput in vitro assay to determine direct inhibition of the target enzyme, followed by secondary assays to confirm the mechanism and assess cellular activity.

cluster_workflow Biological Evaluation Workflow synthesis Analog Synthesis primary Primary Screen: In Vitro FAAH Inhibition Assay (Determine IC50) synthesis->primary secondary Secondary Screen: Cell-based FAAH Activity Assay primary->secondary Potent Hits (IC50 < 500 nM) tertiary Tertiary Screen: Selectivity Panel (e.g., other serine hydrolases) secondary->tertiary Cellularly Active pk_studies Pharmacokinetic Profiling (ADME/Tox) tertiary->pk_studies Selective Hits

Caption: Tiered workflow for the biological evaluation of synthesized analogs.

Experimental Protocol 1: In Vitro FAAH Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the IC₅₀ values of test compounds against human FAAH.

Objective: To quantify the potency of synthesized analogs as inhibitors of recombinant human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate: N-(4-pyridinylmethyl)-8-aminooctanamide-arachidonyl (PAMNAA)

  • Assay Buffer: Tris-HCl (50 mM, pH 9.0), 1 mM EDTA

  • Test compounds dissolved in 100% DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Preparation: To each well of a 384-well plate, add 1 µL of the compound solution in DMSO. For control wells, add 1 µL of pure DMSO (for 0% inhibition) or a known potent FAAH inhibitor like URB597 (for 100% inhibition).

  • Enzyme Addition: Dilute the recombinant human FAAH in cold assay buffer to the desired concentration (e.g., 2 nM). Add 20 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Substrate Addition & Reaction Initiation: Prepare the PAMNAA substrate solution in assay buffer (e.g., 20 µM). Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity every minute for 30 minutes. The hydrolysis of the substrate by FAAH releases a fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the DMSO controls (0% and 100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold holds significant promise for the development of novel enzyme inhibitors. This guide outlines a systematic approach to probe its structure-activity relationship. Based on comparative analysis with known inhibitors, key areas for modification have been identified. The most promising avenues for potency enhancement appear to be the exploration of positional isomers of the carboxylic acid on the piperidine ring and the bioisosteric replacement of the carboxylic acid itself to improve drug-like properties.

Future work on analogs that demonstrate high potency in primary and secondary assays should focus on comprehensive selectivity profiling against other related enzymes to ensure a clean pharmacological profile. Subsequently, promising candidates should be advanced into pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, paving the way for potential in vivo efficacy testing.[3]

References

  • Good, J. A., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]

  • Wang, L., et al. (2014). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 23, 3844–3852. [Link]

  • Kuduk, S. D., et al. (2011). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. Bioorganic & Medicinal Chemistry Letters, 21(6), 1710-5. [Link]

  • Good, J. A., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed, [Link]

  • Berger, J. P., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. [Link]

  • Kuduk, S. D., et al. (2011). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. ResearchGate, [Link]

  • PubChem. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. PubChem, [Link]

  • Oakwood Chemical. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. Oakwood Chemical, [Link]

  • Sgrignani, J., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 52(8), 2245-55. [Link]

  • Piekielna, J., et al. (2011). Synthesis and biological activity of endomorphin-2 analogs incorporating piperidine-2-, 3- or 4-carboxylic acids instead of proline in position 2. Peptides, 32(8), 1699-704. [Link]

  • Silvestri, C., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 13(7), 551. [Link]

  • Boger, D. L., et al. (2011). Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long Acting Analgesics. Journal of Medicinal Chemistry, 54(12), 4169-82. [Link]

  • Schneider, S., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 27(15), 3371-3375. [Link]

  • Pozhidaeva, A., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • Almquist, R. G., et al. (1985). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of Medicinal Chemistry, 28(8), 1062-6. [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org, [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-54. [Link]

  • Ali, M. A., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 28(14), 5406. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4983. [Link]

  • Juskelis, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5032. [Link]

Sources

Strategic Alternatives to 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid: A Modular Approach to Optimizing Leads in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a cornerstone of successful medicinal chemistry campaigns. The compound 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid represents a confluence of three privileged structural motifs: a piperidine ring, a carboxylic acid, and a 2-substituted bromopyridine. This combination is frequently employed in the design of kinase inhibitors, where each component plays a critical role in target engagement, modulation of physicochemical properties, and synthetic tractability.

This guide provides a comprehensive comparison of this core scaffold with strategic alternatives, grounded in experimental data and established medicinal chemistry principles. We will dissect the molecule into its constituent functional blocks, analyze the rationale for their inclusion, and explore a range of validated bioisosteric and scaffold-hopping replacements to address common optimization challenges such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Deconstructing the Core Scaffold: Rationale and Inherent Liabilities

The utility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid stems from the distinct function of each of its three primary components. Understanding these roles is crucial for making informed decisions about its modification or replacement.

  • The Piperidine-4-Carboxylic Acid Moiety : Piperidine is one of the most prevalent saturated heterocyclic scaffolds in FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for the exploration of chemical space not accessible to flat aromatic rings, often leading to improved ligand-protein interactions.[3] The carboxylic acid at the 4-position typically serves as a potent hydrogen bond donor and acceptor, anchoring the molecule to a specific region of the biological target. However, the presence of a carboxylic acid can be a significant liability, often associated with poor membrane permeability, rapid metabolism (e.g., via glucuronidation), and potential for idiosyncratic toxicity.[4][5]

  • The 2-Substituted Pyridine Core : The linkage of the piperidine nitrogen to the C2 position of the pyridine ring is a classic design element, particularly in kinase inhibitors.[6][7] The pyridine nitrogen atom is strategically positioned to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, a highly conserved interaction that is often essential for potent inhibition.[8]

  • The 5-Bromo Substituent : The bromine atom serves two primary purposes. First, it acts as a versatile synthetic handle, enabling late-stage functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of analog libraries to probe structure-activity relationships (SAR). Second, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

cluster_Core 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid A 5-Bromo (Synthetic Handle, Halogen Bonding) B 2-Substituted Pyridine (Hinge Binding) A->B C Piperidine Ring (3D Scaffold) B->C D Carboxylic Acid (H-Bonding, ADME Liability) C->D

Caption: Modular components of the core scaffold.

Strategic Replacements: A Guide to Bioisosteres and Alternative Scaffolds

Optimizing a lead compound often requires systematically replacing one or more of these modules to improve its overall profile. The following sections provide a comparative analysis of validated alternatives.

Part A: Addressing the Carboxylic Acid Liability

The replacement of a carboxylic acid with a suitable bioisostere is a common strategy to enhance drug-like properties, particularly cell permeability and metabolic stability.[5] The key is to select a group that mimics the acidic proton and hydrogen bonding capabilities of the carboxylate while improving physicochemical parameters.

Key Carboxylic Acid Bioisosteres:

  • 1H-Tetrazole : This is the most widely used carboxylic acid bioisostere. Its pKa is comparable to that of a carboxylic acid, allowing it to exist in the anionic form at physiological pH.[5] While it offers greater lipophilicity, the high desolvation energy can sometimes counteract gains in membrane permeability.[5]

  • Sulfonamide : Significantly weaker acids than carboxylic acids (pKa ~9-10), sulfonamides are less likely to be ionized.[5] This often leads to improved membrane permeability and metabolic stability. They maintain strong hydrogen-bonding characteristics.[5]

  • Hydroxamic Acid : This group can also act as a hydrogen bond donor/acceptor. Its acidity is generally lower than that of carboxylic acids.

  • Acylsulfonamides : These compounds have pKa values that can be tuned based on the acyl and sulfonamide substituents, offering a wider range of acidic properties to explore.

Comparative Data of Carboxylic Acid Bioisosteres:

BioisostereTypical pKaGeneral logP ContributionKey Advantages
Carboxylic Acid ~4-5LowStrong H-bonding, well-understood
1H-Tetrazole ~4.5-5ModerateSimilar acidity, metabolically stable
Sulfonamide ~9-10HighImproved permeability, stable
Hydroxamic Acid ~8-9ModerateMetal chelation potential
Part B: Modifying the Piperidine Ring for Improved Properties

Altering the saturated piperidine core can have a profound impact on a compound's three-dimensional shape, lipophilicity, and metabolic stability. Bioisosteric replacement of the piperidine ring is often pursued to fine-tune the orientation of exit vectors, improve solubility, or block sites of metabolism.[9]

Promising Piperidine Bioisosteres:

  • Spirocyclic Scaffolds (e.g., 2-azaspiro[3.3]heptane) : These rigid structures reduce the number of rotatable bonds, which can lock the molecule in a more bioactive conformation and potentially improve potency.[9] The introduction of spirocenters increases the Fsp³ character, which is often correlated with higher clinical success rates. 2-azaspiro[3.3]heptane, in particular, has been proposed as a replacement that can lead to improved solubility and reduced metabolic degradation.[10]

  • Bridged Scaffolds (e.g., Tropane Analogs) : Like spirocycles, bridged systems introduce significant conformational rigidity. Replacing a piperidine with a tropane analog has been shown to significantly improve stability in rat and human microsomes in certain chemical series.[9]

  • Alternative Saturated Heterocycles (e.g., Pyrrolidine, Azetidine) : Changing the ring size can alter the bond angles and the spatial arrangement of substituents, allowing for fine-tuning of interactions with the target protein.

Part C: Diversifying the Hinge-Binding Heterocycle

While the 2-substituted pyridine is effective, exploring alternative aromatic cores ("scaffold hopping") can lead to novel intellectual property, improved selectivity, and unique interactions with the target. The key is to maintain the crucial hinge-binding interaction.

Alternative Heterocyclic Cores:

  • Pyrimidines : The 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid analog is commercially available and represents a common alternative.[11][12] The additional nitrogen atom in the pyrimidine ring can alter the electronic properties and provide an additional point for hydrogen bonding or a site to block metabolism.

  • Thienopyridines : These fused heterocyclic systems are versatile scaffolds in medicinal chemistry.[13] They can mimic the overall shape and electronics of the pyridine core while presenting a different surface for interaction with the protein.

  • Imidazo[1,2-a]pyridines : This fused bicyclic system has been successfully used to develop potent kinase inhibitors and offers a rigid core with distinct exit vectors for substituents.[14]

  • Pyrazolopyridines : As purine isosteres, these scaffolds are actively investigated for anticancer properties and can effectively engage kinase hinge regions.[15]

Experimental Protocols & Workflows

Trustworthy and reproducible synthetic chemistry is the foundation of any drug discovery program. Below are representative protocols for the synthesis and diversification of these building blocks.

Protocol 1: Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis.

Step-by-Step Methodology:

  • SNAr Coupling : To a solution of 2,5-dibromopyridine (1.0 eq) and ethyl piperidine-4-carboxylate (1.1 eq) in dimethyl sulfoxide (DMSO), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate.

  • Ester Hydrolysis : Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH ~4-5 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.

cluster_Workflow1 Synthesis Workflow Start 2,5-Dibromopyridine + Ethyl Piperidine-4-carboxylate Step1 S(N)Ar Reaction (DMSO, DIPEA, 120°C) Start->Step1 Intermediate Ethyl 1-(5-bromopyridin-2-yl) piperidine-4-carboxylate Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 End 1-(5-Bromopyridin-2-yl) piperidine-4-carboxylic acid Step2->End

Caption: Synthetic workflow for the core building block.

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol demonstrates the utility of the bromo-substituent as a synthetic handle for late-stage diversification.

Step-by-Step Methodology:

  • Reaction Setup : To a microwave vial, add the parent building block (1.0 eq), a boronic acid or ester of choice (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1).

  • Microwave Irradiation : Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Workup : After cooling, filter the reaction mixture through a pad of celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by preparative HPLC or column chromatography to yield the desired coupled product.

cluster_Workflow2 Diversification Workflow (Suzuki Coupling) Start Parent Bromo-Pyridine Scaffold Step1 Microwave Irradiation (Dioxane/H2O, 110°C) Start->Step1 Reagents Boronic Acid (R-B(OH)2) Pd Catalyst Base (K2CO3) Reagents->Step1 End Diversified Analog Library Step1->End

Caption: Workflow for scaffold diversification.

Conclusion and Future Outlook

While 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is an exceptionally useful and commercially available building block, it should be viewed as a starting point rather than a final destination in a drug discovery campaign. A thorough understanding of its modular nature empowers medicinal chemists to rationally design and synthesize next-generation analogs with superior properties.

The strategic replacement of the carboxylic acid moiety with bioisosteres like tetrazoles or sulfonamides is a critical step for overcoming common ADME liabilities.[4][5] Simultaneously, exploring bioisosteres of the piperidine ring, such as spirocyclic or bridged systems, can enhance potency and metabolic stability by imposing conformational constraint.[9][10] Finally, scaffold hopping from the bromopyridine core to alternative heterocycles can unlock new intellectual property and improve target selectivity. The choice of which module to alter is highly context-dependent, guided by the specific SAR and the optimization goals of the project. By employing this modular and data-driven approach, researchers can navigate the complex, multi-parameter optimization landscape of modern drug discovery with greater efficiency and a higher probability of success.

References

  • Benchchem. A Comparative Guide to Piperidine Building Blocks: 1-(4-Acetylpiperidino)
  • Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. Life Chemicals.
  • Enamine. Analogues of Piperidine for Drug Design. Enamine.
  • Enamine. Sugar-like Building Blocks for Drug Design. Enamine.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
  • PubMed. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed.
  • ResearchGate. (2022).
  • MDPI. (2020).
  • PubChem. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. PubChem.
  • Sci-Hub. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews.
  • ResearchGate. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed.
  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • ResearchGate. (2025, August 7). New and Unusual Scaffolds in Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).
  • bioRxiv. (2021, May 18). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
  • Researcher.Life. (2011, January 1). New and unusual scaffolds in medicinal chemistry. R Discovery.
  • PubChem. 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid. PubChem.
  • Oakwood Chemical. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. Oakwood Chemical.
  • Enamine. Spirocyclic Piperidine Bioisostere. Enamine.
  • Amole Biotechnology. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacid. Shanghai Amole Biotechnology Co., Ltd.
  • Benchchem. The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • BLDpharm. 954570-88-8|1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. BLDpharm.
  • ChemicalBook. (2025, July 16). 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. ChemicalBook.
  • PubMed. (2020, December 1). Design, synthesis, and structure activity relationship (SAR)
  • Benchchem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.
  • ChemRxiv. (2023, April 12). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
  • NIH. (2021).
  • Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • RSC Publishing. (2023, May 24). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Santa Cruz Biotechnology. (2026, January 5). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. Santa Cruz Biotechnology.
  • Aladdin. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. Aladdin.
  • PubMed Central. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central.
  • News-Medical.Net. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.Net.
  • PubMed. (2013). Protein kinase inhibitor design by targeting the Asp-Phe-Gly (DFG) motif. PubMed.
  • ResearchGate. Important pharmacophoric features of protein kinase inhibitors and...
  • MDPI. (2023).

Sources

The Strategic Cost-Benefit Analysis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Optimization

In the landscape of modern drug discovery, the judicious selection of core scaffolds for library synthesis is a critical determinant of success. The architecture of these molecular frameworks dictates the accessible chemical space and, consequently, the potential for novel interactions with biological targets. Among the myriad of available building blocks, 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid has emerged as a scaffold of significant interest. This guide provides an in-depth cost-benefit analysis of its application in library synthesis, offering a comparative perspective against viable alternatives and furnishing the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.

The Strategic Value of the 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Scaffold

The utility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid as a scaffold is rooted in its unique combination of structural features. The piperidine ring, a prevalent motif in many approved drugs, provides a three-dimensional framework that can effectively probe the binding pockets of target proteins. The carboxylic acid moiety serves as a convenient handle for diversification through robust and well-established amide coupling reactions.[1][2][3][4]

The bromopyridinyl group is the cornerstone of this scaffold's strategic value. The bromine atom acts as a versatile functional group for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents.[5] The pyridine ring itself can participate in crucial hydrogen bonding interactions with biological targets, a feature often exploited in the design of kinase inhibitors and other targeted therapies.[6]

Comparative Analysis: Performance in Library Synthesis

A direct, head-to-head comparison of library synthesis outcomes is contingent on the specific reaction conditions and the diversity of building blocks employed. However, by analyzing the known reactivity and properties of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid and its common alternatives, we can construct a representative performance comparison.

For this analysis, we will consider a common alternative: 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid . The pyrimidine core, with its additional nitrogen atom, offers a different electronic and hydrogen bonding profile, potentially leading to distinct biological activities.

Performance Metric 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid Justification & Causality
Amide Coupling Efficiency (Yield) High (typically >85%)High (typically >85%)Both scaffolds possess a sterically accessible carboxylic acid on a piperidine ring, leading to favorable kinetics for standard amide coupling reactions (e.g., using EDC, HOBt).[1][2]
Cross-Coupling Reaction Scope BroadBroadThe C-Br bond on both the pyridine and pyrimidine rings is amenable to a wide range of Pd-catalyzed cross-coupling reactions.
Resulting Library Purity Generally highPotentially slightly lowerThe increased nitrogen content in the pyrimidine ring can sometimes lead to more complex reaction profiles and byproducts, potentially requiring more rigorous purification.
Solubility of Library Members Moderate to GoodGenerally GoodThe additional nitrogen in the pyrimidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility of the final compounds, a desirable property for biological screening.
Cost per Gram ModerateModerate to HighThe synthesis of the bromopyrimidine starting materials can be more complex than their pyridine counterparts, potentially leading to a higher cost for this scaffold.[7][8][9][10]
Novelty & IP Space Well-exploredLess exploredThe bromopyridine scaffold is more prevalent in existing compound collections, while the bromopyrimidine analogue may offer greater opportunities for novel intellectual property.

Key Takeaway: The choice between these scaffolds represents a trade-off between the well-established utility and potentially lower cost of the bromopyridine derivative and the potential for novel intellectual property and improved solubility offered by the bromopyrimidine analogue.

Experimental Protocols

To provide a practical framework for the application of these scaffolds, detailed experimental protocols for a representative two-step library synthesis are provided below.

Protocol 1: Amide Coupling

This protocol describes the parallel synthesis of an amide library from a piperidine-4-carboxylic acid scaffold and a diverse set of primary amines.

Workflow for Amide Coupling

AmideCoupling A Dissolve Scaffold in DMF B Add HBTU, HOBt, DIPEA A->B Activation C Add Primary Amine Solution B->C Coupling D Stir at Room Temperature C->D E Quench with Water D->E Work-up F Extract with Ethyl Acetate E->F G Purify by Chromatography F->G H Characterize Products G->H

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (or its pyrimidine analogue) in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare 0.2 M solutions of a diverse library of primary amines in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.2 M solution of the coupling reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Execution:

    • To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the scaffold stock solution.

    • Add 100 µL (0.02 mmol) of the coupling reagent solution to each well.

    • Add 100 µL (0.02 mmol) of the respective primary amine stock solution to each well.

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products with 2 x 500 µL of ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure.

    • Purify the crude products using parallel flash chromatography.

  • Analysis:

    • Analyze the purity and confirm the identity of the library members using LC-MS and ¹H NMR.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the diversification of the bromopyridine/bromopyrimidine core via a Suzuki-Miyaura cross-coupling reaction with a library of boronic acids.

Workflow for Suzuki-Miyaura Coupling

SuzukiCoupling A Dissolve Amide Library in Dioxane/Water B Add Boronic Acid Library A->B C Add Pd Catalyst and Base B->C Reaction Setup D Heat at 100°C C->D Heating E Cool to Room Temperature D->E F Filter through Celite E->F Work-up G Purify by Preparative HPLC F->G H Characterize Final Products G->H

Caption: Workflow for Suzuki-Miyaura library diversification.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the amide library (from Protocol 1) in a 3:1 mixture of 1,4-dioxane and water.

    • Prepare 0.15 M solutions of a diverse library of boronic acids in 1,4-dioxane in a 96-well plate format.

    • Prepare a catalyst/base mixture containing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equivalents) per well.

  • Reaction Execution:

    • To each well of a 96-well reaction block, add 200 µL (0.02 mmol) of the amide library stock solution.

    • Add 200 µL (0.03 mmol) of the respective boronic acid stock solution to each well.

    • Add the pre-weighed catalyst/base mixture to each well.

    • Seal the reaction block and heat at 100 °C for 8 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each reaction with 500 µL of ethyl acetate and filter through a pad of Celite®.

    • Concentrate the filtrates under reduced pressure.

    • Purify the crude products using parallel preparative HPLC.

  • Analysis:

    • Analyze the purity and confirm the identity of the final library members using LC-MS and ¹H NMR.

Cost-Benefit Analysis: A Decision Framework

The ultimate decision of which scaffold to employ hinges on a careful consideration of the project's specific goals and constraints. The following decision framework can guide this process:

Decision Framework for Scaffold Selection

DecisionFramework Start Project Goals Cost Budget Constraints? Start->Cost IP Novelty a Priority? Cost->IP High Budget Bromopyridine Choose 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid Cost->Bromopyridine Low Budget Solubility Solubility a Concern? IP->Solubility Yes IP->Bromopyridine No Solubility->Bromopyridine No Bromopyrimidine Choose 1-(5-Bromopyrimidin-2-yl)piperidine- 4-carboxylic acid Solubility->Bromopyrimidine Yes

Caption: Decision-making flowchart for scaffold selection.

  • For projects with tight budgetary constraints and where leveraging a well-understood scaffold is advantageous, 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is the logical choice. Its lower cost and extensive documentation in the literature mitigate financial and scientific risks.[7][8]

  • For projects where establishing novel intellectual property is a primary driver and improved physicochemical properties like solubility are desired, 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid presents a compelling alternative. The higher upfront cost of the scaffold may be justified by the potential for discovering compounds in a less crowded chemical space with more favorable drug-like properties.

Conclusion

Both 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid and its pyrimidine analogue are powerful scaffolds for the construction of diverse and biologically relevant compound libraries. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals and resources of a drug discovery program. By understanding the nuanced differences in their reactivity, cost, and the properties they impart to the final library members, researchers can make informed decisions that maximize the probability of success in their quest for novel therapeutics.

References

  • Grabowski, K., Baringhaus, K.-H., & Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports, 25(5), 892-904. [Link]

  • Grabowski, K., Baringhaus, K.-H., & Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. ResearchGate. [Link]

  • Lindsey, J. S. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 26(11), 3291. [Link]

  • Grabowski, K., Baringhaus, K.-H., & Schneider, G. (2008). Scaffold diversity of natural products: Inspiration for combinatorial library design. Natural Product Reports, 25(5), 892-904. [Link]

  • Kalliokoski, T. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. ACS Combinatorial Science, 17(10), 600-607. [Link]

  • Kalliokoski, T. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. ACS Publications. [Link]

  • Liu, R., & Li, X. (2015). Combinatorial Chemistry in Drug Discovery. Current organic chemistry, 19(1), 2-17. [Link]

  • Goodnow, R. A., Jr, & Le, K. (2022). Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling, 62(21), 5036-5046. [Link]

  • Goodnow, R. A., Jr, & Le, K. (2022). Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling, 62(21), 5036-5046. [Link]

  • Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5164-5167. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(1), 1-1. [Link]

  • Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. (2018). Dyes and Pigments, 158, 48-56. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

  • A Market Review of DNA-encoded Libraries Technology in Drug Discovery. (2022). BPT Analytics. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). Records of Natural Products, 17(2), 223-231. [Link]

  • Amide Bond Formation and Peptide Coupling. (2005). Chemical Reviews, 105(11), 4441-4484. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds, including numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from differently substituted piperidines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental data supporting their efficacy.

The Strategic Importance of the Piperidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The piperidine ring is a popular building block in the design of these inhibitors for several key reasons:

  • Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with the target kinase.

  • Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility—a crucial property for drug candidates.[4]

  • Conformational Control: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which can be leveraged to achieve high binding affinity and selectivity for the target kinase.[5][6]

This guide will delve into specific examples of substituted piperidine-based kinase inhibitors, comparing their efficacy and highlighting the chemical rationale behind their design.

Comparative Efficacy Analysis of Substituted Piperidine Kinase Inhibitors

The substitution pattern on the piperidine ring is a critical determinant of a kinase inhibitor's potency and selectivity. Below, we compare the efficacy of inhibitors based on their substitution patterns against various kinase targets.

4-Substituted Piperidine Derivatives: Targeting the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Several potent inhibitors targeting this pathway incorporate a 4-substituted piperidine moiety.

A notable example is a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines developed as PI3Kδ inhibitors.[7] In this series, the 4-amino-substituted piperidine core plays a crucial role in anchoring the inhibitor to the enzyme's active site. The substitution on the piperidine nitrogen was found to significantly influence potency and selectivity.

Table 1: Comparative Efficacy of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines against PI3K Isoforms

CompoundSubstitution on Piperidine NitrogenPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)SU-DHL-6 Cell Proliferation IC50 (µM)
A5 Unsubstituted1.3>10002351180.16
A8 Methyl0.71251642.40.12
Idelalisib (Reference Drug)1.2467113621Not Reported in Study

Data synthesized from Zhang et al., 2019.[7]

Expert Insights on Structure-Activity Relationship (SAR):

The data in Table 1 reveals that an unsubstituted piperidine nitrogen (Compound A5 ) confers excellent selectivity for PI3Kδ over other isoforms.[7] The addition of a small alkyl group, such as a methyl group (Compound A8 ), enhances potency against PI3Kδ but also increases activity against PI3Kγ, slightly reducing its isoform selectivity.[7] This suggests that the space around the piperidine nitrogen in the PI3Kδ active site is tolerant to small substituents, which can be exploited to enhance potency. Molecular docking studies have indicated that these compounds form key hydrogen bonds with the hinge region of PI3Kδ, contributing to their potent inhibition.[7]

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Piperidine-Based PI3Kδ Inhibitors Inhibitor->PI3K Inhibition Kinase_Inhibitor_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Evaluation a Target Identification & Validation b Lead Generation (e.g., HTS, FBDD) a->b c Piperidine Scaffold Selection & SAR b->c d Enzymatic Assay (IC50 Determination) c->d e Kinase Selectivity Profiling d->e f Cellular Proliferation Assay (IC50) e->f g Target Engagement & Pathway Analysis (Western Blot) f->g h In Vivo Efficacy (Xenograft Models) g->h i ADME/Tox Profiling h->i

Caption: A typical workflow for the development of piperidine-based kinase inhibitors.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile framework in the design of novel kinase inhibitors. The strategic placement of substituents on the piperidine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. As demonstrated by the examples of PI3Kδ and Akt inhibitors, a deep understanding of the structure-activity relationship, supported by robust experimental data, is crucial for the successful development of next-generation targeted therapies. The comparative analysis presented in this guide underscores the importance of rational drug design and the power of the piperidine scaffold in addressing the challenges of modern drug discovery.

References

  • Zhang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Doti, N., et al. (2019). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]

  • Various Authors. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Tian, Y., et al. (2020). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar. [Link]

  • Kim, K., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(16), 3315-3323. [Link]

  • Ullas, G. V., et al. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4165-4168. [Link]

  • El-Faham, A., et al. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 29(1), 123. [Link]

  • Various Authors. (2023). Structure-activity relationship of piperidine derivatives with dual inhibitory activity against tyrosinase and pancreatic lipase: In-vitro, kinetic, and in-silico studies. ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceuticals, 16(3), 458. [Link]

  • Gangjee, A., et al. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d] pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(11), 3594-3606. [Link]

  • Wu, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4948. [Link]

  • Wu, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]

  • Das, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 897395. [Link]

  • Kananovich, D. G., & Savateev, E. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(1), 365. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 17(1), 12. [Link]

Sources

Cross-Reactivity and Selectivity Profiling of Novel Kinase Inhibitors Derived from a 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

Abstract: The development of targeted therapies, particularly protein kinase inhibitors, necessitates a profound understanding of their selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel series of inhibitors derived from a 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold. While specific experimental data for this exact chemical series is not publicly available, this document serves as an expert-guided template, utilizing representative data and established methodologies to illustrate the critical workflow. We detail the requisite experimental protocols, explain the scientific rationale behind each step, and present a comparative analysis of hypothetical derivatives to demonstrate how structure-activity relationships (SAR) influence selectivity.

Introduction: The Imperative for Selectivity Profiling

The 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid core represents a versatile scaffold in medicinal chemistry. When developing inhibitors based on such novel structures, the primary goal is to optimize potency for the intended target—in this hypothetical case, TargetKinase-1 (TK-1) —while minimizing interactions with other proteins, particularly those within the same family (e.g., other kinases) and known promiscuous targets.

Kinases share a highly conserved ATP-binding pocket, making the development of truly selective inhibitors a significant challenge. Unintended inhibition of closely related kinases can lead to off-target effects that may compromise the therapeutic window of a drug candidate. Therefore, early-stage, systematic cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design. This guide outlines the essential assays and analytical mindset required to build a robust selectivity profile for a new chemical series.

Experimental Design & Rationale

Our objective is to compare the on-target potency and off-target liabilities of our lead compound (Parent Compound) against three rationally designed derivatives (Derivative A, B, and C). The workflow is designed to first confirm on-target activity and then broaden the inquiry to assess genome-wide kinase interactions and other critical anti-targets.

Below is a diagrammatic representation of the comprehensive profiling workflow.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity & Off-Target Screening cluster_2 Phase 3: Data Analysis & Interpretation A Parent Compound & Derivatives A, B, C B Biochemical IC50 Assay (e.g., LanthaScreen™) Target: TK-1 A->B Confirm Potency C Broad Kinase Panel Screen (e.g., KINOMEscan™) ~400 Kinases B->C Assess Broad Selectivity D Cellular Target Engagement (e.g., NanoBRET™) Target: TK-1 B->D Validate in Cellular Context E Critical Anti-Target Assay (e.g., hERG Patch Clamp) B->E Assess Key Liabilities F Calculate Selectivity Score (e.g., S-Score) C->F D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Candidate Selection G->H

Caption: A multi-phase workflow for kinase inhibitor profiling.

Comparative Data Analysis: A Hypothetical Case Study

Let us assume the following data was generated for our compound series. The structural modifications in Derivatives A, B, and C were designed to probe different regions of the kinase ATP-binding pocket to enhance selectivity.

Table 1: On-Target Potency and Off-Target Activity Profile

CompoundTK-1 IC50 (nM)TK-2 IC50 (nM)TK-3 IC50 (nM)hERG IC50 (µM)
Parent Compound 50250800> 30
Derivative A 15305,000> 30
Derivative B 75> 10,000> 10,0002.5
Derivative C 258,000> 10,000> 30

Interpretation of Results:

  • Parent Compound: Shows moderate potency for the primary target (TK-1) but has significant off-target activity against TK-2, a closely related kinase.

  • Derivative A: Potency against TK-1 is significantly improved. However, this modification also dramatically increased its activity against TK-2, making it a potent dual inhibitor rather than a selective one. This could be desirable if TK-2 is also a therapeutic target, but it fails our initial selectivity goal.

  • Derivative B: While exhibiting excellent selectivity against TK-2 and TK-3, the on-target potency is reduced. Critically, this derivative shows significant inhibition of the hERG channel, a major flag for potential cardiotoxicity. This is a common liability in drug discovery and would likely halt the progression of this candidate.

  • Derivative C: This derivative represents the most successful outcome. It maintains strong on-target potency, comparable to the parent compound, while dramatically improving selectivity by eliminating activity against TK-2 and TK-3. It also remains free of hERG liability.

This comparative analysis, grounded in quantitative data, allows for clear, evidence-based decisions in the lead optimization process. Derivative C would be selected for further investigation.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented above, standardized and validated assays must be employed.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is used to determine the biochemical IC50 value of a compound against a purified kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody detects phosphorylated tracer bound to the kinase active site. An inhibitor compound competes with an Alexa Fluor-labeled kinase tracer for binding to the kinase. Inhibition of binding results in a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of the test compound (e.g., in DMSO) and perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup: Add 2.5 µL of the diluted compound solutions to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Tracer Mixture: Prepare a 2X solution of the target kinase (e.g., TK-1) and the corresponding Alexa Fluor™ tracer in the kinase buffer. Add 2.5 µL of this mixture to each well.

  • Antibody Addition: Prepare a 2X solution of the Eu-labeled antibody. Add 5 µL of this solution to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broad Kinase Selectivity Profiling (KINOMEscan™)

This platform is used to quantitatively measure the binding interactions of a compound against a large panel of kinases.

Principle: The assay is based on a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A compound that binds to the kinase prevents the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Step-by-Step Workflow:

  • Compound Submission: The test compound is provided at a specified concentration (e.g., 1 µM) for an initial screen.

  • Competition Binding: The compound is incubated with the panel of ~400 human kinases in the presence of the immobilized ligand.

  • Washing & Elution: Unbound kinase is washed away. The bound kinase is then eluted.

  • Quantification: The amount of eluted kinase is measured using qPCR.

  • Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding. For hits below a certain threshold (e.g., <10% control), a full Kd (dissociation constant) determination experiment is performed to quantify the binding affinity.

The output can be visualized as a "tree map" of the human kinome, providing an intuitive graphical representation of a compound's selectivity.

G cluster_0 Assay Principle cluster_1 Quantification A Immobilized Ligand (on solid support) E Wash away unbound kinase A->E B DNA-Tagged Kinase B->A Binds to Ligand D Binding is Blocked C Test Compound (Inhibitor) C->B Binds to Kinase F Measure remaining bound kinase via qPCR of DNA tag E->F G Low qPCR signal = Strong Binding F->G

Caption: The competitive binding principle of the KINOMEscan™ assay.

Conclusion and Future Directions

Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. Through a carefully designed series of experiments, from initial on-target biochemical assays to broad panel screening, a clear picture of a compound's selectivity can be established. Our hypothetical case study of derivatives from the 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold demonstrates how this data directly informs lead optimization. Derivative C was identified as the superior candidate due to its balanced profile of high on-target potency and excellent selectivity against related kinases and the hERG channel.

Future work on this series would involve cellular thermal shift assays (CETSA) to confirm target engagement in a physiological context and subsequent in vivo studies to evaluate efficacy and safety. This rigorous, multi-faceted approach to profiling ensures that only the most promising and safest candidates are advanced toward clinical development.

References

  • Title: hERG and Its Role in Drug-Induced Torsades de Pointes Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: KINOMEscan: A Powerful Tool for Kinase-Targeted Drug Discovery Source: DiscoverX (now part of Eurofins) URL: [Link]

A Comparative Guide to the Synthetic Efficiency of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages. This guide provides an in-depth comparison of the primary synthetic strategies, focusing on efficiency metrics crucial for process development and large-scale production.

Introduction to Synthetic Efficiency Metrics

To objectively compare different synthetic routes, we will utilize established green chemistry metrics:

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[1][2] A higher atom economy indicates less waste generation at a molecular level.[1][3]

  • Process Mass Intensity (PMI): PMI is a broader metric that considers the total mass of all materials used in a process (including reactants, solvents, and reagents) relative to the mass of the final product.[4][5][6] It provides a comprehensive view of the overall process efficiency and environmental footprint.

  • E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[7][8][9] A lower E-Factor signifies a more environmentally friendly process.

These metrics provide a quantitative framework for evaluating and comparing the "greenness" and overall efficiency of chemical syntheses.[10][11]

Synthetic Strategies and Comparative Analysis

Two primary strategies for the synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid are prevalent: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct reaction of a suitably substituted pyridine with piperidine-4-carboxylic acid or its ester derivative. The reaction is typically carried out in the presence of a base.

Causality of Experimental Choices:

  • Starting Material: 2,5-Dibromopyridine is a common starting material. The bromine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position. This is because the nitrogen atom in the pyridine ring withdraws electron density, making the ortho (2- and 6-) and para (4-) positions more electrophilic and thus more reactive towards nucleophiles.[12][13] The intermediate formed upon nucleophilic attack at the 2- or 4-position is better stabilized through resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom.[12][14]

  • Reaction Conditions: The reaction often requires elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[15] A strong base is typically employed to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

Experimental Protocol: SNAr of 2,5-Dibromopyridine

  • To a solution of 2,5-dibromopyridine and piperidine-4-carboxylic acid in a high-boiling polar aprotic solvent (e.g., DMSO or NMP), add a suitable base (e.g., K₂CO₃ or NaH).

  • Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Workflow for Nucleophilic Aromatic Substitution (SNAr) Route

SNAr_Route Start 2,5-Dibromopyridine + Piperidine-4-carboxylic acid Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Base, Heat Workup Aqueous Workup & Acidification Reaction->Workup Product 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid Workup->Product

Caption: Workflow for the SNAr synthesis route.

Route 2: Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds.[16][17] It offers a milder and often more efficient alternative to traditional SNAr reactions.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[16] Bidentate phosphine ligands are often used to prevent the deactivation of the palladium catalyst by the pyridine substrate.[17]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is used to facilitate the catalytic cycle without competing with the amine nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent the decomposition of the catalyst and reactants.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add 2,5-dibromopyridine, piperidine-4-carboxylic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu).

  • Add an anhydrous solvent (e.g., toluene) and heat the mixture at a moderate temperature (e.g., 80-110 °C) until the reaction is complete.

  • Cool the reaction mixture and quench with water.

  • Extract the product into an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Workflow for Buchwald-Hartwig Amination Route

Buchwald_Hartwig_Route Start 2,5-Dibromopyridine + Piperidine-4-carboxylic acid Reaction Buchwald-Hartwig Amination Start->Reaction Pd Catalyst, Ligand, Base, Heat Workup Quenching & Purification Reaction->Workup Product 1-(5-Bromopyridin-2-yl)piperidine- 4-carboxylic acid Workup->Product

Sources

A Senior Application Scientist's Guide to Amide Coupling for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] This linkage is a fundamental component of peptides and a vast array of pharmaceutically active compounds. The synthesis of amides from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The choice of the "coupling reagent" to perform this activation is a critical decision that directly influences reaction efficiency, product purity, reaction time, and the prevention of side reactions.[1]

This guide provides a comparative analysis of common coupling reagents for the acylation of a primary amine with 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, a substrate featuring a heteroaromatic pyridine ring which can present unique challenges. We will delve into the mechanistic underpinnings of different reagent classes, provide field-proven experimental protocols, and present comparative data to guide researchers in making an informed choice for their specific synthetic needs.

The Substrate: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

The target carboxylic acid contains a piperidine core, a common scaffold in medicinal chemistry, and a 5-bromopyridin-2-yl substituent. The presence of the basic pyridine nitrogen can potentially interfere with the coupling reaction by reacting with the activated carboxylic acid or the coupling reagent itself. Therefore, the choice of coupling reagent and reaction conditions must be carefully considered to ensure efficient and clean amide bond formation.

General Mechanism of Amide Bond Formation

The fundamental process of amide bond formation mediated by a coupling reagent involves two key steps:

  • Activation of the Carboxylic Acid : The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea. This step makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Amine : The amine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release the coupling reagent byproducts.

The efficiency and cleanliness of this process depend heavily on the nature of the activated intermediate and the reaction conditions.

Comparative Analysis of Coupling Reagents

We will compare three widely used classes of coupling reagents: a carbodiimide (EDC with HOBt), a uronium salt (HATU), and a phosphonium salt (PyBOP).

Carbodiimide Reagents: EDC/HOBt
  • Overview : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its cost-effectiveness and the easy removal of its urea byproduct during aqueous workup.[3][4] It is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) which serves to suppress side reactions (like N-acylurea formation) and reduce racemization in chiral substrates by forming a more reactive HOBt-ester intermediate.[2][5][6]

  • Mechanism of Action :

    • The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

    • This intermediate can react directly with the amine to form the amide and an N,N'-disubstituted urea byproduct.

    • However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea, which is a common side product.

    • HOBt intercepts the O-acylisourea to form an active HOBt-ester. This ester is more stable than the O-acylisourea but highly reactive towards amines, leading to a cleaner and more efficient reaction.[7][8]

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

  • Advantages :

    • Cost-effective and widely available.[2]

    • The urea byproduct of EDC is water-soluble, facilitating purification.[3][4]

    • Well-established and versatile for a wide range of substrates.

  • Disadvantages :

    • Can lead to the formation of N-acylurea byproduct, especially without an additive.[2]

    • Reaction times can be longer compared to uronium or phosphonium reagents.

    • HOBt has been noted for its potential explosive properties under certain conditions, leading to the development of safer alternatives like OxymaPure.

Uronium/Aminium Salts: HATU
  • Overview : HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a third-generation uronium salt coupling reagent known for its high efficiency, fast reaction rates, and low rates of racemization.[9][10][11] It is particularly effective for difficult couplings, including those involving sterically hindered substrates or less nucleophilic amines.[2][9]

  • Mechanism of Action :

    • A base deprotonates the carboxylic acid to form a carboxylate anion.

    • The carboxylate attacks the electrophilic carbon of HATU to form a highly reactive O-acyluronium intermediate.[9][12]

    • The HOAt anion, which is part of the HATU structure, rapidly attacks this intermediate to generate a highly reactive OAt-active ester and tetramethylurea.[13]

    • The amine then reacts with the OAt-active ester to form the amide. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state through hydrogen bonding, accelerating the reaction.[13]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOO Carboxylate O_acyluronium O-Acyluronium Intermediate RCOO->O_acyluronium + HATU HATU HATU OAt_ester OAt Active Ester O_acyluronium->OAt_ester Rearrangement Amide Amide Product OAt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: General mechanism of HATU-mediated amide coupling.

  • Advantages :

    • Extremely high coupling efficiency and very fast reaction rates.[9][10]

    • Low potential for racemization.[9][10]

    • Effective for sterically hindered and electronically deactivated substrates.[9]

    • Byproducts are generally water-soluble.

  • Disadvantages :

    • Higher cost compared to carbodiimides.

    • Potential for guanidinylation of the primary amine if used in excess.[2]

    • Safety concerns have been raised regarding the potential for anaphylaxis with uronium-based reagents.

Phosphonium Salts: PyBOP
  • Overview : PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that is also highly efficient and offers low racemization levels.[14] It avoids the formation of the carcinogenic byproduct HMPA associated with its predecessor, BOP.[14][15]

  • Mechanism of Action :

    • In the presence of a base, the carboxylate anion is formed.

    • The carboxylate attacks the phosphorus atom of PyBOP to form a phosphonium-carboxylate adduct.

    • This intermediate then rearranges to form the HOBt active ester and tris(pyrrolidino)phosphine oxide.[15]

    • The amine attacks the active ester to yield the final amide product.

PyBOP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOO Carboxylate HOBt_ester HOBt Active Ester RCOO->HOBt_ester + PyBOP PyBOP PyBOP Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: General mechanism of PyBOP-mediated amide coupling.

  • Advantages :

    • High coupling efficiency and rapid reactions.[16]

    • Low racemization.[14]

    • Stable, non-hygroscopic solid.

  • Disadvantages :

    • Higher cost than EDC/HOBt.

    • The phosphine oxide byproduct can sometimes complicate purification.

    • Generally less reactive than HATU for very challenging substrates.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the expected performance of each reagent in the coupling of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid with a generic primary amine (e.g., benzylamine) under optimized conditions. The data is representative based on the known reactivity profiles of these reagents.[1][2]

Coupling ReagentClassTypical YieldReaction TimeRelative CostKey Observations
EDC/HOBt CarbodiimideModerate to High4 - 24 hoursLowCost-effective standard; may require longer times and careful purification to remove N-acylurea.[2]
HATU Uronium SaltHigh to Excellent0.5 - 2 hoursHighHighly efficient and fast, especially for challenging substrates; minimal side products.[2][9]
PyBOP Phosphonium SaltHigh1 - 4 hoursMedium-HighVery effective with low racemization; byproduct removal can be a consideration.[14]

Experimental Protocols

The following protocols are designed for a solution-phase coupling on a 1 mmol scale.

General Experimental Workflow

workflow start Dissolve Acid, Amine, & Base activate Add Coupling Reagent at 0 °C start->activate react Stir at Room Temperature (Monitor by TLC/LC-MS) activate->react workup Aqueous Workup (e.g., wash with NaHCO3, brine) react->workup purify Dry, Concentrate, & Purify (Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for comparative coupling experiments.

Protocol 1: EDC/HOBt Coupling
  • Preparation : To a round-bottom flask, add 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq.), the desired primary amine (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolution : Dissolve the mixture in an appropriate solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Activation : Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.[3]

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up : Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: HATU Coupling
  • Preparation : To a round-bottom flask, add 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq.) and the desired primary amine (1.1 eq.).

  • Dissolution : Dissolve the mixture in DMF (approx. 0.1 M). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[13]

  • Activation : Cool the solution to 0 °C. Add HATU (1.1 eq.) in one portion.

  • Reaction : Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. The reaction is often complete within 30-120 minutes. Monitor by TLC or LC-MS.

  • Work-up : Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 10% citric acid, saturated aqueous NaHCO3 solution, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude amide by column chromatography.

Protocol 3: PyBOP Coupling
  • Preparation : To a solution of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq.) and the primary amine (1.2 eq.) in DMF (approx. 0.1 M), add DIPEA (3.0 eq.).[15][16]

  • Activation : Cool the mixture to 0 °C and add PyBOP (1.2 eq.).[15][16]

  • Reaction : Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.[15][16]

  • Work-up : Dilute the reaction with an organic solvent (e.g., Ethyl Acetate or CH2Cl2) and wash successively with 10% citric acid, water, saturated NaHCO3 solution, and brine.[15]

  • Purification : Dry the organic layer over sodium sulphate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[15]

Conclusion and Recommendations

The selection of an amide coupling reagent is a multi-faceted decision balancing efficiency, cost, and practicality.

  • For large-scale synthesis where cost is a primary driver, EDC/HOBt remains a robust and reliable option, provided that reaction times and potential side-product formation are acceptable.

  • For challenging couplings, rapid synthesis, or when the highest possible yield and purity are required, HATU is the superior choice, justifying its higher cost.[9][10] Its effectiveness with sterically demanding substrates makes it a powerful tool in drug discovery.[2]

  • PyBOP serves as an excellent intermediate option, offering high efficiency and cleaner reaction profiles than EDC/HOBt, but at a lower cost than HATU. It is a highly reliable reagent for a broad range of applications.[14][16]

For the specific substrate 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, the potential for side reactions involving the pyridine nitrogen suggests that a highly efficient and fast reagent like HATU would be the preferred choice to maximize the yield of the desired amide and minimize reaction time.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for PyBOP Coupling Reactions.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
  • Bachem. (2024). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing.
  • Wikipedia. (n.d.). HATU.
  • ChemicalBook. (2024). HATU:a third-generation coupling reagent.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is designed to build your operational confidence by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Foundational Principle: Hazard-Centric Waste Management

The cornerstone of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a complex molecule, and its disposal procedure is dictated by the combined characteristics of its constituent parts: a halogenated pyridine ring and a piperidine-carboxylic acid moiety.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar chemicals. This process of surrogate analysis is a standard and necessary practice in research environments for ensuring safety with novel compounds.

Based on data from related bromopyridines, piperidines, and carboxylic acids, the compound should be handled as, at minimum, a substance that:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][3]

  • May be harmful if swallowed or in contact with skin.[1][4]

The presence of the bromine atom is of critical importance; it classifies this compound as a halogenated organic waste . This classification dictates its ultimate disposal pathway, which is typically high-temperature incineration to ensure the complete destruction of halogenated compounds and prevent the formation of persistent environmental pollutants.[5][6]

Data Presentation: Hazard Profile Summary
Hazard ClassificationAnticipated Severity & GHS CategoryRationale & Authoritative Source
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on SDS for 5-Bromopyridine-2-carboxylic acid and Piperidine-4-carboxylic acid.[1][3]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)Based on SDS for 5-Bromopyridine-2-carboxylic acid and 2-Bromopyridine.[1][2]
Target Organ Toxicity Category 3 (May cause respiratory irritation)Based on SDS for multiple bromopyridine and piperidine derivatives.[1][3][7][8]
Acute Toxicity (Oral/Dermal) Handle with Caution (May be harmful)2-Bromopyridine is fatal in contact with skin and toxic if swallowed.[2] While this compound has different substitutions, a conservative approach is warranted.
Waste Classification Halogenated Organic Waste Due to the covalently bonded bromine atom. This dictates segregation from non-halogenated waste streams.[5][9]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, you must establish a safe working environment. The causality is simple: minimize exposure through both environmental controls and personal barriers.

  • Engineering Controls : All handling of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[1][10] This is non-negotiable and serves as the primary barrier to prevent inhalation of dust or aerosols.[11] Ensure an eyewash station and safety shower are immediately accessible.[10]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[2]

    • Hand Protection : Nitrile gloves are a suitable choice. Always check the manufacturer's glove compatibility data for the specific glove model you are using. Double-gloving is recommended if handling larger quantities.

    • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned.[2]

    • Respiratory Protection : Not typically required when using a fume hood. If a spill occurs outside of a fume hood, consult your institution's EHS department for appropriate respirator selection.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a direct, procedural guide for managing waste streams containing 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Diagram: Disposal Decision Workflow

This diagram illustrates the logical flow for characterizing and handling waste generated from this compound.

G start Waste Generated (1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid) decision_type What is the waste form? start->decision_type node_solid Unused/Expired Pure Solid decision_type->node_solid  Pure Solid node_solution Solution/Reaction Mixture decision_type->node_solution Liquid   node_contaminated Contaminated Solid Waste (Gloves, Weigh Paper, etc.) decision_type->node_contaminated  Contaminated Labware proc_solid 1. Keep in original, sealed container. 2. Affix 'Hazardous Waste' label. 3. Segregate as Halogenated Organic Solid. node_solid->proc_solid proc_solution 1. Transfer to a dedicated, compatible 'Halogenated Organic Liquid Waste' container. 2. Do not overfill (leave >10% headspace). 3. Keep container closed when not in use. node_solution->proc_solution proc_contaminated 1. Place in a dedicated, lined container for 'Halogenated Contaminated Solid Waste'. 2. Seal container when full. node_contaminated->proc_contaminated final_step Store in Satellite Accumulation Area (SAA) pending pickup by EHS or licensed chemical waste contractor. proc_solid->final_step proc_solution->final_step proc_contaminated->final_step

Caption: Decision workflow for segregating and containing chemical waste.

Protocol Steps:
  • Waste Characterization and Segregation :

    • At the point of generation, classify all waste containing this compound as Hazardous Halogenated Organic Waste .[5]

    • NEVER mix this waste with non-halogenated waste streams. Doing so contaminates the entire non-halogenated stream, dramatically increasing disposal costs and complexity.[9]

    • NEVER mix with strong acids, bases, or oxidizers in the waste container to avoid uncontrolled reactions.[1]

  • Container Management :

    • Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly sealing screw cap.[12][13]

    • The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid".

      • An accurate list of all other components in the container (e.g., solvents).

      • The appropriate hazard pictograms (Irritant, Health Hazard).

    • Keep the waste container closed at all times except when actively adding waste.[12] A funnel left in the opening is a violation of EPA regulations.[12]

  • Specific Waste Stream Procedures :

    • Unused/Expired Pure Compound :

      • Keep the compound in its original manufacturer's container.

      • Affix your institution's hazardous waste label over the original label without obscuring the chemical name.

      • Arrange for disposal via your institution's Environmental Health & Safety (EHS) department.

    • Contaminated Solid Waste (Gloves, Weigh Boats, TLC plates, etc.) :

      • Collect these materials in a designated, lined, and labeled solid waste container.

      • Do not dispose of these items in the regular trash.

    • Contaminated Glassware :

      • Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone). This first rinseate is hazardous and must be collected in the designated "Halogenated Organic Liquid Waste" container.[14]

      • After the initial rinse, the glassware can typically be washed through standard laboratory procedures. Consult your institutional policy, as some may require a triple rinse with collection of all rinsates.[14]

    • Small Spills (Solid Powder) :

      • Wearing appropriate PPE, gently sweep up the solid material, taking care to avoid generating dust.[1][3]

      • Place the swept material and any cleaning implements (e.g., contaminated wipes) into the designated solid halogenated waste container.[11]

  • Storage and Final Disposal :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[15]

    • The SAA must be located at or near the point of generation.

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its transfer with your EHS office or a licensed hazardous waste disposal contractor.[16] These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration.[6]

Regulatory and Compliance Framework

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[16][17] Adherence to the procedures outlined in this guide, in conjunction with your institution-specific Laboratory Management Plan, will ensure compliance with these federal standards as well as state and local laws.[18]

By meticulously following these hazard-driven protocols, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Chemical Waste Disposal Guidelines. University of California, Riverside Department of Chemistry. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Penta Chemicals. [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. AAPPTec, LLC. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the unknown. While established protocols exist for common reagents, novel compounds like 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid often lack a comprehensive, publicly available Safety Data Sheet (SDS). This guide provides a robust operational framework for handling this compound, built upon the established hazard profiles of its constituent chemical motifs: a brominated pyridine, a piperidine ring, and a carboxylic acid. By understanding the risks associated with each part of the molecule, we can construct a holistic and conservative safety protocol that prioritizes personnel protection and procedural integrity.

This document moves beyond a simple checklist. It explains the causality behind each recommendation, empowering you to make informed safety decisions and build a culture of proactive risk management in your laboratory.

Deconstructing the Hazard Profile

The chemical architecture of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid presents a trifecta of potential hazards. A thorough risk assessment must consider the properties of each functional group.

  • Pyridine Moiety: Pyridine and its derivatives are known for their pungent odor and potential health risks. They can be toxic if inhaled, ingested, or absorbed through the skin, potentially causing symptoms like dizziness, nausea, and respiratory irritation.[1][2] Many are also flammable.[3][4] Therefore, all handling must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • Piperidine Moiety: Piperidine is a strong organic base known to be toxic and corrosive.[5] Exposure can cause severe skin burns and eye damage.[6][7] Its vapors are also harmful if inhaled. The presence of this structure mandates the use of robust skin and eye protection to prevent caustic burns.[5][6][7]

  • Carboxylic Acid Group: While less aggressive than strong mineral acids, carboxylic acids can still cause skin and eye irritation or burns upon direct contact.[8] The primary risk is from accidental splashes or handling contaminated surfaces.

  • Bromine Atom (Halogenated Organic): The presence of a bromine atom classifies this compound as a halogenated organic. This has critical implications for waste disposal. Halogenated waste streams must be segregated from non-halogenated streams because they require specific, often more costly, disposal methods like high-temperature incineration to prevent the formation of toxic byproducts.[9][10][11][12][13]

Essential Personal Protective Equipment (PPE) Protocol

Based on the composite hazard analysis, a multi-layered PPE approach is required. The following table summarizes the minimum required equipment.

Protection Area Required PPE Rationale & Causality
Eye & Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and vapors. The face shield offers a secondary, broader barrier of protection against splashes to the entire face, a critical precaution given the corrosive potential of the piperidine and acidic moieties.[8]
Skin (Hands) Double-Gloving: Nitrile or Butyl RubberNitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives and acids.[1][2][14] Double-gloving provides an extra layer of protection against tears and rapid permeation. For prolonged handling, butyl rubber offers excellent protection against corrosive bases.
Skin (Body) Chemical-Resistant Laboratory CoatA flame-resistant lab coat buttoned completely protects against incidental contact and small splashes. For transfers of larger quantities (>50 mL), a chemically impervious apron should be worn over the lab coat.
Respiratory Work exclusively within a certified Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation of potentially toxic and irritating vapors from the pyridine and piperidine components.[1][2][5] A respirator is typically reserved for emergency situations like a large spill clean-up.

Safe Handling: An Operational Workflow

Adherence to a strict, step-by-step operational plan is paramount for minimizing exposure and ensuring experimental integrity.

Workflow for Handling 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE (Goggles, Face Shield, Coat, Double Gloves) prep1->prep2 prep3 Prepare Segregated Halogenated Waste Container prep2->prep3 handle1 Weigh Compound in Fume Hood on a Disposable Weigh Paper prep3->handle1 handle2 Add to Reaction Vessel Using Powder Funnel handle1->handle2 handle3 Conduct all Liquid Transfers and Reactions in Fume Hood handle2->handle3 clean1 Quench Reaction Mixture (if applicable) in Hood handle3->clean1 clean2 Dispose of all Contaminated Materials (Gloves, Wipes, Weigh Paper) in Halogenated Waste clean1->clean2 clean3 Wipe Down Fume Hood Sash and Work Surface clean2->clean3 clean4 Remove PPE in Correct Order (Outer Gloves First) clean3->clean4

Caption: Logical workflow from preparation to disposal.

Step-by-Step Protocol:
  • Preparation:

    • Before beginning, verify that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

    • Don all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned.

    • Prepare a designated, clearly labeled "Halogenated Organic Waste" container in the fume hood.[11][13]

  • Weighing and Transfer:

    • Always handle the solid compound within the fume hood.

    • Use a disposable weigh boat or creased weigh paper to prevent contamination of balances.

    • When adding the solid to a reaction vessel, use a powder funnel to minimize the risk of spills.

  • During Reaction:

    • Keep the reaction vessel capped or covered to the extent feasible to minimize vapor release.

    • Ensure all manipulations, including solvent additions and sampling, occur deep within the fume hood.

  • Emergency Response - Spills and Exposure:

    • Minor Spill (in fume hood): Use an absorbent material like sand or vermiculite to contain the spill.[2][3] Transfer the absorbed material into your sealed halogenated waste container.

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][6][7] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

Disposal Plan: A Mandate for Segregation

Proper disposal is not an afterthought; it is a critical step in the safety lifecycle of a chemical.

  • Waste Collection:

    • All materials that come into direct contact with 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid must be disposed of as halogenated waste. This includes:

      • Residual solid compound.

      • Reaction mixtures and solutions.

      • Contaminated gloves, weigh papers, pipette tips, and solvent-rinsed glassware.

    • Collect these materials in a robust, sealed container clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC".[11][13]

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[11][13]

    • Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents.

  • Final Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. Do not mix halogenated and non-halogenated waste streams, as this can lead to improper disposal and significantly increased costs.[12][13]

By integrating this detailed safety and handling framework into your daily operations, you build a resilient and trustworthy laboratory environment. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]

  • MIT Plasma Science and Fusion Center. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.